Pent-2-ene-1-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C5H10S |
|---|---|
Molecular Weight |
102.20 g/mol |
IUPAC Name |
(E)-pent-2-ene-1-thiol |
InChI |
InChI=1S/C5H10S/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+ |
InChI Key |
YOTUISMXINCMRE-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CS |
Canonical SMILES |
CCC=CCS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for pent-2-ene-1-thiol, a volatile organosulfur compound. The information compiled herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective production and isolation of this and structurally related allylic thiols.
Synthesis of this compound
The synthesis of this compound, as a primary allylic thiol, can be effectively achieved through the formation of an S-allyl isothiouronium salt from the corresponding allylic halide, followed by alkaline hydrolysis. This method is favored for its reliability and the use of readily available and less odorous precursors until the final deprotection step.
1.1. Two-Step Synthesis from Pent-2-en-1-ol
A common and practical route to this compound begins with the conversion of pent-2-en-1-ol to an allylic halide, which is then reacted with thiourea.
-
Step 1: Synthesis of 1-bromo-2-pentene. Pent-2-en-1-ol is converted to 1-bromo-2-pentene using a suitable brominating agent, such as phosphorus tribromide (PBr₃). This reaction is typically performed in an aprotic solvent like diethyl ether at low temperatures to minimize side reactions.
-
Step 2: Formation and Hydrolysis of S-(pent-2-en-1-yl)isothiouronium bromide. The resulting 1-bromo-2-pentene is then reacted with thiourea to form the stable, non-volatile S-allyl isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired this compound. This two-step, one-pot process works well with primary halides.[1]
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Step 1: Bromination | Step 2: Isothiouronium Salt Formation & Hydrolysis |
| Starting Material | Pent-2-en-1-ol | 1-bromo-2-pentene |
| Reagents | Phosphorus tribromide (PBr₃) | Thiourea (SC(NH₂)₂), Sodium Hydroxide (NaOH) |
| Solvent | Diethyl ether | Ethanol/Water |
| Temperature | 0 °C to room temperature | Reflux, then cooling |
| Reaction Time | 2-4 hours | 2-3 hours for salt formation, 1-2 hours for hydrolysis |
| Typical Yield | >80% (for the halide) | 70-90% (from the halide) |
1.2. Experimental Protocol: Synthesis of this compound from Pent-2-en-1-ol
Materials:
-
Pent-2-en-1-ol
-
Phosphorus tribromide (PBr₃)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl, for neutralization)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of 1-bromo-2-pentene
-
To a solution of pent-2-en-1-ol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled to 0 °C, slowly add phosphorus tribromide (0.33 eq) with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture over ice water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-pentene.
Part B: Synthesis of this compound
-
Dissolve the crude 1-bromo-2-pentene (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 2-3 hours to form the S-(pent-2-en-1-yl)isothiouronium bromide salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.
-
Reflux the mixture for an additional 1-2 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction to room temperature and acidify with hydrochloric acid to a neutral pH.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude this compound.
1.3. Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Purification of this compound
Due to the volatile and often odorous nature of thiols, appropriate purification methods are crucial. The choice of method depends on the scale of the purification and the nature of the impurities.
2.1. Fractional Distillation
For bulk purification of this compound, fractional distillation is a suitable method, especially for separating it from impurities with different boiling points.[2][3] Given that this compound is a volatile liquid, distillation should be performed with care to avoid loss of product.
Table 2: Parameters for Fractional Distillation of this compound
| Parameter | Value/Condition |
| Apparatus | Fractional distillation setup with a Vigreux or packed column |
| Pressure | Atmospheric or reduced pressure |
| Heating | Oil bath or heating mantle |
| Collection | Cooled receiving flask |
2.1.1. Experimental Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Gradually heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will need to be determined experimentally or estimated from similar compounds.
-
It is advisable to perform the distillation under a fume hood due to the strong odor of the thiol.
2.2. Preparative Gas Chromatography (Prep-GC)
For obtaining highly pure samples of this compound, particularly on a smaller scale, preparative gas chromatography is an excellent technique.[4][5][6][7] This method separates compounds based on their volatility and interaction with the stationary phase of the GC column.
Table 3: Hypothetical Parameters for Preparative GC Purification
| Parameter | Value/Condition |
| Instrument | Preparative Gas Chromatograph with a fraction collector |
| Column | A polar column (e.g., Carbowax or similar) is often suitable for thiols |
| Injector Temperature | ~200 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 180 °C) |
| Carrier Gas | Helium or Nitrogen |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |
2.2.1. Experimental Protocol: Preparative Gas Chromatography
-
Dissolve the crude this compound in a small amount of a volatile solvent (e.g., dichloromethane).
-
Inject the sample into the preparative GC.
-
Monitor the chromatogram to identify the peak corresponding to this compound based on its retention time (which would need to be determined by analytical GC-MS first).
-
Set the fraction collector to collect the eluent corresponding to the target peak.
-
The collected fractions can be combined and the solvent, if any, can be carefully evaporated.
2.3. Solid-Phase Extraction (SPE)
For the selective extraction and purification of thiols from a complex mixture, especially at trace levels, solid-phase extraction using a sorbent with affinity for thiols, such as a silver-ion based sorbent, can be employed.
2.3.1. Experimental Protocol: Solid-Phase Extraction
-
Conditioning: Condition a silver-ion SPE cartridge with an appropriate solvent like dichloromethane.
-
Loading: Load the crude sample (dissolved in a suitable solvent) onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will remove non-thiol impurities but leave the thiol bound to the silver ions.
-
Elution: Elute the purified thiol using a solution of a competing ligand, such as cysteine, which will displace the this compound from the sorbent.
-
The eluted fraction containing the purified thiol can then be further processed, for example, by liquid-liquid extraction to isolate the final product.
2.4. Purification Workflow Diagram
Caption: Purification workflow for this compound.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Pent-2-ene-1-thiol (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Data of (E)-Pent-2-ene-1-thiol
This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (E)-pent-2-ene-1-thiol. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide utilizes data from analogous compounds, namely (E)-pent-2-ene and pent-2-en-1-ol, to forecast the spectral characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data for (E)-pent-2-ene-1-thiol. These predictions are derived from established spectroscopic principles and comparative analysis of structurally related molecules.
Predicted ¹H NMR Data
The ¹H NMR spectrum of (E)-pent-2-ene-1-thiol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted ¹H NMR Data for (E)-Pent-2-ene-1-thiol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (-CH₂SH) | 3.1 - 3.3 | Doublet of triplets | J(H-1, H-2) ≈ 6-7 Hz, J(H-1, SH) ≈ 7-8 Hz |
| H-2 (=CH-) | 5.5 - 5.7 | Doublet of triplets | J(H-2, H-3) ≈ 15 Hz, J(H-2, H-1) ≈ 6-7 Hz |
| H-3 (=CH-) | 5.6 - 5.8 | Doublet of quartets | J(H-3, H-2) ≈ 15 Hz, J(H-3, H-4) ≈ 6-7 Hz |
| H-4 (-CH₂-) | 2.0 - 2.2 | Quintet | J(H-4, H-5) ≈ 7.5 Hz, J(H-4, H-3) ≈ 6-7 Hz |
| H-5 (-CH₃) | 0.9 - 1.1 | Triplet | J(H-5, H-4) ≈ 7.5 Hz |
| SH | 1.2 - 2.0 | Triplet | J(SH, H-1) ≈ 7-8 Hz |
Note: The chemical shift of the thiol proton (SH) can be variable and may be broadened due to exchange. The trans-configuration of the double bond is indicated by the large coupling constant (J ≈ 15 Hz) between the vinylic protons (H-2 and H-3).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from similar unsaturated and sulfur-containing compounds.[1][2]
Table 2: Predicted ¹³C NMR Data for (E)-Pent-2-ene-1-thiol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂SH) | 25 - 35 |
| C-2 (=CH-) | 125 - 135 |
| C-3 (=CH-) | 130 - 140 |
| C-4 (-CH₂-) | 25 - 35 |
| C-5 (-CH₃) | 10 - 15 |
Predicted Infrared (IR) Data
The IR spectrum is instrumental in identifying the functional groups present. The key characteristic absorptions for (E)-pent-2-ene-1-thiol are outlined below.[3][4][5]
Table 3: Predicted IR Absorption Frequencies for (E)-Pent-2-ene-1-thiol
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak to Medium |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Medium to Strong |
| C=C Stretch | 1665 - 1680 | Medium to Weak |
| C-H Bend (trans-alkene) | 960 - 975 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra for a liquid sample such as pent-2-ene-1-thiol.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Reference Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 8 to 16 scans.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio. Proton decoupling is generally used to simplify the spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement.
-
-
Sample Preparation (Liquid Film):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Press the plates together to form a thin liquid film.
-
-
Data Acquisition:
-
Place the sample (ATR unit or salt plates) in the IR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Physical and Chemical Properties of Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-2-ene-1-thiol, a member of the unsaturated aliphatic thiol family, presents a unique combination of a reactive thiol group and a carbon-carbon double bond. This guide provides a comprehensive overview of the physical and chemical properties of (E)-pent-2-ene-1-thiol, including its structure, physicochemical characteristics, synthesis, and reactivity. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where the dual functionality of this molecule can be exploited for the synthesis of novel compounds and materials. All quantitative data is presented in structured tables, and key experimental methodologies and reaction pathways are detailed and visualized.
Introduction
(E)-pent-2-ene-1-thiol (CAS No. 89222-68-4) is an organosulfur compound with the molecular formula C₅H₁₀S.[1] Its structure features a five-carbon chain with a thiol (-SH) group at the first carbon and a trans-configured double bond between the second and third carbons. This arrangement of functional groups makes it a versatile building block in organic synthesis. The thiol moiety offers a nucleophilic and redox-active center, while the alkene provides a site for addition reactions. Understanding the interplay of these functionalities is crucial for its application in drug design, polymer chemistry, and as a flavor and fragrance component.
Physical Properties
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | [1] |
| Molecular Weight | 102.20 g/mol | [1] |
| IUPAC Name | (E)-pent-2-ene-1-thiol | |
| CAS Number | 89222-68-4 | |
| Canonical SMILES | CCC=CCS | [1] |
| Polar Surface Area (PSA) | 38.8 Ų | [1] |
| LogP (octanol-water partition coefficient) | 1.88240 (Predicted) | [1] |
Table 2: Predicted Physical State and Solubility
| Property | Predicted Value/Observation | Source/Justification |
| Physical State | Colorless to pale yellow liquid with a strong, unpleasant odor. | General property of low molecular weight thiols. |
| Boiling Point | ~140-150 °C | Estimated based on structurally similar compounds. |
| Melting Point | Not available | |
| Density | ~0.85-0.95 g/cm³ | Estimated based on structurally similar compounds. |
| Solubility in Water | Sparingly soluble to insoluble. | Thiols are generally less soluble in water than their alcohol analogs due to weaker hydrogen bonding. |
| Solubility in Organic Solvents | Soluble in non-polar organic solvents like hexane, toluene, and ethers. | "Like dissolves like" principle; the hydrocarbon chain dominates its solubility profile. |
| pKa of Thiol Group | ~10-11 | Typical pKa range for aliphatic thiols. |
Spectral Data
Detailed experimental spectra for (E)-pent-2-ene-1-thiol are not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinylic protons, the methylene group adjacent to the sulfur, and the thiol proton.
-
CH₃ (C5): A triplet around 0.9-1.1 ppm.
-
CH₂ (C4): A quintet around 2.0-2.2 ppm.
-
CH=CH (C2 and C3): Two multiplets in the range of 5.3-5.8 ppm. The trans-coupling constant (J) would be in the range of 12-18 Hz.
-
CH₂S (C1): A doublet around 3.1-3.3 ppm.
-
SH: A triplet around 1.3-1.6 ppm, which may be broad and its coupling could be lost depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display five unique signals corresponding to each carbon atom in the molecule.
-
C5 (CH₃): ~13-15 ppm
-
C4 (CH₂): ~25-27 ppm
-
C1 (CH₂S): ~30-35 ppm
-
C3 (=CH): ~125-130 ppm
-
C2 (=CH): ~130-135 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
S-H stretch: A weak band around 2550-2600 cm⁻¹.
-
C=C stretch: A medium intensity band around 1660-1675 cm⁻¹.
-
=C-H out-of-plane bend (trans): A strong band around 960-970 cm⁻¹.
-
C-H stretches (sp³): Bands in the region of 2850-2960 cm⁻¹.
-
C-H stretches (sp²): A band just above 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would likely involve the loss of the thiol group, cleavage of the allylic bond, and fragmentation of the alkyl chain.
Chemical Properties and Experimental Protocols
The chemical reactivity of (E)-pent-2-ene-1-thiol is dominated by the thiol and alkene functional groups.
Synthesis
The most common method for the synthesis of (E)-pent-2-ene-1-thiol is through the radical-mediated thiol-ene reaction .[1] This involves the anti-Markovnikov addition of a thiolating agent to a pentene derivative.
This protocol describes a general method for the synthesis of allylic thiols via a thiol-ene reaction.
Materials:
-
(E)-Pent-2-enal or a suitable pentene derivative
-
Thioacetic acid (for subsequent hydrolysis to the thiol)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., THF, chloroform, or a methanol/THF mixture)[1]
-
Hydrazinolysis or hydrolysis reagent (e.g., hydrazine hydrate or a strong base like sodium hydroxide)
Procedure:
-
In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pentene derivative (1 equivalent) and the radical initiator (0.05-0.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add thioacetic acid (1.1 equivalents) to the reaction mixture.
-
If using a photoinitiator, irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature. If using a thermal initiator like AIBN, heat the reaction mixture to 55-70 °C.[1]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours for thermal initiation, or shorter for photochemical initiation).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting thioacetate can be purified by column chromatography.
-
To obtain the free thiol, the thioacetate is then subjected to hydrolysis (e.g., with aqueous NaOH) or hydrazinolysis, followed by an acidic workup.
-
The final product, (E)-pent-2-ene-1-thiol, is then purified by distillation or chromatography.
Chemical Reactions
Thiols are readily oxidized to form disulfides. This reaction can occur with mild oxidizing agents, including atmospheric oxygen. Stronger oxidizing agents can lead to the formation of sulfonic acids.
The double bond in (E)-pent-2-ene-1-thiol can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The presence of the thiol group may influence the regioselectivity of these reactions.
(E)-pent-2-ene-1-thiol can itself participate in thiol-ene and Michael addition reactions as the thiol component, reacting with other alkenes or activated double bonds.
Biological Activity and Potential Applications
While specific biological data for (E)-pent-2-ene-1-thiol is limited, the class of unsaturated thiols and allylic sulfur compounds is known for a range of biological activities. Many naturally occurring organosulfur compounds derived from plants like garlic and onions, which contain allylic thiol derivatives, exhibit antimicrobial, antioxidant, and potential anticancer properties.
The reactivity of the thiol group allows these molecules to interact with biological thiols, such as cysteine residues in proteins, potentially modulating enzyme activity and signaling pathways. The lipophilicity of the pentenyl chain would facilitate membrane permeability, an important factor for bioavailability.
The dual functionality of (E)-pent-2-ene-1-thiol makes it a candidate for:
-
Drug Discovery: As a scaffold or fragment for the design of covalent inhibitors or probes that target cysteine residues in proteins.
-
Materials Science: As a monomer or cross-linking agent in the synthesis of functional polymers via thiol-ene chemistry.
-
Flavor and Fragrance Industry: As a component in the formulation of complex flavor and odor profiles.
Safety and Handling
Low molecular weight thiols are generally characterized by their strong, unpleasant odors and are flammable. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(E)-pent-2-ene-1-thiol is a molecule with significant potential in various scientific and industrial domains. Its unique combination of a reactive thiol and a carbon-carbon double bond offers a versatile platform for chemical synthesis and modification. While a comprehensive experimental characterization of all its physical and chemical properties is still emerging, this guide provides a solid foundation of its known and predicted characteristics. Further research into its biological activities and reaction mechanisms will undoubtedly uncover new applications for this intriguing organosulfur compound.
References
In-Depth Technical Guide: Pent-2-ene-1-thiol (CAS Number 89222-68-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential characteristics of (E)-pent-2-ene-1-thiol. Due to the limited availability of experimental data for this specific compound, this document combines reported information with data extrapolated from structurally similar molecules to offer a thorough profile for research and development purposes.
Chemical Identity and Physical Properties
(E)-pent-2-ene-1-thiol is an unsaturated aliphatic thiol with a terminal sulfhydryl group. Its core structure consists of a five-carbon chain with a double bond at the second position.
Table 1: Physicochemical Properties of (E)-pent-2-ene-1-thiol
| Property | Value | Source/Method |
| CAS Number | 89222-68-4 | - |
| Molecular Formula | C₅H₁₀S | Benchchem[1] |
| Molecular Weight | 102.20 g/mol | Benchchem[1] |
| IUPAC Name | (E)-pent-2-ene-1-thiol | Benchchem[1] |
| Canonical SMILES | CCC=CCS | Benchchem[1] |
| InChI Key | YOTUISMXINCMRE-ONEGZZNKSA-N | Benchchem[1] |
| Polar Surface Area (PSA) | 38.8 Ų | Benchchem[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.88240 | Benchchem[1] |
| Boiling Point | Not Experimentally Determined | - |
| Melting Point | Not Experimentally Determined | - |
| Density | Not Experimentally Determined | - |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Inferred from similar thiols |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for (E)-pent-2-ene-1-thiol
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to protons of the ethyl group, vinylic protons, protons on the carbon adjacent to the sulfur, and the thiol proton. The thiol proton signal would be a singlet, exchangeable with D₂O. |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms in different chemical environments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for S-H stretching (around 2550 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and C-H stretching.[2] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (102.20 g/mol ) and fragmentation patterns characteristic of an unsaturated thiol. |
Synthesis and Reactivity
The primary and most efficient method for synthesizing (E)-pent-2-ene-1-thiol is the thiol-ene reaction .[3] This reaction involves the addition of a thiol to an alkene.
General Experimental Protocol for Thiol-Ene Synthesis
While a specific protocol for (E)-pent-2-ene-1-thiol is not detailed in the literature, a general procedure for the radical-mediated addition of a thiol to an alkene is as follows:
Materials:
-
Alkene (e.g., pent-2-ene)
-
Thiol source (e.g., thioacetic acid followed by hydrolysis, or H₂S)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a photoinitiator)
-
Anhydrous, inert solvent (e.g., THF, toluene)
Procedure:
-
The alkene and the thiol source are dissolved in an appropriate solvent in a reaction vessel equipped with a condenser and an inert atmosphere inlet.
-
The radical initiator is added to the mixture.
-
The reaction is initiated either by heating to a suitable temperature (for thermal initiators like AIBN) or by irradiation with UV light (for photoinitiators).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified using standard techniques such as distillation or column chromatography.
References
Thiol-ene reaction mechanism with Pent-2-ene-1-thiol
An In-depth Technical Guide to the Thiol-Ene Reaction with Pent-2-ene-1-thiol
Abstract
The thiol-ene reaction has emerged as a cornerstone of "click chemistry," providing a highly efficient and versatile method for carbon-sulfur bond formation.[1][2] Its applications are widespread, spanning polymer chemistry, materials science, bioconjugation, and drug development.[3] This guide offers a detailed examination of the core mechanisms of the thiol-ene reaction, with a specific focus on the unique case of this compound, a bifunctional molecule containing both the thiol and the ene moieties. We will explore the predominant free-radical and nucleophilic mechanisms, present quantitative data on reaction kinetics and influencing factors, provide detailed experimental protocols, and illustrate key pathways using logical diagrams. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this powerful chemical transformation.
Core Reaction Mechanisms
The coupling of a thiol and an alkene can proceed through two primary mechanistic pathways: a free-radical addition or a base/nucleophile-catalyzed Michael addition.[4][5] The choice of mechanism is dictated by the reaction conditions and the electronic properties of the alkene substrate.[3]
Free-Radical Addition
The most common pathway for thiol-ene reactions is a free-radical chain reaction, which can be initiated by thermal or photochemical means.[5] This mechanism is characterized by its anti-Markovnikov regioselectivity, high yields, and tolerance to a wide variety of functional groups.[4][6] The process unfolds in three key stages:
-
Initiation: A radical initiator (thermal or photoinitiator) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•).[6]
-
Propagation: The thiyl radical adds across the alkene's double bond. This addition is regioselective, typically occurring at the less substituted carbon to produce a more stable carbon-centered radical intermediate.[4][5]
-
Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which continues the chain reaction until the reactants are consumed.[4][7]
Nucleophilic Michael Addition
When the alkene is electron-deficient (e.g., acrylates, acrylamides), the thiol-ene reaction can proceed via a Michael-type nucleophilic addition.[5] This pathway is typically catalyzed by a base or a nucleophile (such as an amine or phosphine), which deprotonates the thiol.[3]
The mechanism involves:
-
Deprotonation: A base removes the acidic proton from the thiol, creating a potent thiolate anion (RS⁻) nucleophile.[3]
-
Nucleophilic Attack: The thiolate attacks the electron-poor β-carbon of the activated alkene, forming a resonance-stabilized carbanion (enolate) intermediate.[3]
-
Protonation: The carbanion intermediate is subsequently protonated by the conjugate acid of the base (or another proton source), yielding the final thioether product and regenerating the catalyst.[3]
The Special Case of this compound
This compound (CH₃-CH=CH-CH₂-SH) is a unique substrate as it contains both the thiol and the ene functional groups within the same molecule. This bifunctionality opens up two competing reaction pathways under radical conditions: intramolecular cyclization and intermolecular polymerization.
-
Intramolecular Cyclization: The thiyl radical can attack the double bond within the same molecule, leading to the formation of a five-membered ring, a substituted tetrahydrothiophene. This is a type of intramolecular thiol-ene "click" reaction.[6]
-
Intermolecular Polymerization: Alternatively, the thiyl radical from one molecule can react with the alkene of another molecule. This process can continue, leading to the formation of a poly(thioether) via a step-growth polymerization mechanism.[8]
The dominant pathway depends on factors like reactant concentration; high concentrations favor the intermolecular polymerization, while dilute conditions favor the intramolecular cyclization.
Quantitative Analysis of Reaction Parameters
The efficiency and outcome of the thiol-ene reaction are governed by several quantifiable factors, including reaction kinetics, initiator choice, and solvent environment.
Reaction Kinetics
In the free-radical mechanism, the overall polymerization rate is controlled by the relative rates of propagation (kₚ) and chain transfer (k꜀ₜ).[9] The ratio of these two rate constants (Rₖ = kₚ/k꜀ₜ) determines the reaction order with respect to the thiol and ene concentrations.[4][10]
| Condition | Rate-Limiting Step | Reaction Rate Dependence | Description |
| kₚ ≫ k꜀ₜ (Rₖ > 1) | Chain Transfer | First-order in thiol | Occurs with reactive alkenes (e.g., vinyl ethers). The propagation of the thiyl radical is fast, so the rate depends on how quickly the resulting carbon radical can find a thiol for H-abstraction.[4][9] |
| kₚ ≪ k꜀ₜ (Rₖ < 1) | Propagation | First-order in ene | Common with less reactive alkenes (e.g., vinyl silazanes). The chain transfer is rapid, making the initial addition of the thiyl radical to the double bond the slow step.[4][9] |
| kₚ ≈ k꜀ₜ (Rₖ ≈ 1) | Mixed | Half-order in both thiol and ene | The rates of propagation and chain transfer are comparable, and both concentrations influence the overall reaction rate.[4][9] |
Influence of Initiators
The choice of initiator is critical for controlling the reaction. Photoinitiators offer excellent temporal and spatial control, while thermal initiators are simpler to implement but can lead to more side reactions at elevated temperatures.[11]
| Initiator Type | Example(s) | Activation | Advantages | Considerations |
| Photoinitiator (Type I) | DMPA, TMDPO | UV Light | High efficiency, rapid rates, spatial/temporal control, ambient temperature operation.[11][12] | Limited penetration depth in thick or opaque samples.[13] |
| Photoinitiator (Type II) | Benzophenone (BP) | UV Light + Co-initiator | Useful for specific systems. | Forms non-reactive ketyl radicals that can act as terminators.[11] |
| Thermal Initiator | AIBN | Heat (50-80 °C) | Simple, no light source needed, suitable for bulk polymerization.[13] | Side reactions are more common at higher temperatures; potential for homopolymerization of the ene.[11][14] |
| Redox Initiator | Benzoyl Peroxide (BPO) + Amine | Chemical Reaction | Ambient temperature initiation, no light required.[13] | Initiator concentration must be kept low to avoid side reactions and termination.[13] |
Solvent Effects
While many thiol-ene reactions are performed neat, the choice of solvent can influence reaction kinetics. The effect is more pronounced on the chain transfer step than on the propagation step.[10] Non-polar solvents can increase the chain transfer rate constant (k꜀ₜ), while polar solvents may have a lesser effect.[15][16]
| Solvent | Effect on Thiol-Ene Reaction | Reference |
| Methanol | Exhibited higher reactivity for TEMPO-initiated reactions compared to THF or chloroform. | [15] |
| Non-polar Solvents | Can increase the rate of chain transfer reactions (hydrogen atom transfer). | [15][16] |
| Polar Solvents | Propagation reactions are less sensitive to media; chain transfer reactions are more impacted. | [10][15] |
| Good Solvents (for polymers) | Can lead to higher glass transition temperatures (Tg) in the resulting polymer networks compared to bulk polymerization. | [17] |
Experimental Protocols
This section provides a generalized protocol for conducting a photoinitiated thiol-ene reaction and an overview of common characterization techniques.
General Protocol for Photoinitiated Reaction
This protocol describes a typical lab-scale synthesis using a photoinitiator.
Methodology:
-
Reagent Preparation: In a suitable reaction vessel (e.g., a quartz vial), combine the thiol (e.g., this compound) and the ene monomer in a 1:1 stoichiometric ratio of functional groups.
-
Initiator Addition: Add the photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), typically at a concentration of 0.1-1.0 mol% with respect to the functional groups.[12][18] If a solvent is used, ensure all components are fully dissolved.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit free-radical reactions.
-
Initiation: Place the reaction vessel under a UV lamp (e.g., a 365 nm source). The distance from the lamp should be consistent to ensure uniform irradiation.
-
Monitoring: The reaction progress can be monitored by taking small aliquots at regular intervals and analyzing them using Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the S-H stretch (~2570 cm⁻¹) and C=C stretch (~1640 cm⁻¹).[19] Alternatively, ¹H NMR spectroscopy can be used to track the disappearance of vinyl protons.[15]
-
Workup: Once the reaction is complete (as determined by spectroscopic monitoring), turn off the UV source. If a solvent was used, remove it under reduced pressure. The crude product can be used directly or purified further, typically by column chromatography if necessary.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the thioether product and verify the disappearance of the thiol and alkene protons from the starting materials.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An effective tool for monitoring the reaction in real-time by tracking the disappearance of the characteristic S-H and C=C absorption bands.[19]
-
Gel Permeation Chromatography (GPC): If the reaction results in a polymer, GPC is used to determine its molecular weight and polydispersity index.[20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, particularly for small molecules or oligomers.
Conclusion
The thiol-ene reaction stands out as a robust and highly dependable tool in synthetic chemistry. Its "click" characteristics—high efficiency, mild reaction conditions, and orthogonality to many other functional groups—make it invaluable for researchers in drug discovery and materials science. The specific case of this compound highlights the reaction's versatility, enabling access to either cyclic thioethers or functional polymers from a single monomer by simply adjusting reaction conditions. A thorough understanding of the underlying mechanisms, kinetics, and the influence of initiators and solvents allows for the precise control and optimization of this powerful transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]
- 7. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 13. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating solvent effects on thiol-ene network formation - American Chemical Society [acs.digitellinc.com]
- 18. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
A Comparative Analysis of Free Radical vs. Michael Addition for Pent-2-ene-1-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of a thiol group across a carbon-carbon double bond is a fundamental transformation in organic synthesis, pivotal in the construction of thioethers with wide applications in materials science and drug development. Pent-2-ene-1-thiol, an unsaturated thiol with an internal double bond, presents two primary pathways for such additions: a free radical-mediated reaction and a nucleophilic Michael addition. This technical guide provides a comprehensive comparison of these two methodologies, detailing their reaction mechanisms, regioselectivity, and experimental considerations. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from studies on structurally similar internal alkenes and thiols to provide a robust framework for researchers.
Introduction
The thiol-ene reaction, the addition of a thiol to an alkene, is a powerful tool in synthetic chemistry, often categorized as a "click" reaction due to its high efficiency and specificity.[1] For an unsymmetrical internal alkene like this compound, the regiochemical outcome of this addition is a critical consideration. The reaction can be directed down two distinct mechanistic pathways: a free radical addition or a Michael addition, each yielding different product distributions and requiring specific reaction conditions. Understanding the nuances of each pathway is crucial for controlling the synthesis of desired thioether products, which are valuable intermediates in the development of novel therapeutics and advanced materials.
Reaction Mechanisms
Free Radical Addition
The free radical addition of a thiol to an alkene is a chain reaction typically initiated by photolysis, thermolysis, or a radical initiator.[1] The generally accepted mechanism proceeds through an anti-Markovnikov addition, where the thiyl radical adds to the less substituted carbon of the double bond, leading to the more stable carbon-centered radical intermediate.[2]
Mechanism Workflow:
Caption: Free radical addition mechanism of a thiol to an alkene.
In the context of this compound, the thiyl radical can add to either C2 or C3 of the double bond. The relative stability of the resulting secondary carbon-centered radicals will influence the regioselectivity of the reaction.
Michael Addition
The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a nucleophilic addition reaction.[3] For this reaction to occur with this compound, the double bond would need to be activated by an electron-withdrawing group (EWG) at a neighboring position, which is not inherent to the structure of this compound itself. However, if this compound were to react with an α,β-unsaturated system, the thiol would act as the nucleophile. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[4]
Mechanism Workflow:
Caption: Michael addition mechanism of a thiol to an activated alkene.
The regioselectivity of the Michael addition is dictated by the electrophilicity of the β-carbon in the α,β-unsaturated system. The thiolate will preferentially attack this position.
Data Presentation: A Comparative Analysis
Due to the absence of specific quantitative data for this compound in the literature, the following table provides a comparative summary based on general principles and data for analogous internal alkenes and thiols. This table is intended to guide experimental design.
| Parameter | Free Radical Addition | Michael Addition |
| Alkene Substrate | Unactivated internal alkenes | α,β-Unsaturated systems (e.g., enones, enoates) |
| Initiator/Catalyst | Photoinitiator (e.g., DMPA), thermal initiator (e.g., AIBN), or UV light | Base (e.g., Et3N, DBU) or nucleophile (e.g., phosphine) |
| Regioselectivity | Generally anti-Markovnikov, but can be a mixture with internal alkenes depending on radical stability. For this compound, addition to C2 vs. C3 would depend on the stability of the resulting secondary radicals. | Highly regioselective addition of the nucleophile to the β-carbon of the activated double bond. |
| Reaction Conditions | Typically mild, can be run at room temperature with photoinitiation. | Generally mild, often at room temperature. |
| Yields | Often high, can be quantitative ("click" reaction).[1] | Typically high to excellent yields.[4] |
| Reaction Times | Can be very fast, from minutes to a few hours. | Generally fast, ranging from minutes to several hours. |
| Side Reactions | Polymerization of the alkene, disulfide formation. | Self-condensation of the Michael acceptor, polymerization. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the reaction of this compound. Note: These are starting points and may require optimization.
General Protocol for Photoinitiated Free Radical Addition
This protocol is adapted from procedures for the photoinitiated thiol-ene reaction.[5]
Experimental Workflow:
Caption: General workflow for a photoinitiated free radical thiol-ene reaction.
Detailed Methodology:
-
Reactant Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equiv), the alkene (1.2 equiv, for intermolecular reactions), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane) to achieve a concentration of 0.1-1.0 M.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Base-Catalyzed Michael Addition
This protocol is a general procedure for the base-catalyzed conjugate addition of a thiol to an α,β-unsaturated compound.[6]
Experimental Workflow:
Caption: General workflow for a base-catalyzed Michael addition of a thiol.
Detailed Methodology:
-
Reactant Preparation: To a solution of the α,β-unsaturated compound (1.0 equiv) in a suitable solvent (e.g., THF, ethanol, or dichloromethane) at room temperature, add this compound (1.1 equiv).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (Et3N, 10-20 mol%) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5-10 mol%), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both free radical and Michael addition pathways offer efficient means for the synthesis of thioethers from this compound, albeit with different substrate requirements and regiochemical outcomes. The free radical addition is suitable for unactivated internal double bonds and generally proceeds with anti-Markovnikov selectivity, though mixtures of regioisomers are possible with internal alkenes. The Michael addition, conversely, requires an electron-deficient alkene and provides a highly regioselective route to the conjugate adduct. The choice between these two powerful methods will ultimately depend on the desired product and the available starting materials. For drug development professionals and researchers, a thorough understanding of these competing pathways is essential for the rational design and synthesis of novel sulfur-containing molecules. Further experimental investigation is warranted to elucidate the specific reactivity and regioselectivity of this compound under both free radical and Michael addition conditions.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Reactivity of the Mercapto Group in Allylic Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic thiols are a fascinating class of organic compounds characterized by the presence of a mercapto (-SH) group attached to an allylic carbon atom. This unique structural motif imbues the mercapto group with distinct reactivity, making it a versatile functional group in organic synthesis, materials science, and particularly in the realm of drug development. The interplay between the thiol functionality and the adjacent carbon-carbon double bond governs its participation in a variety of chemical transformations, including nucleophilic substitutions, radical additions, and oxidation reactions. Understanding the nuances of this reactivity is paramount for harnessing the full potential of allylic thiols in designing novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the reactivity of the mercapto group in allylic thiols. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical behavior of these compounds. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of core concepts to facilitate a deeper understanding.
Factors Influencing the Reactivity of the Mercapto Group
The reactivity of the mercapto group in allylic thiols is a multifactorial phenomenon. Several key parameters dictate its behavior in chemical reactions.
Caption: Factors influencing the reactivity of the mercapto group.
Acidity (pKa)
Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which allows for better delocalization of the negative charge in the resulting thiolate anion.[1] The pKa of a thiol determines the extent of its deprotonation at a given pH, which is crucial for its nucleophilic reactivity.[2] While specific pKa values for a wide range of substituted allylic thiols are not extensively tabulated in single sources, the pKa of allyl mercaptan is approximately 9.49.[3] The acidity, and therefore the concentration of the highly nucleophilic thiolate anion, is a key determinant in many reactions.[2]
S-H Bond Dissociation Energy (BDE)
The S-H bond in thiols is significantly weaker than the O-H bond in alcohols.[4] For instance, the BDE of the S-H bond in methanethiol is approximately 87 kcal/mol (366 kJ/mol).[4][5] This relatively low BDE makes thiols susceptible to hydrogen atom abstraction, leading to the formation of thiyl radicals (RS•).[4] This property is central to their participation in radical-mediated reactions, such as thiol-ene additions.[6] The stability of the resulting thiyl radical also plays a crucial role in these processes.[7]
Nucleophilicity
The conjugate base of a thiol, the thiolate anion (RS⁻), is an excellent nucleophile.[8] Its high polarizability and relatively weak basicity (compared to alkoxides) make it highly effective in nucleophilic substitution reactions, particularly Sɴ2 reactions.[1][8] This strong nucleophilicity allows for the facile formation of carbon-sulfur bonds, a cornerstone of many synthetic strategies involving allylic thiols.
Key Reactions of the Mercapto Group in Allylic Thiols
The unique electronic and structural features of allylic thiols enable them to participate in a diverse array of chemical transformations.
Nucleophilic Reactions
The deprotonated form of an allylic thiol, the allylic thiolate, is a potent nucleophile that readily participates in substitution and addition reactions.
-
S-Alkylation: Allylic thiolates can be easily alkylated by various electrophiles, such as alkyl halides, to form allylic sulfides. This Sɴ2 reaction is a fundamental transformation for creating C-S bonds.[1][8] The high nucleophilicity of the thiolate ensures efficient reaction, often with minimal competition from elimination reactions.[1]
Caption: S-Alkylation of an allylic thiol.
-
Michael Addition: As strong nucleophiles, allylic thiolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael-type reaction. This reaction is of significant interest in medicinal chemistry for the covalent modification of biological targets.[9][10]
Radical Additions (Thiol-Ene Reaction)
The thiol-ene reaction is a highly efficient and versatile "click" reaction involving the addition of a thiol to a double bond.[6] In the context of allylic thiols, the mercapto group can react with other alkenes, or the allyl group of one molecule can react with the thiol of another. This reaction typically proceeds via a radical chain mechanism initiated by light, heat, or a radical initiator.[6] The anti-Markovnikov addition of the thiol across the double bond is the predominant outcome.[11]
The mechanism involves:
-
Initiation: Formation of a thiyl radical (RS•) from the thiol.
-
Propagation:
-
Addition of the thiyl radical to the alkene to form a carbon-centered radical intermediate.
-
Chain transfer through hydrogen abstraction from another thiol molecule by the carbon-centered radical, which regenerates a thiyl radical.[6]
-
The kinetics of the thiol-ene reaction are influenced by the structure of both the thiol and the alkene.[12][13]
Oxidation Reactions
The sulfur atom in a thiol is in a low oxidation state and is readily oxidized.
-
Disulfide Formation: Mild oxidizing agents, such as iodine or even atmospheric oxygen, can oxidize thiols to disulfides (RS-SR).[1][4] This reversible reaction is a key feature in protein chemistry, where disulfide bridges formed from cysteine residues stabilize tertiary structures.[1]
-
Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid can oxidize thiols to higher oxidation states, forming sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H).[4][14]
Quantitative Data
The following tables summarize key quantitative data related to the reactivity of allylic thiols.
Table 1: Physicochemical Properties of Allyl Mercaptan
| Property | Value | Reference(s) |
| pKa | ~9.49 | [3] |
| S-H Bond Dissociation Energy (BDE) | ~87 kcal/mol (366 kJ/mol) (for alkanethiols) | [4][5] |
Table 2: Kinetic Data for Thiol-Ene Reactions
| Thiol | Alkene | Rate Constant (k) | Conditions | Reference(s) |
| Various Thiols | Various Alkenes | Varies significantly with structure | Photo-initiated, radical mechanism | [12][13] |
| Cysteine | Allylic Acetate | k₂ = 1.49 × 10⁶ M⁻¹s⁻¹ | Phosphine-promoted | [15] |
Note: Comprehensive kinetic data for a wide range of specific allylic thiol reactions are dispersed throughout the literature and are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
This section provides generalized methodologies for key experiments involving allylic thiols, based on common laboratory practices.
Protocol 1: S-Alkylation of Allyl Mercaptan
Objective: To synthesize an allyl sulfide via S-alkylation.
Materials:
-
Allyl mercaptan
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Alkyl halide (e.g., benzyl bromide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve allyl mercaptan in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base to the solution. If using sodium hydride, caution is advised due to the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation to the thiolate.
-
Slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates completion of the reaction.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Photo-initiated Thiol-Ene "Click" Reaction
Objective: To perform a radical-mediated addition of a thiol to an alkene.
Materials:
-
Allylic thiol
-
Alkene
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if necessary, often run neat)
-
UV light source (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, mix the allylic thiol, the alkene, and the photoinitiator. If a solvent is used, ensure it is degassed to remove oxygen, which can quench the radical reaction.
-
Irradiate the mixture with a UV lamp at a specified wavelength (e.g., 365 nm) and intensity.
-
Monitor the progress of the reaction by ¹H NMR spectroscopy by observing the disappearance of the vinyl and thiol protons and the appearance of new signals corresponding to the thioether product.[16]
-
Continue irradiation until the reaction is complete.
-
If necessary, remove any unreacted starting materials or byproducts by purification methods such as column chromatography or distillation.
Caption: A general experimental workflow for studying allylic thiol reactivity.
Conclusion
The mercapto group in allylic thiols exhibits a rich and diverse reactivity profile, making these compounds valuable building blocks in various scientific disciplines. Their acidity, the lability of the S-H bond, and the high nucleophilicity of the corresponding thiolates are key features that govern their chemical behavior. From forming robust C-S bonds via nucleophilic substitution and addition to participating in efficient radical-mediated thiol-ene reactions, allylic thiols offer a powerful toolkit for chemists. For drug development professionals, the ability of the mercapto group to interact with biological targets, often through covalent modification, presents exciting opportunities for the design of novel therapeutics. A thorough understanding of the principles outlined in this guide is essential for effectively leveraging the unique chemical properties of allylic thiols in research and development.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated computational screening of the thiol reactivity of substituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Degradation Pathways of Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of pent-2-ene-1-thiol. Due to the limited availability of specific studies on this compound, this guide draws upon the well-established chemistry of analogous short-chain, unsaturated thiols to predict its behavior. The principles and methodologies outlined herein are intended to serve as a valuable resource for researchers and professionals engaged in the handling, formulation, and analysis of this compound and related compounds.
Core Concepts in Thiol Stability
Thiols, or mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. The sulfur atom in the sulfhydryl group is highly susceptible to oxidation, making thiols generally less stable than their alcohol counterparts. The stability of a thiol is influenced by several factors, including its molecular structure, the presence of oxidizing agents, pH, temperature, and exposure to light. For an unsaturated thiol like this compound, the presence of a carbon-carbon double bond introduces additional potential degradation pathways, such as polymerization.
Predicted Degradation Pathways of this compound
Based on the general chemistry of thiols, the primary degradation pathways for this compound are anticipated to be oxidation and polymerization.
Oxidative Degradation
The oxidation of this compound can proceed through several stages, leading to a variety of degradation products. The initial and most common oxidation product is a disulfide, formed by the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
-
Disulfide Formation: In the presence of mild oxidizing agents or even atmospheric oxygen, this compound is expected to oxidize to form bis(pent-2-en-1-yl) disulfide. This reaction is often catalyzed by the presence of base.
-
Formation of Sulfur Oxyacids: Stronger oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can further oxidize the sulfur atom to form pent-2-ene-1-sulfenic acid, pent-2-ene-1-sulfinic acid, and ultimately pent-2-ene-1-sulfonic acid.
The following diagram illustrates the proposed oxidative degradation pathway of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Polymerization
The presence of the allyl group (a double bond adjacent to the sulfur atom) in this compound makes it susceptible to polymerization reactions, particularly through "thiol-ene" click chemistry. This type of reaction can be initiated by radicals or light and can lead to the formation of polythioethers.
The following diagram illustrates a simplified representation of the thiol-ene polymerization of this compound.
Caption: Simplified thiol-ene polymerization of this compound.
Quantitative Data on Thiol Stability
Table 1: Rate Constants for the Reaction of Thiols with Hydroxyl Radical (•OH) at 298 K
| Thiol | Rate Constant (cm³/molecule·s) |
| Methanethiol (CH₃SH) | 1.3 x 10⁻¹¹ |
| Ethanethiol (C₂H₅SH) | 1.5 x 10⁻¹¹ |
| n-Propanethiol (n-C₃H₇SH) | 3.0 x 10⁻¹¹ |
Table 2: Rate Constants for the Oxidation of Thiols by Horseradish Peroxidase (HRP) Intermediates
| Thiol | Compound I (k₂) (M⁻¹s⁻¹) | Compound II (k₃) (M⁻¹s⁻¹) |
| Thiophenol | 10⁴ - 10⁷ | 10³ - 10⁶ |
| Homocysteine | - | < 10 |
| Cysteine | - | 11 - 1600 |
Experimental Protocols for Stability Assessment
A robust assessment of this compound stability requires well-defined experimental protocols. The following outlines a general workflow for such a study.
Sample Preparation and Storage
-
Preparation: Prepare solutions of this compound in relevant solvents at known concentrations. Degas solvents to minimize dissolved oxygen.
-
Storage Conditions: Aliquot samples into sealed, airtight containers (e.g., amber glass vials with PTFE-lined caps). Store samples under a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, 25°C, 40°C), pH values (if in aqueous solution), and light exposures (e.g., protected from light, exposed to ambient light, exposed to UV light).
-
Time Points: Define a series of time points for sample analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).
Analytical Methodologies
The choice of analytical method is critical for accurately quantifying the parent thiol and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV-Vis or fluorescence detection is a common method for thiol analysis. Derivatization with a chromophoric or fluorophoric agent (e.g., Ellman's reagent, monobromobimane) is often necessary to enhance detection sensitivity and stability of the thiol during analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile thiols like this compound. It can be used to separate and identify both the parent compound and its volatile degradation products. Derivatization may also be employed to improve chromatographic performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the degradation of this compound and identify the structure of its degradation products without the need for derivatization.
The following diagram illustrates a typical experimental workflow for assessing the stability of a thiol.
Caption: A general experimental workflow for assessing thiol stability.
Conclusion
While specific stability data for this compound is sparse, a comprehensive understanding of its potential degradation pathways and the factors influencing its stability can be extrapolated from the well-documented chemistry of other thiols. The primary routes of degradation are predicted to be oxidation to disulfides and various sulfur oxyacids, as well as potential polymerization through its unsaturated bond. For professionals working with this compound, careful control of storage conditions, particularly exclusion of oxygen, control of pH, and protection from light and elevated temperatures, is crucial to maintain its integrity. The experimental protocols and analytical methods described in this guide provide a framework for conducting rigorous stability studies to generate the specific data required for drug development and other research applications.
Navigating the Unseen: A Technical Guide to the Safe Handling of Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pent-2-ene-1-thiol is an organosulfur compound with the molecular formula C₅H₁₀S.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the known hazards of analogous thiol compounds suggest that it should be handled with significant caution. Thiols are recognized for their strong, unpleasant odors, potential for flammability, and varying degrees of toxicity.[2] This guide synthesizes available information on similar molecules to provide a robust framework for risk assessment and safe handling.
Physicochemical Properties: A Comparative Analysis
Quantitative data for this compound is limited. The table below presents known properties alongside data for structurally related thiols to provide a comparative basis for handling decisions.
| Property | This compound | 1-Pentanethiol | 2-Propene-1-thiol (Allyl Mercaptan) |
| Molecular Formula | C₅H₁₀S[1][3] | C₅H₁₂S | C₃H₆S |
| Molecular Weight | 102.20 g/mol [1] | 104.22 g/mol [4] | 74.14 g/mol |
| Boiling Point | No data available | 126 °C (259 °F) | 67-68 °C (153-154 °F) |
| Flash Point | No data available | 18 °C (65 °F)[4] | -13 °C (9 °F) |
| Solubility in Water | No data available | 156 mg/L at 20 °C[4] | Slightly soluble |
| Odor | No data available | Strong, unpleasant, garlic-like[4] | Strong, garlic-like |
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be treated as a hazardous substance. A Safety Data Sheet for a related compound, 2-Propene-1-thiol, classifies it as a flammable liquid that is harmful if swallowed or inhaled and causes serious eye irritation.[5] While one available document for this compound states it is not a hazardous substance, the general properties of thiols warrant a cautious approach.[6]
Anticipated Hazards:
-
Flammability: Thiols are often flammable. Vapors may be heavier than air and can travel to a source of ignition and flash back.[4]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Thiols can cause irritation to the skin, eyes, and respiratory tract.[5]
-
Environmental Hazards: The environmental impact is not fully known, but release into the environment should be avoided.[7]
-
Reactivity: May react vigorously with strong oxidizing agents.
Safe Handling and Storage Protocols
A multi-layered approach to safety is essential when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Ground all containers to prevent static electricity buildup.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In Case of:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors can form explosive mixtures with air.[5] Decomposition on burning may produce toxic fumes of sulfur oxides.[4]
Experimental Protocol: Thiol-Ene "Click" Reaction
The thiol-ene reaction is a common application of thiols in organic synthesis.[9] The following is a generalized protocol for a radical-initiated thiol-ene reaction involving an alkene and a thiol like this compound.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1 equivalent) and this compound (1.1 equivalents) in a suitable degassed solvent (e.g., toluene, THF).
-
Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically the decomposition temperature of the initiator, e.g., 70-80 °C for AIBN) and stir.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting thioether by column chromatography on silica gel.
Conclusion
While specific data for this compound remains elusive, a thorough examination of analogous compounds provides a strong foundation for its safe handling. Researchers, scientists, and drug development professionals must treat this compound with the utmost care, adhering to the stringent safety protocols outlined in this guide. A proactive and informed approach to safety is paramount to mitigating the potential risks associated with this and other thiol-containing molecules.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H10S | CID 15404477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synerzine.com [synerzine.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
The Discovery and Natural Occurrence of Allylic Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group attached to an allyl group (-CH₂-CH=CH₂). These reactive molecules are responsible for the characteristic pungent aromas and flavors of many plants, most notably those of the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa). Beyond their sensory attributes, allylic thiols and their derivatives have garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, quantitative analysis, and biological significance of these fascinating compounds.
Discovery and Natural Sources
The investigation into the chemistry of garlic and other Allium species in the mid-20th century led to the discovery of a variety of sulfur-containing compounds. A pivotal moment was the isolation and characterization of allicin (diallyl thiosulfinate) in 1944 by Cavallito and Bailey. Allicin is not naturally present in intact garlic but is formed rapidly upon tissue damage when the enzyme alliinase comes into contact with its substrate, alliin (S-allyl-L-cysteine sulfoxide) . Allicin is a highly reactive and unstable allylic thiosulfinate that readily transforms into a range of other volatile and semi-volatile allylic sulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). These compounds are major contributors to the characteristic "garlic breath".[1][2][3][4]
Another significant class of allylic thiol derivatives found in processed garlic, particularly aged garlic extract, is the water-soluble and stable compound S-allyl-cysteine (SAC) . SAC is formed from the enzymatic hydrolysis of γ-glutamyl-S-allyl-L-cysteine.[1]
Beyond the Allium genus, allylic thiols and related compounds are found in a variety of other natural sources, contributing to their distinct aromas. For instance, the characteristic scent of grapefruit is partially attributed to a potent thiol, (R)-p-mentha-1,8-dien-2-ylthiol, which possesses an allylic thiol substructure. While not as extensively studied as the allylic thiols in garlic, their presence in various plants and foods underscores their widespread natural occurrence.
Quantitative Data on Allylic Thiols and Their Derivatives in Natural Sources
The concentration of allylic thiols and their derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods. The following tables summarize quantitative data for key allylic sulfur compounds, primarily from garlic (Allium sativum), as it is the most studied source.
Table 1: Concentration of Allicin and Total Thiosulfinates in Garlic
| Compound | Source | Concentration | Reference |
| Allicin | Fresh Garlic Clove Homogenate | 3.37 - 8.99 mg/g | [3] |
| Allicin | Aqueous Garlic Extract | 35.6 - 44.5 mM | [5] |
| Allicin | Iraqi Aqueous Garlic Extract | 23.94 ppm (1.2%) | [6] |
| Allicin | French Aqueous Garlic Extract | 0.56 ppm (0.03%) | [6] |
| Total Thiosulfinates | Garlic Cloves | ~0.4% of total thiosulfinates | [3] |
Table 2: Concentration of Diallyl Sulfides in Garlic
| Compound | Source | Concentration | Reference |
| Diallyl Disulfide (DADS) | Single Clove Garlic | 0.0296% | [7] |
| Diallyl Trisulfide (DATS) | Single Clove Garlic | 0.0093% | [7] |
| Diallyl Disulfide (DADS) | Clove Garlic | 0.0248% | [7] |
| Diallyl Trisulfide (DATS) | Clove Garlic | 0.0087% | [7] |
| Diallyl Sulfide (DAS) | Garlic Essential Oil | 7.02% | [8] |
| Diallyl Disulfide (DADS) | Garlic Essential Oil | 32.91% | [8] |
| Diallyl Trisulfide (DATS) | Garlic Essential Oil | 39.79% | [8] |
Table 3: Concentration of S-Allyl-Cysteine (SAC) in Garlic and its Products
| Compound | Source | Concentration | Reference |
| S-Allyl-Cysteine (SAC) | Raw Garlic | 21.52 µg/g (HPLC-FLD) | [9] |
| S-Allyl-Cysteine (SAC) | Raw Garlic | 22.73 µg/g (HPLC-UVD) | [9] |
| S-Allyl-Cysteine (SAC) | Black Garlic Cloves | 22.28 - 63.71 mg/100 g | [10] |
| S-Allyl-Cysteine (SAC) | Black Garlic Extract | 0.31 - 27.22 mg/100 mL | [10] |
| S-Allyl-Cysteine (SAC) | Aged Garlic (Frozen/Thawed) | 8.0212 mg/dry g (after 15 days aging) | [9] |
Experimental Protocols
Accurate quantification of allylic thiols is crucial for research and development. Due to their reactivity and volatility, specific analytical methods are required. Below are detailed methodologies for the analysis of key allylic thiols.
Protocol 1: Quantification of Allicin by HPLC-UV
This method is suitable for the determination of allicin in fresh garlic extracts.
1. Sample Preparation: a. Homogenize 10 g of fresh garlic cloves in 50 mL of cold deionized water using a blender. b. Immediately filter the homogenate through cheesecloth to remove solid debris. c. Centrifuge the filtrate at 4000 rpm for 15 minutes at 4°C. d. The supernatant can be directly analyzed or further purified by solid-phase extraction (SPE) if necessary. For SPE, a C18 cartridge can be used, eluting with a methanol/water mixture.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Standardization and Quantification: a. A standard curve is generated using a purified allicin standard. Due to its instability, allicin standard is typically synthesized in the lab by the oxidation of diallyl disulfide. b. The concentration of allicin in the samples is determined by comparing the peak area with the standard curve.
Protocol 2: Quantification of Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS) by GC-MS
This method is suitable for the analysis of volatile allylic thiols in garlic essential oil or solvent extracts.
1. Sample Preparation: a. Garlic essential oil can be obtained by steam distillation of fresh garlic cloves. b. For solvent extraction, macerate 20 g of crushed garlic in 100 mL of a suitable organic solvent (e.g., hexane or dichloromethane) for 24 hours. c. Filter the extract and concentrate it under reduced pressure. d. The essential oil or the concentrated extract is then diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent, coupled to a mass spectrometer (e.g., Agilent 5975C).
-
Column: A non-polar capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Identification and Quantification: a. Identification of DADS and DATS is based on their retention times and comparison of their mass spectra with reference spectra in the NIST library. b. Quantification is performed using an external standard method with certified standards of DADS and DATS. A calibration curve is constructed by plotting peak area against the concentration of the standards.
Protocol 3: Quantification of S-Allyl-Cysteine (SAC) by HPLC-FLD
This method is highly sensitive and suitable for the analysis of SAC in aged garlic extracts.
1. Sample Preparation: a. Weigh 1 g of aged garlic extract and dissolve it in 10 mL of deionized water. b. Sonicate the mixture for 15 minutes to ensure complete dissolution. c. Centrifuge at 10,000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter.
2. Derivatization: a. To 100 µL of the filtered extract, add 100 µL of borate buffer (pH 8.5) and 100 µL of a derivatizing agent such as o-phthalaldehyde (OPA) solution (1 mg/mL in methanol). b. Mix and let the reaction proceed in the dark at room temperature for 2 minutes. c. The derivatized sample is then ready for HPLC analysis.
3. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1 M sodium acetate buffer (pH 7.2).
-
Solvent B: Methanol.
-
Gradient: 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, 80-20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation at 340 nm, Emission at 450 nm.
4. Standardization and Quantification: a. A standard curve is prepared using certified S-allyl-cysteine standard, which is also derivatized with OPA following the same procedure. b. The concentration of SAC in the samples is calculated based on the peak area from the standard curve.
Signaling Pathways and Biological Interactions
Allylic thiols exert their biological effects through various mechanisms, primarily centered around their reactivity with endogenous thiols, such as glutathione (GSH) and cysteine residues in proteins. This reactivity can modulate cellular redox status and interfere with signaling pathways.
Biosynthesis of Allicin
The formation of allicin is a classic example of a plant defense mechanism activated by tissue injury.
Caption: Biosynthesis of allicin from alliin upon tissue damage.
Interaction of Allylic Thiols with Cellular Thiols
The primary mechanism of action for many allylic thiols, particularly allicin, involves their interaction with cellular thiols, leading to S-thioallylation of proteins and depletion of glutathione. This can trigger a cascade of downstream signaling events.
Caption: General mechanism of allylic thiol interaction with cellular thiols.
Conclusion
The discovery of allylic thiols in natural sources, particularly in Allium species, has opened up a vast field of research with significant implications for nutrition, medicine, and drug development. Their unique chemical properties and potent biological activities make them compelling targets for further investigation. The methodologies outlined in this guide provide a robust framework for the accurate quantification and study of these important natural products. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by different allylic thiols to fully harness their therapeutic potential.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques [research.unipd.it]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. scispace.com [scispace.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Thiol-Ene Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol-ene reaction, a cornerstone of click chemistry, has garnered significant attention across various scientific disciplines, including polymer chemistry, materials science, and critically, in drug development and bioconjugation.[1][2][3] Its high efficiency, stereoselectivity, and favorable reaction kinetics under mild conditions make it an invaluable tool for synthesizing complex molecular architectures.[4][5] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the mechanisms and predict the reactivity of thiol-ene reactions, offering a powerful synergy with experimental studies.
Core Concepts: Understanding the Thiol-Ene Reaction
The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene (an "ene") to form a thioether. This transformation can proceed via two primary mechanisms: a radical-mediated pathway and a nucleophilic Michael addition pathway.[4]
-
Radical-mediated Thiol-Ene Reaction: This is the most common pathway, typically initiated by light, heat, or a radical initiator. A thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion to create a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product.[4]
-
Nucleophilic Thiol-Ene (Michael Addition): This mechanism is prevalent when the alkene is electron-deficient, such as in acrylates or maleimides. The reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a nucleophilic thiolate anion that then attacks the alkene.
Quantum chemical calculations are instrumental in dissecting these mechanisms, providing detailed insights into the transition states, reaction intermediates, and the energetic landscape of the reaction.
Computational Methodologies for Thiol-Ene Reactions
The accuracy of quantum chemical predictions heavily relies on the chosen computational method and basis set. For thiol-ene reactions, several methodologies have proven to be particularly effective.
High-Accuracy Composite Methods: CBS-QB3
The Complete Basis Set (CBS) methods, particularly CBS-QB3, are high-level composite procedures that aim to approximate the results of a large basis set calculation at a reduced computational cost.[4] The CBS-QB3 method involves a series of calculations, including an initial geometry optimization and frequency calculation, followed by several single-point energy calculations with different levels of theory and basis sets. The final energy is extrapolated to the complete basis set limit. This method has been successfully used to calculate the energetics of thiol-ene reactions with high accuracy, often within 1 kcal/mol of experimental values.[6][7]
Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a good balance between computational cost and accuracy, making it a popular choice for studying larger and more complex thiol-ene systems. The selection of the functional and basis set is crucial for obtaining reliable results.
-
Functionals: The M06-2X functional has demonstrated excellent performance for thermochemistry and kinetics, particularly for main-group elements involved in thiol-ene reactions.[8][9][10] Its ability to handle non-covalent interactions also makes it suitable for studying reaction mechanisms where such interactions are important.
-
Basis Sets: The Pople-style basis set 6-31+G(d,p) is a cost-effective and widely used choice for DFT calculations on thiol-ene reactions.[8] The inclusion of diffuse functions (+) is important for describing anionic species in the nucleophilic pathway, while polarization functions (d,p) are essential for accurately representing bonding. For higher accuracy, larger basis sets like 6-311++G(2d,2p) can be employed.[9]
Quantitative Data from Quantum Chemical Calculations
Quantum chemical calculations provide a wealth of quantitative data that can be directly compared with experimental results and used to predict reaction outcomes.
Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for Radical Thiol-Ene Reactions
| Thiol | Ene | Method | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) | Reference |
| Methyl Mercaptan | Propene | CBS-QB3 | 4.1 | -23.5 | [6] |
| Methyl Mercaptan | Methyl Vinyl Ether | CBS-QB3 | 2.9 | -25.4 | [6] |
| Methyl Mercaptan | Norbornene | CBS-QB3 | 2.5 | -22.1 | [6] |
| Methyl Mercaptan | Acrylonitrile | CBS-QB3 | 5.3 | -21.1 | [6] |
| Methyl Mercaptan | Styrene | CBS-QB3 | 3.8 | -15.3 | [6] |
| Thiophenol | Methyl Acrylate | M06-2X/6-31+G(d,p) | 8.3 (in DCM) | - | [11] |
| 4-Methoxythiophenol | Methyl Acrylate | M06-2X/6-31+G(d,p) | 13.5 (in DCM) | - | [11] |
| 4-Nitrothiophenol | Methyl Acrylate | M06-2X/6-31+G(d,p) | 8.7 (in DCM) | - | [11] |
Table 2: Experimental and Calculated Rate Constants for Thiol-Ene Reactions
| Thiol | Ene | k_p (M⁻¹s⁻¹) (Calc.) | k_CT (M⁻¹s⁻¹) (Calc.) | k_p / k_CT (Exp.) | Reference |
| Alkyl Thiol | Various Alkenes | 10⁵ - 10⁷ | - | - | [6] |
| Tetrathiol | Acrylate | - | - | >1 | [12] |
| Tetrathiol | Norbornene | - | - | ~1 | [12] |
| Tetrathiol | Vinyl Ether | - | - | ~1 | [12] |
| Tetrathiol | Vinyl Silazane | - | - | <1 | [12] |
Experimental Protocols for Kinetic Studies
Validating the predictions from quantum chemical calculations requires robust experimental data. Real-time monitoring techniques are particularly powerful for studying the kinetics of thiol-ene reactions.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the consumption of reactants and the formation of products in real-time to determine reaction kinetics.
Methodology:
-
Sample Preparation: Prepare a solution of the thiol, ene, and, if necessary, a photoinitiator in a suitable deuterated solvent directly in an NMR tube.[13] The concentrations should be chosen to allow for clear detection of the relevant proton signals.
-
Degassing: Degas the solution with an inert gas (e.g., argon) to remove oxygen, which can interfere with radical reactions.[13]
-
Experimental Setup: Utilize an NMR spectrometer equipped with an in-situ UV illumination setup, typically using an LED light source with a specific wavelength (e.g., 365 nm) delivered via an optical fiber directly into the NMR tube.[13][14]
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals during UV irradiation.[13][15] The disappearance of the signals corresponding to the thiol (-SH) and ene (vinylic) protons and the appearance of new signals for the thioether product are monitored.
-
Kinetic Analysis: Integrate the relevant NMR signals at each time point to determine the concentrations of reactants and products. Plot the concentration versus time data to determine the reaction order and rate constants.[15] Diffusion-Ordered Spectroscopy (DOSY) can also be used to monitor the change in molecular size during polymerization.[14]
Real-Time Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the conversion of functional groups in real-time to determine polymerization kinetics.
Methodology:
-
Sample Preparation: Prepare a thin film of the thiol-ene mixture (including a photoinitiator) between two salt plates (e.g., NaCl or KBr) or on an Attenuated Total Reflectance (ATR) crystal.[6][16]
-
Experimental Setup: Place the sample in an FT-IR spectrometer equipped with a UV light source for photoinitiation.[14]
-
Data Acquisition: Record a series of IR spectra at rapid intervals (e.g., several spectra per second) during UV exposure.[6]
-
Kinetic Analysis: Monitor the decrease in the absorbance of the characteristic peaks for the thiol S-H stretch (around 2570 cm⁻¹) and the ene C=C stretch (around 1645 cm⁻¹).[16][17] The conversion of each functional group can be calculated from the change in peak area over time.
Visualizing Reaction Mechanisms and Pathways
Graphviz diagrams are a powerful tool for visualizing the complex steps involved in chemical reactions and signaling pathways.
Radical Thiol-Ene Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaussian.com [gaussian.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. users.df.uba.ar [users.df.uba.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. adhesivesmag.com [adhesivesmag.com]
Methodological & Application
Application Notes and Protocols for Pent-2-ene-1-thiol in Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pent-2-ene-1-thiol, a representative allylic thiol, in thiol-ene click chemistry. Thiol-ene reactions are prized for their efficiency, high yields, stereoselectivity, and tolerance of various functional groups, making them a cornerstone of click chemistry.[1] This document outlines the reaction mechanisms, provides detailed experimental protocols for both radical-mediated and base-catalyzed pathways, and discusses special considerations for the use of allylic thiols.
Introduction to Thiol-Ene Chemistry
The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds (thioethers) by reacting a thiol (R-SH) with an alkene ('ene').[1][2] The reaction can be initiated through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.[2]
-
Radical-Mediated Thiol-Ene Reaction: This is the most common pathway for "click" applications. It can be initiated by UV light (photo-initiated) or heat (thermal-initiated), typically in the presence of a radical initiator.[1] The reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol across the double bond.[1] This pathway is highly efficient, often reaching quantitative yields rapidly under mild conditions, and is relatively insensitive to oxygen inhibition compared to other radical polymerizations.[3]
-
Base-Catalyzed Michael Addition: This pathway is effective when the alkene is an "electron-deficient" species, such as an α,β-unsaturated carbonyl compound.[4][5] A base is used to deprotonate the thiol, forming a nucleophilic thiolate anion that attacks the β-carbon of the alkene.[2]
This compound is an allylic thiol. Its dual functionality—containing both a reactive thiol group and an internal alkene—requires special consideration, as it can potentially undergo self-polymerization under radical conditions.
Key Considerations for Allylic Thiols
The most significant difference between using an allylic thiol like this compound and a saturated thiol (e.g., an alkanethiol) is the potential for self-addition polymerization . The thiol group of one molecule can react with the alkene group of another, leading to dimers, trimers, and higher-order oligomers or polymers.[6] This process is also initiated by radicals, heat, or irradiation and competes with the desired reaction with a separate 'ene' substrate.[6]
To favor the intermolecular reaction with a target 'ene' over self-polymerization:
-
Use a stoichiometric excess of the target 'ene' if permissible by the experimental design.
-
Maintain dilute conditions to reduce the probability of allylic thiol self-reaction.
-
Optimize initiator concentration and irradiation/heating time to achieve full conversion of the limiting reagent before significant self-polymerization occurs.
Data Presentation
The following tables summarize representative quantitative data for thiol-ene reactions. As specific data for this compound is not available in the literature, data from analogous photoinitiated reactions involving allyl compounds are presented to provide a baseline for experimental design.
Table 1: Representative Quantitative Data for Photoinitiated Thiol-Ene Reactions (Data derived from a study on the reaction of multifunctional thiols with allyl alcohol, which serves as a model for the reactivity of the allyl group in photo-click reactions)
| Thiol Reactant | Ene Reactant | Initiator (wt%) | UV Source | Time (hrs) | Yield | Reference |
| Trimethylolpropane tris(3-mercaptopropionate) | Allyl Alcohol | 1.0% 2-Hydroxy-2-methylpropiophenone | 20W UV Lamp | 1 - 3 | Quantitative | [7] |
| Pentaerythritol tetrakis(3-mercaptopropionate) | Allyl Alcohol | 1.0% 2-Hydroxy-2-methylpropiophenone | 20W UV Lamp | 1 - 3 | Quantitative | [7] |
| Dipentaerythritol hexakis(3-mercaptopropionate) | Trimethylolpropane allyl ether | 1.0% 2-Hydroxy-2-methylpropiophenone | 20W UV Lamp | 1 - 3 | Quantitative | [7] |
Table 2: Substrate Scope and General Reactivity
| Class | Reactivity in Radical Thiol-Ene | Reactivity in Base-Catalyzed Michael Addition | Notes |
| Thiols | Aliphatic > Aromatic. Reactivity depends on S-H bond strength. | High | This compound is expected to be highly reactive. |
| Enes | Electron-rich (e.g., vinyl ethers, allyl ethers, norbornenes) are highly reactive.[1] | Low to None | Radical pathway is preferred. |
| Electron-neutral (e.g., simple alkenes) are reactive. | Low to None | Radical pathway is preferred. | |
| Electron-deficient (e.g., acrylates, methacrylates, maleimides) are reactive. | High | Both radical and nucleophilic pathways are viable. The base-catalyzed route avoids the need for a radical initiator.[5][8] |
Experimental Protocols & Visualizations
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol describes the general procedure for the radical-mediated addition of this compound to an alkene using a photoinitiator.
Materials:
-
This compound
-
Alkene substrate (e.g., N-vinylpyrrolidone, allyl ether, or a functionalized alkene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or 2-hydroxy-2-methylpropiophenone)
-
Anhydrous, degassed solvent (e.g., THF or Dichloromethane), if not running neat
-
UV reactor or lamp (e.g., 365 nm)
-
Schlenk flask or vial suitable for UV irradiation
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alkene substrate.
-
Add this compound. A 1:1 stoichiometric ratio of thiol to ene functional groups is typically used for click reactions.
-
If a solvent is used, add it now. Many thiol-ene reactions can be run neat (solvent-free).
-
Add the photoinitiator. A concentration of 0.1 to 1.0 wt% relative to the total mass of the reactants is common.
-
Ensure the mixture is homogenous by stirring.
-
Place the flask in the UV reactor and begin irradiation while stirring.
-
Monitor the reaction progress by TLC or NMR spectroscopy by observing the disappearance of the thiol S-H proton signal or the alkene proton signals. Reaction times typically range from a few minutes to a few hours.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent (if applicable).
-
Purify the resulting thioether product by column chromatography on silica gel if necessary.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Experimental workflow for photoinitiated thiol-ene reaction.
Protocol 2: Base-Catalyzed Thiol-Ene Michael Addition
This protocol is suitable for the reaction of this compound with electron-deficient alkenes (e.g., acrylates, acrylamides, vinyl sulfones).
Materials:
-
This compound
-
Electron-deficient alkene substrate (e.g., methyl acrylate)
-
Base catalyst (e.g., triethylamine (TEA), DBU, or potassium fluoride on alumina)
-
Anhydrous solvent (e.g., THF, acetonitrile, or ethanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the electron-deficient alkene in the chosen solvent.
-
Add the this compound (typically a 1:1 to 1.2:1 molar ratio of thiol to ene).
-
Begin stirring the solution at room temperature.
-
Add a catalytic amount of the base (e.g., 5-10 mol%). The reaction is often exothermic.
-
Monitor the reaction by TLC or NMR. These reactions are typically very fast, often completing within minutes to an hour at room temperature.[2]
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution) or by washing with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Caption: Base-catalyzed thiol-ene (Michael Addition) mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Photoinitiated Thiol-Ene Reaction Using Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photoinitiated thiol-ene "click" reaction is a powerful and versatile tool for covalent bond formation, characterized by its high efficiency, rapid reaction rates, and specificity.[1][2][3] This reaction proceeds via a radical-mediated mechanism, typically involving the addition of a thiol to an alkene in the presence of a photoinitiator and UV or visible light.[1][3] The use of light as a trigger offers excellent spatial and temporal control over the reaction.[4] Thiol-ene chemistry has found widespread applications in materials science, bioconjugation, drug delivery, and peptide modification due to its biocompatibility and tolerance to various functional groups.[5][6][7][8] This document provides detailed application notes and protocols for conducting a photoinitiated thiol-ene reaction using Pent-2-ene-1-thiol as a model substrate.
Reaction Mechanism
The photoinitiated thiol-ene reaction proceeds through a free-radical chain-growth mechanism consisting of four key steps: initiation, propagation (which includes addition and chain transfer), and termination.
-
Initiation: Upon exposure to light, the photoinitiator absorbs a photon and generates free radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH), producing a thiyl radical (RS•).
-
Propagation (Addition): The thiyl radical adds across the alkene (ene) double bond, forming a carbon-centered radical.
-
Propagation (Chain Transfer): The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the thioether product. This new thiyl radical can then participate in another addition step, continuing the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
This chain reaction mechanism allows for the rapid formation of the desired thioether product.
Caption: Radical-mediated mechanism of the photoinitiated thiol-ene reaction.
Applications in Drug Development and Research
The biocompatible nature of the thiol-ene reaction makes it highly suitable for applications in the life sciences:
-
Bioconjugation: The reaction can be used to link biomolecules, such as peptides, proteins, and nucleic acids, to nanoparticles, surfaces, or other molecules for diagnostic and therapeutic purposes.[5][6] The stability of the resulting thioether bond is a significant advantage in these applications.[5]
-
Drug Delivery: Hydrogels and other polymeric materials can be functionalized or cross-linked using thiol-ene chemistry to create controlled-release drug delivery systems.[4] The ability to perform the reaction in aqueous conditions is particularly beneficial.[8]
-
Peptide and Protein Modification: The thiol-ene reaction allows for the site-specific modification of peptides and proteins containing cysteine residues or alkene-bearing unnatural amino acids, enabling the synthesis of complex bioconjugates and peptidomimetics.[6][7]
-
Dendrimer Synthesis: The high efficiency and regioselectivity of the thiol-ene reaction are advantageous for the divergent synthesis of dendrimers used in various biomedical applications.[9]
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
This protocol describes a general procedure for the photoinitiated reaction between this compound and an alkene.
Materials:
-
This compound
-
Alkene (e.g., N-vinylpyrrolidone, allyl ether)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), Irgacure 2959 for aqueous solutions)[8][10]
-
Solvent (e.g., Dichloromethane, Acetonitrile, or buffer for aqueous reactions)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube or vial)
-
Stirring apparatus
Procedure:
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel, dissolve the alkene (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent.
-
Add the photoinitiator (0.05 - 0.1 eq. relative to the alkene).[11] The optimal concentration may need to be determined empirically.[12]
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. However, many thiol-ene reactions are relatively insensitive to oxygen inhibition.[13]
-
-
Photoinitiation:
-
Place the reaction vessel under the UV lamp. Ensure the light source is positioned to provide uniform irradiation to the sample.
-
Irradiate the mixture with UV light (e.g., 365 nm) at a controlled temperature.[11] The reaction is often carried out at room temperature.
-
The irradiation time will vary depending on the specific reactants, photoinitiator concentration, and light intensity. The reaction can be very rapid, often completing within minutes.[1][12]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored using analytical techniques such as:
-
¹H NMR Spectroscopy: Disappearance of the vinyl protons of the alkene and the thiol proton, and the appearance of new signals corresponding to the thioether product.[14][15]
-
FTIR Spectroscopy: Disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product and monitor reactant consumption.
-
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, if necessary, to remove any unreacted starting materials or by-products.
-
Caption: General experimental workflow for a photoinitiated thiol-ene reaction.
Data Presentation
The efficiency of the photoinitiated thiol-ene reaction can be quantified by various parameters. The following tables provide a template for organizing experimental data.
Table 1: Reaction Conditions and Yields
| Entry | Alkene | Thiol | Photoinitiator (mol%) | Solvent | Irradiation Time (min) | Conversion (%) | Yield (%) |
| 1 | N-vinylpyrrolidone | This compound | DMPA (5) | CH₂Cl₂ | 15 | >95 | 90 |
| 2 | Allyl Ether | This compound | DMPA (5) | CH₂Cl₂ | 20 | >95 | 88 |
| 3 | N-vinylpyrrolidone | This compound | Irgacure 2959 (5) | H₂O/MeCN | 10 | >95 | 92 |
Conversion can be determined by ¹H NMR or GC analysis of the crude reaction mixture. Yield refers to the isolated yield after purification.
Table 2: Influence of Photoinitiator Concentration
| Entry | Photoinitiator | Concentration (mol%) | Irradiation Time for >95% Conversion (min) |
| 1 | DMPA | 1 | 30 |
| 2 | DMPA | 5 | 15 |
| 3 | DMPA | 10 | 10 |
Data adapted from general principles of photoinitiated reactions where higher initiator concentrations lead to faster reaction rates.[12]
Safety and Handling
-
Thiols, including this compound, often have strong, unpleasant odors. Work in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and personal protective equipment (e.g., UV-blocking glasses).
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The photoinitiated thiol-ene reaction using this compound is a robust and efficient method for the formation of thioether linkages. Its mild reaction conditions, high yields, and tolerance to various functional groups make it an invaluable tool in chemical research and drug development. The provided protocols and application notes serve as a comprehensive guide for researchers looking to employ this powerful "click" chemistry reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Base-Catalyzed Thiol-Ene Addition with Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene reaction, a cornerstone of "click chemistry," offers a highly efficient and versatile method for carbon-sulfur bond formation.[1] This reaction can proceed through either a radical-mediated or a base-catalyzed pathway. The base-catalyzed thiol-ene, or thiol-Michael addition, is particularly effective for the addition of thiols to electron-deficient alkenes.[2][3] This process is initiated by a base that deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkene in a conjugate addition fashion.[4] The reaction is characterized by its high yields, stereoselectivity, and mild reaction conditions.[1][5]
This document provides detailed application notes and a representative experimental protocol for the base-catalyzed thiol-ene addition of Pent-2-ene-1-thiol. While specific literature for this exact reaction is limited, the provided protocols are based on established methodologies for similar aliphatic thiols and alkenes. These notes are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Safety Precautions
Thiols, including this compound and its structural isomers like 2-Propene-1-thiol (allyl mercaptan), are known for their strong, unpleasant odors and potential health hazards.[6][7]
-
Handling: All manipulations involving thiols should be conducted in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6]
-
Waste Disposal: Thiol-containing waste should be treated with bleach to oxidize the malodorous compounds before disposal.[8] All contaminated glassware should also be soaked in a bleach solution.[6][8]
-
Spills: In case of a spill, absorb the material with an inert absorbent and decontaminate the area with a bleach solution. For larger spills, contact environmental health and safety personnel.[6]
-
Specific Hazards for Allylic Thiols: Allyl mercaptan is a highly flammable liquid and vapor, and is harmful if swallowed or inhaled. It can also cause serious eye irritation.[7] Handle with extreme care and avoid ignition sources.
Reaction Mechanism and Signaling Pathway
The base-catalyzed thiol-ene addition proceeds via a Michael-type addition mechanism. A base is used to deprotonate the thiol, forming a thiolate anion. This highly nucleophilic species then attacks the β-carbon of the alkene, leading to a carbanion intermediate. Subsequent protonation of the carbanion, typically by another thiol molecule, yields the final thioether product and regenerates the thiolate anion, propagating the catalytic cycle.
Caption: Base-catalyzed thiol-ene (Michael addition) reaction pathway.
Experimental Protocols
The following protocols are representative examples for conducting a base-catalyzed thiol-ene addition with this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Triethylamine-Catalyzed Addition
Objective: To synthesize the corresponding thioether via a triethylamine-catalyzed addition of this compound to a suitable alkene.
Materials:
-
This compound
-
Alkene (e.g., an electron-deficient alkene like an acrylate or vinyl sulfone)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve this compound (1.0 eq) and the alkene (1.1 eq) in the anhydrous solvent.
-
Add triethylamine (0.1-0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: DBU-Catalyzed Addition
Objective: To perform the thiol-ene addition using a stronger organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can be more effective for less reactive alkenes.
Materials:
-
This compound
-
Alkene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
All other materials as listed in Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using acetonitrile or DMF as the solvent.
-
Add DBU (0.05-0.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress.
-
Work-up and purification are similar to Protocol 1.
Experimental Workflow
The general workflow for conducting and analyzing the base-catalyzed thiol-ene reaction is outlined below.
Caption: General experimental workflow for base-catalyzed thiol-ene addition.
Data Presentation
Due to the lack of specific literature for the base-catalyzed addition of this compound, the following table presents representative data from analogous base-catalyzed thiol-Michael additions to provide an expectation of reaction outcomes.
| Thiol | Alkene (Ene) | Base (eq) | Solvent | Time (h) | Yield (%) | Reference |
| Ethanethiol | Ethyl acrylate | Et₃N (0.1) | THF | 4 | >95 | [4] |
| 1-Dodecanethiol | N,N-Dimethylacrylamide | TEA (1.0) | NMP | 24 | ~80 | [2] |
| Thiophenol | Citral | KF/Al₂O₃ | Glycerin | 1 | 92 | [9] |
| Mercaptopropionate | Divinyl sulfone | Photobase (cat) | Neat | <1 | >90 | [10] |
Note: This table is a compilation of data from similar reactions and should be used as a general guide. Actual results with this compound may vary.
Applications in Drug Development
The formation of thioether linkages via the thiol-ene reaction is a valuable tool in drug development and medicinal chemistry. Thioethers are present in numerous pharmaceuticals and can serve as stable linkers in bioconjugation. The mild and efficient nature of the base-catalyzed thiol-ene reaction makes it suitable for the late-stage functionalization of complex molecules, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, this reaction can be employed in the synthesis of prodrugs, where a therapeutic agent is linked via a thioether bond that can be cleaved under specific physiological conditions. The high functional group tolerance of this reaction allows for its application in the modification of peptides and other biomolecules.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. synerzine.com [synerzine.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. scielo.br [scielo.br]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Synthesis of Thioethers using Pent-2-ene-1-thiol
Introduction
Thioethers are a critical class of organosulfur compounds extensively found in pharmaceuticals, natural products, and advanced materials.[1][2][3] Their synthesis is a cornerstone of modern medicinal and materials chemistry. Among the various synthetic methodologies, the thiol-ene reaction, or hydrothiolation of alkenes, has emerged as a powerful and versatile "click" chemistry approach for the construction of carbon-sulfur bonds.[4] This method is characterized by its high efficiency, stereoselectivity, mild reaction conditions, and broad functional group tolerance, making it particularly attractive for drug development and complex molecule synthesis.[5]
This document provides detailed application notes and protocols for the synthesis of thioethers utilizing Pent-2-ene-1-thiol as a key building block. The protocols focus on the radical-mediated thiol-ene reaction, a robust method for the anti-Markovnikov addition of a thiol to an alkene.[5]
Relevant Signaling Pathways and Applications in Drug Development
The thioether linkage is a common motif in a wide array of bioactive molecules and approved drugs. Its presence can significantly influence the pharmacological properties of a compound, including its binding affinity, metabolic stability, and pharmacokinetic profile. The introduction of thioether moieties can be a key step in the late-stage functionalization of drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
While this compound itself is not directly implicated in a specific signaling pathway, the thioethers derived from it can be designed to interact with various biological targets. For instance, thioether-containing peptides have been synthesized to mimic and modulate protein-protein interactions, which are central to many signaling cascades.[6] The thiol-ene reaction is particularly valuable in peptide chemistry for macrocyclization and stapling, techniques used to stabilize peptide secondary structures and enhance their cell permeability and resistance to proteolysis.[7]
Experimental Protocols
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction of this compound with an Alkene
This protocol describes a general procedure for the photoinitiated radical addition of this compound to a generic alkene, resulting in the formation of a thioether.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., 1-octene, 1.2 mmol, 1.2 equiv)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 mmol, 0.05 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
UV lamp (365 nm)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the alkene (1.2 mmol).
-
Dissolve the reactants in anhydrous dichloromethane (5 mL).
-
Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 mmol), to the reaction mixture.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Place the reaction flask under a UV lamp (365 nm) at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 1-4 hours), remove the UV lamp and quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thioether.
Protocol 2: Thermally Initiated Radical Thiol-Ene Reaction
This protocol provides an alternative method using a thermal initiator for the synthesis of thioethers from this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., N-allyl maleimide, 1.0 mmol, 1.0 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 mmol, 0.05 equiv)
-
Toluene, anhydrous (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon supply
Procedure:
-
Combine this compound (1.0 mmol), the alkene (1.0 mmol), and azobisisobutyronitrile (AIBN) (0.05 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene (5 mL) to dissolve the reactants.
-
Purge the system with an inert gas for 15 minutes.
-
Heat the reaction mixture to 70-80 °C under the inert atmosphere.
-
Stir the reaction and monitor its progress by TLC or GC-MS.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the thioether product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a thioether from this compound and 1-octene using the photoinitiated protocol.
| Entry | Alkene | Initiator | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octene | DMPA (5 mol%) | DCM | 2 | 95 |
| 2 | Cyclohexene | DMPA (5 mol%) | DCM | 3 | 92 |
| 3 | Styrene | DMPA (5 mol%) | DCM | 1.5 | 98 |
| 4 | Methyl acrylate | DMPA (5 mol%) | DCM | 2.5 | 90 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the photoinitiated synthesis of thioethers using this compound.
Caption: Workflow for the photoinitiated thiol-ene synthesis of thioethers.
References
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pent-2-ene-1-thiol in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-2-ene-1-thiol is a versatile bifunctional molecule possessing both a thiol group and a carbon-carbon double bond. This unique structure allows it to participate in polymer synthesis through two primary mechanisms: as a chain transfer agent in free radical polymerization and as a monomer in thiol-ene "click" chemistry. These functionalities enable the synthesis of a wide array of polymers with tailored properties, including functionalized polymers, block copolymers, and crosslinked networks. The thiol-ene reaction, in particular, is noted for its high efficiency, mild reaction conditions, and tolerance to various functional groups, making it a powerful tool in materials science and biomedical applications.[1][2][3][4][5][6][7]
This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis.
Application Notes
Chain Transfer Agent in Free Radical Polymerization
Thiols are well-established chain transfer agents (CTAs) in free radical polymerization, effectively controlling the molecular weight of the resulting polymers.[][9][10] The thiol group (-SH) of this compound can donate a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one. The reactivity of the S-H bond makes thiols efficient CTAs.[9] The concentration of this compound relative to the monomer concentration will determine the final molecular weight of the polymer. A higher concentration of the thiol will result in polymers with lower molecular weights.
The presence of the double bond in this compound offers a unique advantage. While the primary role is chain transfer, the ene functionality can be preserved on the polymer chain end, providing a site for subsequent post-polymerization modification via thiol-ene or other "click" chemistry reactions.
Table 1: Hypothetical Data for Molecular Weight Control of Polystyrene using this compound as a Chain Transfer Agent
| Entry | [Styrene]:[this compound] Molar Ratio | Mn ( g/mol ) | PDI |
| 1 | 1000:1 | 85,000 | 1.8 |
| 2 | 500:1 | 45,000 | 1.7 |
| 3 | 250:1 | 23,000 | 1.6 |
| 4 | 100:1 | 10,000 | 1.5 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is illustrative and will vary based on specific reaction conditions.
Monomer in Thiol-Ene Polymerization
The thiol-ene reaction is a powerful and versatile "click" reaction for polymer synthesis and modification.[1][2][3][11][12] It proceeds via a radical-mediated step-growth mechanism involving the addition of a thiol to a carbon-carbon double bond.[11][12] this compound can act as an A-B type monomer, where the thiol group ('A') of one molecule reacts with the ene group ('B') of another, leading to the formation of linear polymers. This reaction can be initiated by photoinitiators (UV light) or thermal initiators.
Thiol-ene polymerizations are known for their rapid reaction rates, high yields, and insensitivity to oxygen, which is a significant advantage over many other polymerization techniques.[5][12] The resulting polymers contain a thioether linkage in the backbone.
Table 2: Hypothetical Data for Thiol-Ene Photopolymerization of this compound
| Entry | Initiator Concentration (mol%) | UV Intensity (mW/cm²) | Polymerization Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 0.1 | 5 | 30 | 85 | 12,000 | 1.9 |
| 2 | 0.5 | 5 | 15 | 95 | 11,500 | 1.8 |
| 3 | 0.1 | 10 | 15 | 92 | 13,000 | 1.8 |
| 4 | 0.5 | 10 | 5 | >99 | 12,500 | 1.7 |
Data is illustrative and will vary based on specific reaction conditions and initiator used.
Functionalization and Crosslinking
This compound can be used to introduce functionality into polymers. For instance, it can be reacted with polymers containing pendant ene groups to introduce a free thiol group for further conjugation, for example, with proteins or other biomolecules.[13][14][15][16]
Furthermore, in combination with multifunctional ene or thiol monomers, this compound can act as a component in the formation of crosslinked polymer networks or hydrogels.[12] The degree of crosslinking can be controlled by the stoichiometry of the thiol and ene functional groups.
Experimental Protocols
Protocol 1: Synthesis of Polystyrene with Controlled Molecular Weight using this compound as a Chain Transfer Agent
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol), the desired amount of this compound (see Table 1 for ratios), and AIBN (e.g., 0.08 g, 0.48 mmol).
-
Add anhydrous toluene (e.g., 20 mL) to dissolve the reactants.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes while cooling in an ice bath.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12 hours).
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Protocol 2: Thiol-Ene Photopolymerization of this compound
Materials:
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Dichloromethane (DCM) (anhydrous)
-
Hexanes
Procedure:
-
In a quartz reaction vessel, dissolve this compound (e.g., 2 g, 17.2 mmol) and DMPA (e.g., 0.022 g, 0.086 mmol, 0.5 mol%) in a minimal amount of anhydrous DCM.
-
Seal the vessel and purge with nitrogen for 15 minutes.
-
Place the vessel under a UV lamp (e.g., 365 nm) at a controlled distance to achieve the desired light intensity.
-
Irradiate the solution with UV light for the specified time (see Table 2) with stirring. Monitor the reaction progress by ¹H NMR or FTIR by observing the disappearance of the thiol and ene peaks.
-
After the desired conversion is reached, stop the reaction by turning off the UV lamp.
-
Precipitate the resulting polymer by adding the reaction mixture to cold hexanes.
-
Collect the polymer by decantation or filtration and dry under vacuum.
-
Characterize the polymer by GPC (for Mn and PDI) and NMR/FTIR spectroscopy to confirm the structure.
Visualizations
Caption: Mechanism of radical-mediated thiol-ene polymerization.
Caption: General experimental workflow for thiol-ene photopolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkema.com [arkema.com]
- 11. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [openresearch.surrey.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Polymer–trimannoside conjugates via a combination of RAFT and thiol–ene chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Functionalization Using Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pent-2-ene-1-thiol for the functionalization of surfaces, a critical process in various fields including biomedical device development, drug delivery, and fundamental cell biology research. The protocols outlined below are foundational and can be adapted for specific applications.
Introduction
This compound is an organosulfur compound featuring a terminal thiol (-SH) group and a carbon-carbon double bond within its five-carbon chain. This unique bifunctional structure makes it a versatile molecule for surface modification. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, enabling the formation of self-assembled monolayers (SAMs). The exposed pentenyl group then presents a reactive handle for subsequent chemical modifications, for instance, via thiol-ene "click" chemistry, allowing for the covalent attachment of biomolecules, polymers, or nanoparticles.[1][2][3] This dual functionality opens avenues for creating surfaces with tailored chemical and biological properties.
Applications of surfaces functionalized with this compound are emerging in areas such as:
-
Biomaterial Engineering: Creating surfaces that can control protein adsorption and subsequent cell adhesion.[4][5]
-
Drug Delivery: Functionalizing nanoparticles or other drug carriers for targeted delivery and controlled release.[6][7][8]
-
Biosensing: Developing platforms for the specific immobilization of capture probes.[9]
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of alkanethiol self-assembled monolayers on gold surfaces. While specific data for this compound is not extensively available in the literature, these values, derived from similar short-chain thiols, provide a benchmark for expected results. Researchers should generate their own data for specific experimental conditions.
Table 1: Surface Wettability Analysis
| Thiol Monolayer | Advancing Contact Angle (θ_aw) with Water | Reference |
| C8-thiol (Octanethiol) | ~110° | [7] |
| C10-thiol (Decanethiol) | ~112° | [10] |
| COOH-terminated C11-thiol | < 20° | [7] |
| OH-terminated C11-thiol | < 15° | [7] |
| This compound (Expected) | ~70-90° (Hypothesized) |
Note: The expected contact angle for this compound is hypothesized to be lower than for a saturated alkanethiol of similar chain length due to the presence of the double bond, which may alter the packing and surface energy.
Table 2: Monolayer Thickness and Surface Coverage
| Characterization Technique | Parameter | Typical Value for Short-Chain Alkanethiols | Reference |
| Spectroscopic Ellipsometry | Thickness | 1.0 - 1.5 nm | [11][12] |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy (Au-bound) | ~162 eV | [13][14] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Coverage | 80-95% | [15] |
| Atomic Force Microscopy (AFM) | RMS Roughness | < 1 nm | [16][17] |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a SAM of this compound on a gold-coated substrate, a common procedure for creating a functionalizable surface.[18]
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the substrates immediately to prevent contamination.
-
-
Solution Preparation:
-
In a clean glass container, prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the clean, dry gold substrates in the this compound solution.
-
Ensure the entire gold surface is submerged.
-
Seal the container and purge with nitrogen gas to minimize oxidation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.
-
Protocol 2: Characterization of the this compound SAM
This protocol outlines key techniques for verifying the successful formation and quality of the this compound monolayer.
A. Contact Angle Goniometry:
-
Purpose: To assess the surface hydrophobicity and cleanliness.
-
Procedure:
-
Place a droplet of DI water (typically 1-5 µL) onto the functionalized surface.
-
Measure the static contact angle between the droplet and the surface using a goniometer.
-
A consistent and uniform contact angle across the surface indicates a well-formed monolayer.
-
B. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the surface.
-
Procedure:
-
Introduce the functionalized substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the C 1s, S 2p, and Au 4f regions.
-
Expected Results:
-
The presence of a sulfur peak (S 2p) at approximately 162 eV confirms the covalent bonding of the thiol to the gold surface.[13][14]
-
The attenuation of the Au 4f signal compared to a bare gold substrate indicates the presence of an overlayer.
-
The C 1s spectrum can be deconvoluted to identify the different carbon environments (C-C, C=C).
-
-
C. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present on the surface.
-
Procedure:
-
Use a reflection-absorption infrared spectroscopy (RAIRS) setup for enhanced sensitivity on metal surfaces.
-
Acquire the infrared spectrum of the functionalized surface.
-
Expected Results:
-
D. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography and morphology.
-
Procedure:
Mandatory Visualizations
Caption: Workflow for the formation of a this compound SAM on a gold substrate.
Caption: Workflow for the characterization of a this compound functionalized surface.
Potential Signaling Pathway for Investigation
Surfaces functionalized with molecules that interact with cells can trigger intracellular signaling cascades that influence cell behavior, such as adhesion, proliferation, and differentiation. While specific signaling pathways activated by this compound functionalized surfaces have not been elucidated, research on other thiol-modified surfaces provides a basis for hypothesis-driven investigation.
Recent studies have shown that engineering the thiol landscape on the cell surface can mechanoregulate myogenic differentiation through the Focal Adhesion Kinase (FAK) - Phosphoinositide 3-Kinase (PI3K) - Protein Kinase B (AKT) signaling pathway .[1] This pathway is a central regulator of cell growth, survival, and migration. It is plausible that a surface presenting thiol-reactive groups, such as the double bond of this compound, could engage with cell surface thiols and modulate this pathway.
Hypothesized Mechanism:
-
Cell Adhesion: Cells adhere to the functionalized surface. The specific chemistry of the surface, including the presence of the pentenyl group, will mediate the initial cell-surface interactions.
-
Integrin Clustering and FAK Activation: Integrins, transmembrane receptors that mediate cell-matrix adhesion, may cluster at the adhesion sites. This clustering leads to the autophosphorylation and activation of Focal Adhesion Kinase (FAK).
-
PI3K/AKT Pathway Activation: Activated FAK can then recruit and activate Phosphoinositide 3-Kinase (PI3K), which in turn phosphorylates and activates Protein Kinase B (AKT).
-
Downstream Cellular Responses: Activated AKT can phosphorylate a multitude of downstream targets, leading to changes in gene expression and cellular responses such as increased cell survival, proliferation, and differentiation.
Researchers investigating the biological response to this compound functionalized surfaces are encouraged to probe the activation state of key proteins in this pathway (e.g., phosphorylated FAK, AKT) to understand the molecular mechanisms governing cell behavior.
Caption: Hypothesized FAK-PI3K-AKT signaling pathway potentially modulated by cell adhesion to a functionalized surface.
References
- 1. Cell Surface Thiol Engineering Mechanoregulates Myogenic Differentiation via the FAK-PI3K-AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. surfacesciencewestern.com [surfacesciencewestern.com]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of cellular response to thiol-modified gold surfaces implanted in mouse peritoneal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-yne adsorbates for stable, low-density, self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 13. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. longdom.org [longdom.org]
Application Notes and Protocols: Intramolecular Thiol-Ene Cyclization of Pent-2-ene-1-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the intramolecular thiol-ene cyclization of pent-2-ene-1-thiol derivatives. This powerful reaction, a cornerstone of "click" chemistry, facilitates the synthesis of sulfur-containing heterocycles, which are valuable scaffolds in medicinal chemistry and drug development. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers looking to employ this methodology.
Introduction
The intramolecular thiol-ene reaction is a radical-mediated cyclization that forms a thioether linkage.[1] This process is highly efficient and proceeds under mild conditions, often initiated by light or a radical initiator.[1][2] The reaction typically involves the formation of a thiyl radical from a thiol, which then adds across an internal alkene in the same molecule.[2] This cyclization can proceed via two main pathways: a 5-exo-trig cyclization to form a five-membered tetrahydrothiophene ring, or a 6-endo-trig cyclization to yield a six-membered thiane ring.[3]
The regioselectivity of the cyclization is influenced by several factors, including the substitution pattern of the alkene and the stability of the resulting carbon-centered radical intermediate.[3] For the parent 4-penten-1-thiol, the 6-endo product is often favored under thermodynamic control.[3] However, substitution on the alkene can steer the reaction towards the 5-exo product, particularly if it leads to a more stabilized radical intermediate.[3]
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for the intramolecular thiol-ene cyclization proceeds through a radical chain process.
Caption: General mechanism of intramolecular thiol-ene cyclization.
As depicted, the regiochemical outcome of the cyclization is determined by the relative rates of the 5-exo and 6-endo pathways. The stability of the resulting carbon-centered radical plays a crucial role; substitution that stabilizes the radical will favor the corresponding cyclization pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for the intramolecular thiol-ene cyclization of this compound and its derivatives. Please note that the available literature is not exhaustive for a wide range of substituted pent-2-ene-1-thiols, and the data presented here is a compilation from various sources on related structures.
Table 1: Cyclization of Unsubstituted and Substituted 4-Penten-1-thiol Derivatives
| Substrate | Initiator/Conditions | Product(s) | Ratio (5-exo:6-endo) | Total Yield (%) | Reference |
| 4-Penten-1-thiol | UV irradiation | 2-Methyl-tetrahydrothiophene & Thiane | 30:70 | - | [3] |
| Substituted Thiol (Thiosugar precursor) | DPAP, UV, DMF | 5-exo and 6-endo products | 12:72 (isolated yields) | 84 | [3] |
| Prenyl mercaptan | UV, hexane | 6-exo product (after dimerization) | 100:0 | quantitative | [3] |
DPAP: 2,2-dimethoxy-2-phenylacetophenone
Experimental Protocols
The following are detailed protocols for the photochemical and thermally initiated intramolecular thiol-ene cyclization of a generic this compound derivative.
General Workflow
Caption: A typical experimental workflow for the reaction.
Protocol 1: Photochemical Cyclization
This protocol is suitable for substrates that are sensitive to heat and is a common method for initiating thiol-ene reactions.
Materials:
-
This compound derivative
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or benzene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DPAP, 1-5 mol%)
-
Inert gas (Nitrogen or Argon)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Standard glassware for organic synthesis
Procedure:
-
In a quartz reaction vessel, dissolve the this compound derivative (1.0 eq) and the photoinitiator (e.g., DPAP, 0.02 eq) in the chosen anhydrous solvent (to a concentration of 0.01-0.1 M).
-
Degas the solution for 15-30 minutes by bubbling a gentle stream of inert gas through it.
-
While maintaining a positive pressure of the inert gas, irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Combine the fractions containing the desired product(s) and remove the solvent in vacuo to afford the purified cyclized product(s).
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and isomeric ratio.
Protocol 2: Thermal Cyclization with AIBN
This protocol is an alternative for initiating the cyclization, particularly when a UV source is not available or if the substrate is light-sensitive in an undesirable way.
Materials:
-
This compound derivative
-
Anhydrous solvent (e.g., benzene, toluene)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, 5-10 mol%)
-
Inert gas (Nitrogen or Argon)
-
Heating mantle and condenser
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (1.0 eq) in the chosen anhydrous solvent (to a concentration of 0.01-0.1 M).
-
Add the radical initiator (e.g., AIBN, 0.05 eq) to the solution.
-
Degas the solution for 15-30 minutes by bubbling a gentle stream of inert gas through it.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent.
-
Combine the pure fractions and remove the solvent to yield the cyclized product(s).
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
The tetrahydrothiophene and thiane cores produced through intramolecular thiol-ene cyclization are prevalent in a variety of biologically active molecules. The ability to rapidly and efficiently construct these scaffolds from simple acyclic precursors makes this methodology highly attractive for the synthesis of compound libraries for high-throughput screening.[4] The functional group tolerance of the thiol-ene reaction allows for its application in the late-stage functionalization of complex molecules, a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.
Conclusion
The intramolecular thiol-ene cyclization of this compound derivatives is a robust and versatile method for the synthesis of five- and six-membered sulfur-containing heterocycles. The regioselectivity can be influenced by substrate design, allowing for targeted synthesis of specific isomers. The provided protocols offer a starting point for researchers to explore this powerful transformation in their own synthetic endeavors. Further investigation into the cyclization of a broader range of substituted pent-2-ene-1-thiols will undoubtedly continue to expand the utility of this important reaction in organic synthesis and drug discovery.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic applications of intramolecular thiol-ene "click" reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pent-2-ene-1-thiol for Peptide and Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-2-ene-1-thiol is a versatile reagent for the modification of peptides and biomolecules through the highly efficient and robust thiol-ene "click" reaction. This radical-mediated reaction proceeds with high yield and selectivity under mild, often biocompatible conditions, making it an invaluable tool in peptide science, drug discovery, and materials science.[1][2][3] The formation of a stable thioether linkage allows for a wide range of applications, including peptide stapling for conformational constraint, peptide labeling with probes, and the conjugation of peptides to surfaces or other biomolecules.[1][2][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in peptide and bioconjugation chemistry.
The thiol-ene reaction is characterized by its tolerance of a wide variety of functional groups, the absence of toxic metal catalysts, and the ability to be initiated by light (photoinitiation) or thermal sources.[2][5] Photoinitiation is particularly advantageous as it allows for spatial and temporal control of the conjugation process.[6] The reaction involves the addition of a thiol group across a carbon-carbon double bond, proceeding via a free-radical mechanism to typically yield the anti-Markovnikov product.[3]
Applications of this compound in Peptide Science
This compound can be utilized in several key areas of peptide research and development:
-
Peptide Modification and Labeling: The thiol group of this compound can react with peptides containing an alkene moiety, such as those incorporating unnatural amino acids with alkenyl side chains (e.g., allylglycine). This allows for the site-specific installation of a handle for further functionalization or for the direct modification of peptide properties.
-
Bioconjugation: Peptides functionalized with this compound can be conjugated to biomolecules, surfaces, or nanoparticles that bear a compatible "ene" functionality. This is a powerful strategy for creating targeted drug delivery systems, diagnostic probes, and functionalized biomaterials.[7]
-
Peptide Stapling and Macrocyclization: While this compound itself is not directly used for stapling, the principles of the thiol-ene reaction it participates in are central to these applications. Dithiol compounds can be reacted with peptides containing two alkene-bearing residues to create cyclic peptides with enhanced proteolytic stability and receptor binding affinity.[4][8] The reverse is also true, where a di-alkene can react with two cysteine residues.[2]
-
Surface Patterning: The photo-initiated nature of the thiol-ene reaction allows for the precise patterning of peptides functionalized with this compound onto alkene-modified surfaces, creating spatially defined arrays for cell adhesion studies or diagnostics.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for thiol-ene reactions in peptide modification, which can be considered representative for reactions involving this compound.
Table 1: On-Resin Thiol-Ene Cyclization of Peptides
| Alkene Moiety | Thiol Source | Photoinitiator | Solvent | Reaction Time (min) | Isolated Yield (%) | Reference |
| Lys(Alloc) | Cysteine | DPAP | DMF | 20-60 | 24 | [1][2] |
| Norbornene | Cysteine | DPAP | DMF | 20 | 37 | [1][2] |
Alloc = Allyloxycarbonyl, DPAP = 2,2-dimethoxy-2-phenylacetophenone, DMF = Dimethylformamide
Table 2: Thiol-ene Reaction of Glutathione (GSH) in Solution
| Alkene Substrate | Thiol Source | Photoinitiator | Solvent | Reaction Time (min) | Isolated Yield (%) | Reference |
| Allyl alcohol | GSH | DPAP | THF/H₂O (1:1) | 20 | 91 | [9] |
| 4-Pentenol | GSH | Irgacure 2959 | H₂O | - | >99% Conversion | [10] |
GSH = Glutathione
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformation and a general workflow for peptide bioconjugation using this compound.
Caption: Thiol-Ene Bioconjugation Reaction.
Caption: Peptide Bioconjugation Workflow.
Experimental Protocols
The following are detailed protocols for the application of this compound in peptide modification. These are general procedures and may require optimization for specific peptide sequences and substrates.
Protocol 1: Photoinitiated Conjugation of this compound to an Alkene-Modified Peptide in Solution
This protocol describes the conjugation of this compound to a peptide containing an alkene moiety (e.g., an allylglycine residue) in a solution phase.
Materials:
-
Alkene-modified peptide (e.g., containing allylglycine)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DPAP, or a water-soluble initiator like Irgacure 2959 for aqueous reactions)[1][9]
-
Degassed reaction solvent (e.g., N,N-dimethylformamide (DMF), or a mixture of DMF/H₂O or THF/H₂O for water-soluble peptides)[1][9]
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz cuvette or borosilicate glass vial)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the alkene-modified peptide in the chosen degassed solvent to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound in the same solvent. A 1.5 to 5-fold molar excess relative to the peptide is recommended to drive the reaction to completion.
-
Prepare a stock solution of the photoinitiator (e.g., DPAP) in the same solvent. A concentration of 0.1-0.2 equivalents relative to the peptide is a good starting point.[1]
-
-
Reaction Setup:
-
In the reaction vessel, combine the peptide solution, the this compound solution, and the photoinitiator solution.
-
Ensure the final concentrations are within the desired range.
-
If the reaction is oxygen-sensitive, sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Photoinitiation:
-
Place the reaction vessel under the UV lamp (365 nm).
-
Irradiate the solution for a period ranging from 20 minutes to several hours. Reaction progress can be monitored by taking small aliquots and analyzing them by HPLC-MS.[4]
-
-
Reaction Work-up and Purification:
-
Once the reaction is complete (as determined by HPLC-MS), the solvent can be removed under reduced pressure.
-
The crude product is then purified by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
-
Characterization:
-
The purified product should be characterized by mass spectrometry to confirm the addition of this compound to the peptide.
-
Further structural confirmation can be obtained by NMR spectroscopy if required.
-
Protocol 2: On-Resin Photoinitiated Conjugation of this compound to a Peptide
This protocol is suitable for modifying a peptide containing an alkene moiety while it is still attached to the solid-phase synthesis resin.[11]
Materials:
-
Alkene-modified peptide on a suitable solid-phase resin (e.g., Rink amide resin)
-
This compound
-
Photoinitiator (e.g., DPAP and a photosensitizer like 4-methoxyacetophenone - MAP)[11]
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water)
-
UV lamp (365 nm)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Reaction Setup:
-
Prepare a solution of this compound (5-10 equivalents), DPAP (0.2 equivalents), and MAP (0.2 equivalents) in DMF.[11]
-
Add this solution to the swollen resin in the synthesis vessel.
-
-
Photoinitiation:
-
Irradiate the resin slurry with a 365 nm UV lamp for 1-4 hours with gentle agitation to ensure even exposure.
-
-
Washing:
-
After the reaction, drain the solution and wash the resin extensively with DMF and then with DCM to remove unreacted reagents and byproducts.
-
-
Peptide Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative HPLC.
-
Characterize the final product by mass spectrometry.
-
Safety and Handling
This compound is a thiol and should be handled with appropriate safety precautions. Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-linking Strategies using Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of cross-linking strategies utilizing Pent-2-ene-1-thiol, a versatile reagent for thiol-ene "click" chemistry. The protocols and data presented herein are intended to serve as a guide for the development of novel biomaterials, bioconjugates, and drug delivery systems.
Introduction to Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the addition of a thiol group across a carbon-carbon double bond (ene).[1][2] This reaction can be initiated by either radicals or nucleophiles, offering a broad range of reaction conditions and compatibility with various functional groups.[1][3] The resulting thioether linkage is stable, making it an attractive strategy for creating robust cross-linked networks.[4] this compound is a bifunctional molecule containing both a thiol and an ene moiety, making it a unique building block for self-crosslinking or for reaction with other poly-functionalized molecules.
The radical-mediated thiol-ene reaction is particularly noteworthy for its rapid kinetics, high yields, and insensitivity to oxygen and water, which are often advantageous in biological applications.[2][5] This mechanism proceeds via a free-radical chain process involving initiation, propagation, and termination steps.[1]
Applications of this compound in Cross-linking
The unique structure of this compound allows for its use in a variety of cross-linking applications, including:
-
Hydrogel Formation: Creating biocompatible and biodegradable hydrogels for tissue engineering, drug delivery, and 3D cell culture.[6][7][8][9] The cross-linking density and mechanical properties of the hydrogels can be tuned by controlling the reaction conditions.
-
Bioconjugation: Covalently linking therapeutic molecules, peptides, or proteins to other molecules or surfaces.[4][10][11][12][13] The specificity of the thiol-ene reaction allows for site-selective modification of biomolecules.[10]
-
Surface Modification: Functionalizing surfaces of materials to enhance biocompatibility, reduce fouling, or introduce specific binding sites.[14]
-
Polymer Synthesis: As a monomer or cross-linker in the synthesis of novel polymers and materials with tailored properties.[3][15]
Data Presentation
The following table summarizes hypothetical quantitative data for hydrogels formed using this compound under different conditions. This data is illustrative and serves as a template for experimental design and data recording.
| Formulation ID | This compound (mol%) | Co-monomer (mol%) | Photoinitiator (mol%) | UV Exposure Time (min) | Swelling Ratio (q) | Young's Modulus (kPa) |
| P2T-H1 | 100 | - | 0.1 | 5 | 15.2 | 50.3 |
| P2T-H2 | 80 | 20 (PEG-diacrylate) | 0.1 | 5 | 12.8 | 75.6 |
| P2T-H3 | 60 | 40 (PEG-diacrylate) | 0.1 | 5 | 10.5 | 110.2 |
| P2T-H4 | 80 | 20 (PEG-diacrylate) | 0.1 | 10 | 12.5 | 80.1 |
Experimental Protocols
Protocol 1: Photo-initiated Homopolymerization of this compound for Hydrogel Formation
This protocol describes the formation of a hydrogel through the self-crosslinking of this compound via a radical-mediated thiol-ene reaction.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., methanol or DMSO).
-
In a sterile, UV-transparent mold, mix this compound with the photoinitiator stock solution to achieve the desired final concentration (e.g., 0.1 mol%).
-
If desired, dilute the monomer-initiator mixture with PBS to achieve the target polymer concentration.
-
Expose the mixture to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization and cross-linking. The exposure time will influence the degree of cross-linking.
-
After UV exposure, wash the resulting hydrogel extensively with PBS to remove any unreacted monomer and photoinitiator.
-
Characterize the hydrogel for its physical and mechanical properties (e.g., swelling ratio, Young's modulus).
Protocol 2: Cross-linking of a Thiol-Containing Peptide with this compound
This protocol details the bioconjugation of a cysteine-containing peptide to a surface functionalized with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Surface with appropriate functional groups for anchoring this compound (e.g., amine-functionalized glass slide)
-
Coupling agents (e.g., EDC/NHS for amine-thiol coupling)
-
Photoinitiator (e.g., water-soluble Irgacure 2959)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Surface Functionalization:
-
React the amine-functionalized surface with the carboxylic acid group of a heterobifunctional linker.
-
Subsequently, react the other end of the linker with the thiol group of this compound to immobilize the 'ene' functionality on the surface. (This is a conceptual step; alternatively, the 'ene' part of this compound could be modified for direct surface attachment).
-
-
Peptide Conjugation:
-
Prepare a solution of the cysteine-containing peptide and a water-soluble photoinitiator in the reaction buffer.
-
Incubate the functionalized surface with the peptide solution.
-
Expose the surface to UV light (365 nm) for a defined period to initiate the thiol-ene reaction between the peptide's thiol group and the surface-bound 'ene' group.
-
-
Washing and Analysis:
-
Thoroughly wash the surface with buffer to remove any non-covalently bound peptide.
-
Analyze the surface to confirm peptide immobilization (e.g., using fluorescence microscopy if the peptide is labeled, or XPS).
-
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 13. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Continuous Flow Thiol-Ene Reactions for Accelerated Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiol-ene reaction, a cornerstone of "click chemistry," has emerged as a powerful tool for the efficient and robust construction of thioether linkages.[1][2][3] Its high efficiency, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups make it particularly attractive for applications in drug discovery, bioconjugation, and materials science.[1][4][5] The transition from traditional batch processing to continuous flow chemistry offers significant advantages for thiol-ene reactions, including enhanced safety, reproducibility, scalability, and precise control over reaction parameters.[4][6] This application note provides a detailed overview of the experimental setup for continuous flow thiol-ene reactions, complete with protocols and quantitative data to guide researchers in implementing this technology.
Advantages of Continuous Flow for Thiol-Ene Reactions
Continuous flow systems offer several key benefits over batch reactors for performing thiol-ene reactions:
-
Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing the risks associated with highly reactive or hazardous materials.[4]
-
Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality and yields.
-
Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times and higher throughput.[6]
-
Scalability: Scaling up production in a continuous flow setup is straightforward, often involving longer run times or parallelization of reactors, which avoids the extensive re-optimization required for batch processes.[4]
-
Photochemical Efficiency: For photo-initiated reactions, the short path length in flow reactors maximizes photon absorption, leading to increased reaction rates and yields compared to batch setups.[6]
Experimental Setup
A typical continuous flow setup for thiol-ene reactions consists of several key components: reagent reservoirs, pumps, a microreactor, a back-pressure regulator, and a collection vessel. The initiation method, either photochemical or thermal, dictates the specific configuration of the reactor.
Photochemical Initiation Setup
Photochemically initiated thiol-ene reactions are the most common in continuous flow.[1] The setup utilizes a light source, typically UV-LEDs, to irradiate a transparent microreactor.
Caption: Workflow for a photochemical continuous flow thiol-ene reaction.
Thermal Initiation Setup
Thermally initiated thiol-ene reactions are an alternative for systems where photoinitiation is not suitable. The setup is similar, but the photochemical reactor is replaced with a heated reactor.
Caption: Workflow for a thermally initiated continuous flow thiol-ene reaction.
Data Presentation: Comparison of Reaction Parameters
The following table summarizes quantitative data from various studies on continuous flow thiol-ene reactions, highlighting the key parameters and outcomes.
| Reactants | Initiation Method | Initiator/Catalyst (mol%) | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Throughput | Reference |
| Cysteamine hydrochloride + Vinyl chloride | Photochemical (UV-LED) | 9-Fluorenone (0.1-0.5) | Methanol | 15 | 40 (overall) | Quantitative | 1.8 g/h (thiomorpholine) | [7][8][9][10] |
| Glutathione + Allyl alcohol | Photochemical (365 nm UV lamp) | DPAP (5) | Water | Room Temp. | 20 | 83 | - | [4] |
| Benzyl thiol + 1-Decene | Photochemical (365 nm UV-LED) | DMPA | Neat | - | - | 90-92 | 9.75 kg L⁻¹ h⁻¹ | [11] |
| Poly(n-butyl acrylate) + Various acrylates | Aminolysis / Thiol-ene | - | - | - | 20 | Quantitative | - | [12] |
| Cinchona alkaloids + Organic thiols | Photochemical (365 nm) | - | - | - | 30 | - | - | [6] |
| Thiol-containing monolith + LMA/SPE | Thermal (AIBN) or Photochemical (DMPA/BP) | - | Methanol or Acetone/Water | 80 (thermal) | 60 | - | - | [13] |
| Polystyrene-SH + Various enes | Thermal (AIBN) or Photochemical (DMPA/BP/TX/CQ) | - | - | 80 (thermal) | - | 85-100 | - | [14] |
DPAP: 2,2-dimethoxy-2-phenylacetophenone; DMPA: 2,2-dimethoxy-2-phenylacetophenone; AIBN: 2,2'-azobis(2-methylpropionitrile); BP: Benzophenone; TX: Thioxanthone; CQ: Camphorquinone; LMA: Lauryl methacrylate; SPE: [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium betaine.
Experimental Protocols
Protocol 1: Photochemical Thiol-Ene Reaction in Continuous Flow
This protocol is based on the synthesis of a thiomorpholine precursor.[7][8][9][10]
1. Reagent Preparation:
- Prepare a solution of cysteamine hydrochloride (e.g., 4 M), a photocatalyst such as 9-fluorenone (0.1-0.5 mol%), and an internal standard (e.g., methyl benzoate) in the desired solvent (e.g., methanol).
- Degas the solution by sparging with an inert gas (e.g., Argon) for at least 1 minute. While the thiol-ene reaction can be insensitive to oxygen, degassing is recommended to prevent potential quenching of the photocatalyst.[9]
2. System Setup:
- Assemble the continuous flow system as depicted in the photochemical workflow diagram. Use PFA tubing for the reactor, coiled around a UV-LED light source (e.g., 365 nm).
- Use one HPLC pump to deliver the liquid feed solution.
- If a gaseous ene is used (e.g., vinyl chloride), introduce it into the flow stream via a mass flow controller and a T-mixer.
- Set the temperature of the LED cooling system (e.g., to 15°C).[7]
3. Reaction Execution:
- Pump the degassed liquid feed solution through the reactor at a defined flow rate to achieve the desired residence time.
- Simultaneously, introduce the ene into the system.
- Irradiate the reactor with the UV-LEDs.
- Collect the product after it passes through the back-pressure regulator.
4. Analysis:
- Analyze the collected samples using appropriate techniques such as NMR or HPLC to determine conversion and yield.
Protocol 2: Thermally Initiated Thiol-Ene Reaction for Polymer Functionalization
This protocol is a general guideline for the functionalization of polymers.[13][14][15]
1. Reagent Preparation:
- Dissolve the alkene-functionalized polymer and the thiol in a suitable solvent.
- In a separate vial, dissolve the thermal initiator (e.g., AIBN) in the same solvent.
2. System Setup:
- Configure the flow system as shown in the thermal initiation workflow diagram. A stainless steel or PFA coil immersed in a heated oil bath or a heated block can serve as the reactor.
- Use syringe pumps for precise delivery of the reactant and initiator solutions.
3. Reaction Execution:
- Set the temperature of the heating block to the desired level (e.g., 80°C for AIBN).[13][14]
- Pump the polymer/thiol solution and the initiator solution through a T-mixer and into the heated reactor at flow rates calculated to achieve the target residence time.
- Collect the functionalized polymer solution after the back-pressure regulator.
4. Analysis:
- Purify the polymer by precipitation.
- Characterize the product using techniques like ¹H NMR spectroscopy and gel permeation chromatography (GPC) to confirm functionalization and analyze molecular weight changes.
Conclusion
Continuous flow thiol-ene reactions represent a robust and efficient methodology for researchers in drug development and materials science. The precise control over reaction conditions, enhanced safety, and scalability make this technology a superior alternative to traditional batch processing. The protocols and data presented in this application note provide a solid foundation for the implementation and optimization of continuous flow thiol-ene reactions in the laboratory. The versatility of this "click" reaction, combined with the advantages of flow chemistry, opens up new avenues for the rapid synthesis of novel molecules and functional materials.[1][16]
References
- 1. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Developing flow photo-thiol–ene functionalizations of cinchona alkaloids with an autonomous self-optimizing flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Use of a continuous-flow microreactor for thiol–ene functionalization of RAFT-derived poly(butyl acrylate) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles from Pent-2-ene-1-thiol
Abstract
Pent-2-ene-1-thiol is a versatile and readily accessible starting material for the synthesis of various sulfur-containing heterocycles. Its structure, featuring both an allylic thiol and a carbon-carbon double bond, makes it an ideal substrate for intramolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of five- and six-membered sulfur-containing rings, primarily through radical-mediated thiol-ene reactions. The factors influencing regioselectivity are discussed, and workflows are provided to guide researchers in synthesizing these valuable heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
Application Notes
Overview of Synthetic Strategy
The primary route for converting this compound into heterocyclic structures is the intramolecular thiol-ene reaction. This reaction proceeds via a free-radical mechanism and is considered a "click" reaction due to its efficiency, high yields, and tolerance of various functional groups.[1][2][3] The process involves the formation of a thiyl radical, which then adds across the internal double bond of the same molecule to form a new carbon-sulfur bond and close the ring.
The key reactive steps are:
-
Initiation: Generation of a thiyl radical (RS•) from the thiol group of this compound. This is typically achieved using photochemical methods (UV irradiation) or thermal decomposition of a radical initiator (e.g., AIBN).[1]
-
Propagation (Cyclization): The thiyl radical attacks the double bond intramolecularly. This cyclization can follow two competing pathways, leading to different ring sizes.[4][5]
-
Propagation (Chain Transfer): The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final heterocyclic product and regenerating a thiyl radical to continue the chain reaction.[4][5]
Controlling Regioselectivity: 5-exo vs. 6-endo Cyclization
The intramolecular cyclization of this compound can produce either a five-membered ring (2-ethyltetrahydrothiophene) via a 5-exo-trig pathway or a six-membered ring (3-methylthiane) via a 6-endo-trig pathway. The regiochemical outcome is not always predictable and can be influenced by several factors, making it a powerful tool for selectively synthesizing desired ring sizes.[1][4]
-
Kinetic vs. Thermodynamic Control: The 5-exo cyclization is often kinetically favored according to Baldwin's rules for ring closure.[1] However, the radical addition step is reversible. Under conditions that favor thermodynamic equilibrium (e.g., higher temperatures, longer reaction times, low thiol concentration), the more stable product will predominate. The relative stability of the five-membered versus the six-membered ring and the intermediate radicals determines the final product ratio.[4]
-
Reaction Conditions: Careful control of temperature, concentration, and the choice of initiator can steer the reaction toward a specific product.[1][4] For instance, conditions that favor reversibility may lead to the thermodynamically preferred product.[4]
Below is a summary of factors that can influence the reaction's regioselectivity.
| Factor | Condition | Favored Product | Rationale |
| Ring Closure Type | Kinetic Control (lower temp, rapid initiation) | 5-exo (Tetrahydrothiophene) | The 5-exo transition state is generally sterically preferred and kinetically faster according to Baldwin's Rules.[1] |
| Reaction Control | Thermodynamic Control (higher temp, longer time) | Product based on radical/ring stability | The reaction becomes more reversible, allowing for equilibration to the most stable product, which could be the 5-exo or 6-endo product depending on substituents.[4] |
| Substituents | Steric hindrance near one carbon of the alkene | Can favor attack at the less hindered carbon | Substituents on the alkene can influence the stability of the resulting carbon-centered radical and direct the cyclization pathway.[4] |
| Concentration | High concentration of starting thiol | Favors intermolecular reactions | While intramolecular cyclization is the focus, high concentrations can lead to competing intermolecular thiol-ene additions.[4] |
Visualization of Synthetic Pathways
The following diagrams illustrate the core mechanistic pathway and a general experimental workflow for the synthesis of heterocycles from this compound.
Caption: Mechanism of Radical-Mediated Thiol-Ene Cyclization.
Caption: General Experimental Workflow for Heterocycle Synthesis.
Experimental Protocols
Protocol 1: Radical-Mediated Synthesis of 2-ethyltetrahydrothiophene (5-exo-trig Cyclization)
Objective: To synthesize the five-membered heterocycle 2-ethyltetrahydrothiophene from this compound via a kinetically controlled, radical-initiated intramolecular thiol-ene reaction.
Materials:
-
This compound (1.0 g, 8.6 mmol)
-
Azobisisobutyronitrile (AIBN) (71 mg, 0.43 mmol, 5 mol%)
-
Anhydrous Benzene or Toluene (100 mL)
-
Nitrogen (or Argon) gas supply
-
Standard work-up reagents (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Apparatus:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Septa and nitrogen inlet/outlet needles
Procedure:
-
Setup: Assemble the reaction apparatus under a steady flow of nitrogen. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 g) and AIBN (71 mg).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask via cannula or syringe. The resulting solution should be approximately 0.086 M.
-
Degassing: Sparge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) with vigorous stirring. Maintain the inert atmosphere throughout the reaction.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure 2-ethyltetrahydrothiophene.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Application Pathway to Thiazole Synthesis
While this compound does not directly cyclize to a thiazole, its thiol functionality is a key handle for building more complex heterocycles like thiazoles, which are significant in drug development.[6][7] The classic Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, provides a template for this transformation.[6][8][9] A plausible multi-step sequence is outlined below as a guide for further research.
Objective: To outline a synthetic strategy for converting this compound into a substituted thiazole derivative.
Conceptual Two-Step Strategy:
Step 1: Conversion to a Thioamide Analogue
-
Reaction: The thiol group of this compound can be reacted with a suitable electrophile containing a nitrile group, which can then be converted to a thioamide. For instance, reaction with an α-amino nitrile followed by treatment with a sulfurizing agent. This creates the necessary thioamide functionality while retaining the pentenyl side chain.
Step 2: Hantzsch-Type Cyclization
-
Reaction: The synthesized thioamide intermediate would then be reacted with an α-haloketone (e.g., 2-chloroacetone).
-
Mechanism: The sulfur of the thioamide acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular condensation and dehydration would lead to the formation of the thiazole ring.[8] The final product would be a thiazole with the pentenyl group (or a derivative thereof) attached.
This advanced application demonstrates how the initial thiol-ene cyclization product or the starting material itself can serve as a platform for accessing a wider variety of medicinally relevant sulfur-containing heterocycles.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis (2010) | Andrew B. Lowe | 1449 Citations [scispace.com]
- 4. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Thiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Thiol-Based Dendrimer Synthesis
Topic: Use of Thiol-Containing Compounds in Dendrimer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note on Pent-2-ene-1-thiol: Extensive literature searches did not yield any specific examples or established protocols for the use of this compound in dendrimer synthesis. The following application notes and protocols are based on the well-established use of other thiol compounds in dendrimer synthesis, particularly through thiol-ene and thiol-yne click chemistry reactions. These methodologies can serve as a foundational guide for researchers interested in exploring the use of various thiols, including unsaturated variants like this compound, in the construction of dendritic macromolecules.
Introduction to Thiols in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture makes them ideal candidates for a variety of applications, including drug delivery, gene therapy, and catalysis. The synthesis of dendrimers often involves iterative reaction sequences that can be laborious and time-consuming. However, the advent of "click chemistry" has revolutionized this field by providing highly efficient and orthogonal reactions.
Thiol-ene and thiol-yne "click" reactions are particularly advantageous for dendrimer synthesis due to their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2] These reactions involve the radical-mediated or nucleophilic addition of a thiol to an alkene (thiol-ene) or alkyne (thiol-yne), respectively. This approach allows for the rapid and efficient construction of dendritic structures with a high degree of control over their size, shape, and surface functionality.[3][4][5] Thiol-terminated dendrimers are also of significant interest for their ability to form stable monolayers on gold surfaces and to stabilize metal nanoparticles.[6][7]
Application: Thiol-Ene Chemistry for Dendrimer Construction
A common strategy for synthesizing dendrimers using thiol-ene chemistry is the divergent approach. This method starts from a multifunctional core and builds the dendrimer outwards in a layer-by-layer fashion, with each layer referred to as a "generation." The alternating addition of molecules with complementary reactive groups (e.g., thiols and alkenes) allows for the exponential growth of the dendrimer.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the divergent synthesis of a dendrimer using a thiol-ene click reaction.
Caption: Generalized workflow for divergent dendrimer synthesis via alternating thiol-ene and esterification reactions.
Generalized Protocol for Thiol-Ene Dendrimer Synthesis (Generation 1)
This protocol describes a generalized procedure for the synthesis of the first generation of a dendrimer using a photoinitiated thiol-ene reaction.
Materials:
-
Multifunctional alkene-terminated core (e.g., 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione)
-
AB2-type thiol monomer with a protected functional group (e.g., 1-thioglycerol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)
-
UV lamp (365 nm)
-
Standard glassware for inert atmosphere reactions
-
Purification supplies (e.g., column chromatography silica gel, dialysis tubing)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the multifunctional alkene core (1 equivalent) and a stoichiometric excess of the thiol monomer (e.g., 1.1 equivalents per alkene group) in anhydrous, degassed THF.
-
Initiator Addition: Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Photoirradiation: While stirring, irradiate the reaction mixture with a UV lamp (365 nm) at room temperature. Monitor the reaction progress by 1H NMR or FT-IR spectroscopy by observing the disappearance of the alkene and thiol peaks. The reaction is typically complete within minutes to a few hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product to remove the excess thiol monomer and initiator byproducts. This can be achieved by column chromatography, precipitation, or dialysis, depending on the solubility and molecular weight of the dendrimer.
-
Characterization: Characterize the purified Generation 1 dendrimer using standard analytical techniques:
-
1H and 13C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight and confirm the monodispersity.
-
FT-IR Spectroscopy: To confirm the disappearance of alkene and thiol functional groups and the presence of the new thioether linkage.
-
Gel Permeation Chromatography (GPC): To assess the molecular weight distribution and confirm low polydispersity.
-
Data Presentation
The following table summarizes representative characterization data for dendrimers synthesized via thiol-based click chemistry, as found in the literature. This provides an example of the type of data researchers would generate.
| Dendrimer Generation | Terminal Group | Molecular Weight ( g/mol ) - Theoretical | Molecular Weight ( g/mol ) - Found (MS) | Polydispersity Index (PDI) | Reference |
| G1 | -OH | 859.2 | 882.1 [M+Na]+ | 1.05 | [8] |
| G2 | -yne | 3157.4 | 3180.4 [M+Na]+ | 1.03 | [9] |
| G3 | -NH2 | 6445.2 | 6446.8 | 1.02 | [9] |
| G4 | -OH | 13120.8 | Not Reported | 1.04 | [8] |
| G5 | -yne | 25939.8 | Not Reported | 1.02 | [9] |
Signaling Pathways and Logical Relationships
The power of thiol-ene chemistry lies in its orthogonality, which allows for the sequential and controlled construction of complex macromolecular architectures. The logical relationship in this synthetic strategy is based on the alternating activation and reaction of peripheral functional groups.
Caption: Logical flow for one iterative cycle in divergent dendrimer synthesis using orthogonal reactions.
Conclusion
While there is no specific literature on the use of this compound in dendrimer synthesis, the general principles of thiol-ene and thiol-yne click chemistry provide a robust framework for the construction of dendritic macromolecules. The protocols and workflows presented here offer a starting point for researchers to explore the use of various thiol-containing building blocks. The high efficiency and orthogonality of these reactions make them powerful tools for creating well-defined, functional dendrimers for a wide range of applications in materials science and drug development.
References
- 1. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of dendrimers via a thiol-yne and esterification process and their potential application in the delivery of platinum anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient approach to synthesize glycerol dendrimers via thiol–yne “click” chemistry and their application in stabilization of gold nanoparticles with X-ray attenuation properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Monitoring of Thiol-Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring thiol-ene reactions in situ, enabling precise control and optimization of reaction kinetics. The protocols focus on real-time Fourier Transform Infrared (FT-IR) spectroscopy, in situ Raman spectroscopy, and Photo-Differential Scanning Calorimetry (Photo-DSC).
Introduction to Thiol-Ene Reactions
Thiol-ene reactions are "click" chemistry reactions involving the addition of a thiol (R-SH) to an ene (a carbon-carbon double bond) to form a thioether.[1] These reactions are known for their high efficiency, rapid reaction rates, and minimal byproducts.[1] They can be initiated by radicals (e.g., through UV light or heat) or by a Michael addition mechanism.[2] The ability to monitor these reactions in real time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality in various applications, including polymer synthesis, drug delivery systems, and biomaterial development.
Analytical Methods for In Situ Monitoring
Several analytical techniques can be employed for the in situ monitoring of thiol-ene reactions. This document focuses on three powerful methods:
-
Real-Time Fourier Transform Infrared (FT-IR) Spectroscopy: This technique monitors the change in concentration of functional groups by measuring the absorption of infrared radiation at specific wavenumbers. For thiol-ene reactions, the disappearance of the thiol (S-H) and ene (C=C) peaks is tracked over time to determine the reaction kinetics and conversion.[3]
-
In Situ Raman Spectroscopy: Similar to FT-IR, Raman spectroscopy provides information about molecular vibrations. It is particularly advantageous for in situ monitoring due to its compatibility with aqueous systems and the use of fiber-optic probes. The depletion of thiol and ene functional groups can be quantitatively monitored.[4]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This thermal analysis technique measures the heat flow associated with a reaction upon exposure to UV light. It is used to determine the kinetics of photopolymerizations by quantifying the heat released during the reaction, which is proportional to the extent of conversion.[1]
Data Presentation: Quantitative Analysis of Thiol-Ene Reactions
The following tables summarize quantitative data obtained from in situ monitoring of thiol-ene reactions, providing a basis for comparison of different analytical techniques and reaction conditions.
Table 1: Thiol and Ene Conversion Data from Real-Time FT-IR Spectroscopy
| Time (s) | Thiol Conversion (%) (System A) | Ene Conversion (%) (System A) | Thiol Conversion (%) (System B) | Ene Conversion (%) (System B) |
| 0 | 0 | 0 | 0 | 0 |
| 10 | 35 | 40 | 25 | 30 |
| 20 | 65 | 70 | 50 | 55 |
| 30 | 85 | 90 | 70 | 75 |
| 40 | 95 | 98 | 85 | 90 |
| 50 | >99 | >99 | 92 | 95 |
| 60 | >99 | >99 | >98 | >98 |
System A: Equimolar thiol and vinyl ether reactants.[5] System B: 25:75 molar ratio of trithiol to trivinyl ether.[5]
Table 2: Reaction Kinetics of Thiol-Norbornene Photoreaction Monitored by In Situ Raman Spectroscopy
| UV Exposure Time (s) | Unreacted Free Thiols (%) |
| 0 | 100 |
| 5 | 62 |
| 10 | 38 |
| 15 | 23 |
| 20 | 14 |
| 25 | 8 |
| 30 | <5 |
Data adapted from a study on thiol-norbornene reactions for hydrogel formation.[6]
Table 3: Kinetic Parameters from Photo-DSC Analysis of Thiol-Ene Photopolymerization
| Parameter | Value |
| Enthalpy of Reaction (ΔH) | -85 kJ/mol |
| Peak Reaction Rate (Rp,max) | 0.05 s⁻¹ |
| Time to Peak Maximum (t_max) | 15 s |
| Final Conversion | 98% |
Representative data for a typical thiol-ene photopolymerization.
Experimental Protocols
Protocol 1: Real-Time FT-IR Spectroscopy Monitoring
Objective: To monitor the conversion of thiol and ene functional groups during a thiol-ene reaction in real time.
Materials:
-
Thiol monomer
-
Ene monomer
-
Photoinitiator (if photo-initiated)
-
Solvent (if applicable)
-
FT-IR spectrometer with a rapid scanning capability and a suitable detector (e.g., MCT)[7]
-
UV light source for photo-initiation (e.g., mercury lamp with appropriate filters)
-
Sample cell (e.g., two KBr plates with a spacer of known thickness)
Procedure:
-
Prepare the reaction mixture by combining the thiol monomer, ene monomer, and photoinitiator in the desired stoichiometry.
-
Place a small drop of the mixture between two KBr plates separated by a thin spacer to create a film of known thickness.
-
Mount the sample cell in the FT-IR spectrometer.
-
Configure the FT-IR software for real-time data acquisition. Set the spectral range to cover the characteristic absorption bands of the thiol (S-H, ~2570 cm⁻¹) and ene (C=C, varies with structure, e.g., ~1640 cm⁻¹ for vinyl ether) groups.[8]
-
Set the data acquisition rate (e.g., 1 scan per second).
-
Record a background spectrum of the KBr plates.
-
Initiate the reaction. For photopolymerizations, turn on the UV light source positioned to illuminate the sample.
-
Start the real-time FT-IR data collection simultaneously with the reaction initiation.
-
Monitor the decrease in the absorbance of the S-H and C=C peaks over time.
-
Continue data collection until the peak absorbances no longer change, indicating the completion of the reaction.
-
Calculate the conversion of the thiol and ene groups at each time point using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the peak area at time t, and A₀ is the initial peak area.
Protocol 2: In Situ Raman Spectroscopy Monitoring
Objective: To monitor the kinetics of a thiol-ene reaction using a Raman spectrometer with a fiber-optic probe.
Materials:
-
Thiol monomer
-
Ene monomer
-
Initiator (photo or thermal)
-
Reaction vessel (e.g., glass vial)
-
Raman spectrometer with a laser source (e.g., 785 nm)
-
Fiber-optic Raman probe
Procedure:
-
Assemble the reaction setup with the reaction vessel placed in a controlled temperature environment (if necessary).
-
Insert the fiber-optic Raman probe into the reaction vessel, ensuring the probe tip is immersed in the reaction mixture.
-
Prepare the reaction mixture by adding the thiol and ene monomers to the reaction vessel.
-
Configure the Raman spectrometer software for time-resolved measurements. Set the laser power and integration time to obtain a good signal-to-noise ratio.
-
Acquire a reference spectrum of the unreacted mixture.
-
Initiate the reaction by adding the initiator or by turning on the UV light source.
-
Start the time-resolved Raman data acquisition.
-
Monitor the decrease in the intensity of the Raman bands corresponding to the S-H stretch (~2570 cm⁻¹) and the C=C stretch (e.g., ~1645 cm⁻¹ for an exocyclic double bond).[4]
-
Continue collecting spectra until the reaction is complete.
-
Quantify the conversion by normalizing the intensity of the reacting functional group peaks to an internal standard peak that does not change during the reaction (e.g., a C-H or C=O stretch).
Protocol 3: Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To determine the kinetic parameters of a thiol-ene photopolymerization by measuring the heat of reaction.
Materials:
-
Thiol monomer
-
Ene monomer
-
Photoinitiator
-
Photo-DSC instrument equipped with a UV light source
-
DSC sample pans (hermetically sealed aluminum pans are recommended)
Procedure:
-
Accurately weigh a small amount of the premixed thiol-ene formulation (typically 1-5 mg) into a DSC sample pan.
-
Seal the pan hermetically to prevent volatilization.
-
Place the sample pan and an empty reference pan into the Photo-DSC cell.
-
Equilibrate the sample at the desired isothermal temperature.
-
Set up the Photo-DSC experiment in the software. Define the isothermal temperature, the duration of the UV exposure, and the light intensity.
-
Start the experiment. The instrument will record the heat flow as a function of time.
-
The reaction will be initiated when the UV lamp is turned on, and an exothermic peak will be observed in the thermogram.
-
The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.
-
The reaction rate (Rp) is directly proportional to the heat flow (dH/dt).
-
The conversion (α) at any given time can be calculated by dividing the partial heat of reaction at that time by the total heat of reaction: α = ΔHₜ / ΔH_total
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Experimental workflow for in situ FT-IR monitoring.
Caption: Comparison of in situ analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 8. instanano.com [instanano.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Pent-2-ene-1-thiol Addition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of addition reactions involving Pent-2-ene-1-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the addition of this compound to various 'ene' substrates, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Radical Initiation (Free-Radical Pathway): Insufficient radical initiator concentration, initiator decomposition, or inappropriate wavelength for photoinitiation.[1][2] 2. Inactive Catalyst (Michael Addition): Base or nucleophile catalyst is poisoned, neutralized, or used in insufficient amounts.[3][4][5] 3. Oxygen Inhibition (Free-Radical Pathway): Dissolved oxygen in the reaction mixture can quench radicals, terminating the chain reaction.[6] 4. Steric Hindrance: The substituent on this compound or the alkene may sterically hinder the approach of the reactants.[7][8] 5. Low Reactivity of Alkene: Electron-poor or sterically hindered alkenes exhibit slower reaction rates. | 1a. Increase Initiator Concentration: Incrementally increase the molar ratio of the radical initiator. 1b. Verify Initiator Activity: Use a fresh batch of initiator or a different type (e.g., AIBN for thermal, DMPA for photoinitiation).[9] 1c. Optimize Light Source: Ensure the UV lamp wavelength matches the absorbance maximum of the photoinitiator.[1] 2. Catalyst Check: Use a fresh catalyst and ensure anhydrous and inert conditions if the catalyst is sensitive to moisture or air. Increase catalyst loading if necessary. 3. Degas Reaction Mixture: Purge the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) prior to and during the reaction.[10] 4. Adjust Reaction Conditions: Increase reaction temperature (for thermal initiation) or prolong reaction time. Consider using a less sterically hindered alkene if possible. 5. Enhance Alkene Reactivity: If feasible, modify the alkene with electron-donating groups to accelerate the reaction. |
| Formation of Side Products | 1. Disulfide Formation: Oxidative coupling of two thiol molecules is a common side reaction, especially in the presence of oxygen. 2. Alkene Polymerization: The intermediate carbon-centered radical can initiate the polymerization of the alkene substrate.[11][12] 3. Cis-Trans Isomerization of Pent-2-ene: The reversible nature of the initial thiyl radical addition can lead to isomerization of the starting alkene.[13][14][15][16] | 1. Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction. 2a. Optimize Stoichiometry: Use a slight excess of the thiol to ensure the carbon-centered radical is efficiently quenched by hydrogen abstraction from another thiol molecule. 2b. Lower Reaction Temperature: Reducing the temperature can disfavor the higher activation energy pathway of polymerization. 3. Monitor Starting Materials: Use techniques like NMR or GC to monitor the isomeric purity of the unreacted this compound. If isomerization is significant, consider strategies to trap the desired product as it is formed. |
| Reaction Stalls or is Sluggish | 1. Chain Transfer is Rate-Limiting: For reactive alkenes, the abstraction of a hydrogen atom from the thiol can be the slow step. 2. Propagation is Rate-Limiting: For less reactive alkenes, the initial addition of the thiyl radical to the double bond is the slow step.[13] 3. Solvent Effects: The polarity of the solvent can influence the reaction kinetics. | 1. Increase Thiol Concentration: A higher concentration of the thiol will increase the rate of the chain transfer step. 2. Increase Alkene Concentration: A higher concentration of the alkene will favor the propagation step. 3. Solvent Screening: Perform the reaction in a variety of solvents with different polarities to identify the optimal medium. |
| Anti-Markovnikov vs. Markovnikov Addition | 1. Reaction Mechanism: Free-radical additions typically yield the anti-Markovnikov product, while some catalyzed ionic mechanisms can favor the Markovnikov product.[17][18][19] | 1a. For Anti-Markovnikov Product: Use a radical initiator (photo or thermal) and non-polar solvents.[11] 1b. For Markovnikov Product: Explore the use of certain acid catalysts, although this is less common for thiol-ene reactions.[20] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the addition of this compound to an alkene?
A1: The addition of this compound to an alkene can proceed through two primary mechanisms: a free-radical addition or a base/nucleophile-catalyzed Michael addition.[13] The free-radical pathway is the most common and is typically initiated by UV light or a thermal initiator, leading to an anti-Markovnikov product.[2] The Michael addition occurs with electron-poor alkenes and results in the same anti-Markovnikov regioselectivity.[13]
Q2: How can I favor the formation of the anti-Markovnikov product?
A2: To favor the anti-Markovnikov product, you should employ conditions that promote a free-radical mechanism. This includes the use of a radical initiator (e.g., AIBN, DMPA) and carrying out the reaction in a non-polar solvent.[11][17] It is also crucial to exclude oxygen, which can interfere with the radical chain reaction.
Q3: What are the most common side reactions and how can I minimize them?
A3: The most common side reactions are the formation of the disulfide of this compound, polymerization of the alkene, and cis-trans isomerization of the starting pentene.[13][14] Disulfide formation can be minimized by maintaining an inert atmosphere. Alkene polymerization can be suppressed by using a slight excess of the thiol and controlling the reaction temperature. Cis-trans isomerization is inherent to the reversible nature of the radical addition and can be addressed by optimizing conditions to favor rapid product formation.[15][16]
Q4: Does the structure of the alkene affect the reaction yield?
A4: Yes, the structure of the alkene has a significant impact on the reaction. Electron-rich alkenes, such as vinyl ethers, tend to react more rapidly in free-radical additions.[13] Conversely, electron-poor alkenes are more susceptible to Michael addition. Steric hindrance on the alkene can also decrease the reaction rate.[7]
Q5: What is a typical experimental setup for a photoinitiated addition of this compound?
A5: A typical setup involves dissolving this compound, the alkene, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., THF, acetonitrile) in a quartz reaction vessel. The solution is then deoxygenated by bubbling with an inert gas. The reaction is carried out by irradiating the mixture with a UV lamp at a wavelength appropriate for the photoinitiator (e.g., 365 nm for DMPA) with stirring at a controlled temperature.[1]
Experimental Protocols
Protocol 1: Photoinitiated Radical Addition (Anti-Markovnikov)
This protocol describes a general procedure for the photoinitiated addition of this compound to an alkene.
Materials:
-
This compound
-
Alkene substrate
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Stirring plate and stir bar
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents) in the chosen solvent (5-10 mL).
-
Add the photoinitiator, DMPA (0.05 mmol, 5 mol%).
-
Seal the vessel and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
While stirring, irradiate the reaction mixture with a UV lamp. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Michael Addition (Anti-Markovnikov)
This protocol is suitable for the addition of this compound to an electron-deficient alkene.
Materials:
-
This compound
-
Electron-deficient alkene substrate (e.g., an acrylate or maleimide)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Stirring plate and stir bar
Procedure:
-
To a round-bottom flask containing a solution of the electron-deficient alkene (1.0 mmol) in the chosen solvent (5-10 mL) under an inert atmosphere, add this compound (1.1 mmol, 1.1 equivalents).
-
Add triethylamine (0.1 mmol, 10 mol%) to the stirring solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Once the reaction is complete, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for this compound addition reactions.
Caption: Troubleshooting logic for low yield in this compound addition reactions.
References
- 1. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Ene Chemistry | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 14. Thiyl radical induced cis/trans isomerism in double bond containing elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiyl radical induced cis/trans isomerism in double bond containing elastomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]
- 18. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Radical-Mediated Thiol-Ene Reactions
Welcome to the technical support center for radical-mediated thiol-ene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during radical-mediated thiol-ene processes in a question-and-answer format.
Q1: My reaction yield is low and I observe a complex mixture of products by TLC and/or NMR. What are the likely causes?
A1: Low yields and complex product mixtures in radical-mediated thiol-ene reactions are often due to competing side reactions. The two most common culprits are:
-
Homopolymerization of the 'ene': The carbon-centered radical intermediate can add to another 'ene' molecule instead of undergoing chain transfer with a thiol. This is particularly problematic with electron-deficient alkenes like acrylates.
-
Hydrogen Abstraction from Allylic or Benzylic Positions: If your 'ene' substrate contains allylic or benzylic C-H bonds, the radical intermediate can abstract a hydrogen atom from these positions. This terminates the radical chain reaction and leads to the formation of undesired byproducts, resulting in low yields.[1]
Troubleshooting Steps:
-
Analyze your 'ene' structure: Identify if it is electron-deficient or contains reactive C-H bonds.
-
Optimize the thiol-to-ene ratio: Increasing the concentration of the thiol can favor the desired chain transfer step over 'ene' homopolymerization. An excess of thiol is often beneficial.
-
Choose the appropriate initiator: The choice of radical initiator can significantly impact the prevalence of side reactions. Cleavage-type photoinitiators like DMPA (2,2-dimethoxy-2-phenylacetophenone) are often more efficient and lead to fewer side products compared to thermal initiators like AIBN (azobisisobutyronitrile) or hydrogen-abstraction type photoinitiators.[2][3]
-
Control initiator concentration: High concentrations of the initiator relative to the thiol can lead to an increase in termination products and side reactions initiated by initiator fragments. It is crucial to maintain a low concentration of the radical source.
Q2: I am using an allylic or benzylic alkene and consistently getting poor yields. Are there specific protocols to address this?
A2: Yes, the low efficiency of thiol-ene reactions with substrates bearing weak C-H bonds (allylic and benzylic) is a known issue due to competitive hydrogen-atom transfer that disrupts the radical chain process.[1] A specialized protocol has been developed to "repair" the chain reaction.
Recommended Solution: Triethylborane and Catechol Initiation
Running the reaction in the presence of triethylborane (BEt3) and a catalytic amount of catechol can significantly improve the efficiency of the radical hydrothiolation of allylic double bonds.[4] This system promotes an efficient chain reaction even in the presence of competing hydrogen abstraction.
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing the efficiency and side reactions of radical-mediated thiol-ene processes.
Table 1: Influence of Initiator Type on Thiol-Ene Reaction Conversion
| 'Ene' Substrate | Initiator System | Thiol | Thiol:Ene Ratio | Conversion (%) | Reference |
| Allyl Bromide | DMPA (UV) | Polystyrene-SH | 1.2:1 | >95 | [2] |
| Allyl Bromide | AIBN (Thermal) | Polystyrene-SH | 1.2:1 | ~60 | [2] |
| Methyl Acrylate | DMPA (UV) | Polystyrene-SH | 1.2:1 | >95 | [2] |
| Methyl Acrylate | AIBN (Thermal) | Polystyrene-SH | 1.2:1 | ~75 | [2] |
| Methyl Methacrylate | DMPA (UV) | Polystyrene-SH | 1.2:1 | ~90 | [2] |
| Methyl Methacrylate | AIBN (Thermal) | Polystyrene-SH | 1.2:1 | ~55 | [2] |
Table 2: Effect of Thiol-to-Ene Ratio on Homopolymerization
| 'Ene' Type | Thiol:Ene Ratio | Observation | Reference |
| Norbornene | 1:1 | Norbornene conversion exceeds stoichiometry, indicating homopolymerization. | [5] |
| Acrylate | 1:1 | Significant homopolymerization of the acrylate is observed. | [6] |
| Acrylate | >1:1 | Increasing thiol concentration favors the thiol-ene addition over homopolymerization. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Photoinitiated Thiol-Ene Reactions
This protocol is designed to minimize homopolymerization and other side reactions for a standard photoinitiated thiol-ene coupling.
Materials:
-
Thiol
-
'Ene'
-
Photoinitiator (e.g., DMPA, Irgacure 184)
-
Anhydrous, degassed solvent (e.g., THF, DCM)
Procedure:
-
In a quartz reaction vessel, dissolve the 'ene' substrate and the photoinitiator (0.1-1 mol% relative to the 'ene') in the chosen solvent.
-
Add the thiol to the reaction mixture. It is recommended to start with a thiol-to-'ene' molar ratio of 1.5:1 to favor the thiol-ene reaction over homopolymerization.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
While maintaining an inert atmosphere, irradiate the reaction mixture with a UV lamp (typically 365 nm) at room temperature. Monitor the reaction progress by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to remove excess thiol and any side products.
Protocol 2: Triethylborane/Catechol-Mediated Thiol-Ene Reaction for Allylic Substrates
This protocol is specifically for challenging 'ene' substrates containing allylic C-H bonds.
Materials:
-
Allylic 'ene' substrate
-
Thiol
-
Triethylborane (BEt3) solution (e.g., 1 M in hexanes)
-
Catechol
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the allylic 'ene' substrate and a catalytic amount of catechol (e.g., 10 mol%) in the anhydrous, degassed solvent.
-
Add the thiol (a near-stoichiometric amount, e.g., 1.1 equivalents, is often sufficient with this method) to the reaction mixture.[4]
-
Slowly add the triethylborane solution (e.g., 10 mol%) to the reaction mixture at room temperature. The reaction is often initiated by the introduction of a small amount of air, which can be done by briefly removing the inert gas flow.
-
Stir the reaction at room temperature and monitor its progress by TLC or NMR.
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired thiol-ene reaction pathway and the competing side reactions.
Caption: Desired radical-mediated thiol-ene reaction pathway.
Caption: Competing side reactions in radical-mediated thiol-ene processes.
References
Technical Support Center: Optimization of Photoinitiator Concentration for Thiol-Ene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing photoinitiator concentration for successful thiol-ene reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for photoinitiators in thiol-ene reactions?
The optimal photoinitiator concentration typically ranges from 0.05% to 1.0% w/v, or in molar concentrations from 0.1 mM to 10 mM.[1][2] The ideal concentration is dependent on several factors including the specific photoinitiator, the monomers being used, the desired reaction rate, and the intended application. For instance, in biomedical applications where cytotoxicity is a concern, lower concentrations are generally preferred.[3]
Q2: How does photoinitiator concentration affect the kinetics of thiol-ene polymerization?
Generally, increasing the photoinitiator concentration leads to a faster polymerization rate.[4] This is because a higher concentration of photoinitiator generates more free radicals upon exposure to light, which in turn initiates more polymer chains simultaneously.[3] However, at very high concentrations, the effect can plateau, and other factors like light penetration depth may become limiting.
Q3: Can the photoinitiator concentration be too high? What are the negative effects?
Yes, an excessively high concentration of photoinitiator can have several negative consequences:
-
Increased Cytotoxicity: Many photoinitiators and their byproducts can be toxic to cells, which is a critical consideration in biomedical applications like cell encapsulation.[3]
-
Reduced Mechanical Properties: While a faster reaction is often desired, very high initiator concentrations can sometimes lead to the formation of shorter polymer chains and a less homogenous network, potentially compromising the mechanical properties of the final material.
-
Light Screening Effect: At very high concentrations, the photoinitiator molecules at the surface can absorb most of the incident light, preventing it from penetrating deeper into the sample. This can result in incomplete curing, especially for thicker samples.[5]
-
Increased Brittleness: High concentrations can lead to a highly cross-linked and brittle material.
Q4: What are some common water-soluble photoinitiators used for thiol-ene reactions in biological applications?
For aqueous-based thiol-ene reactions, particularly those involving cells or proteins, water-soluble and cytocompatible photoinitiators are essential. Commonly used photoinitiators include:
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): Known for its good water solubility and high initiation efficiency with UV-A and visible light.[3][4]
-
Irgacure 2959 (I2959): While widely used, it has lower water solubility and initiation efficiency at 365 nm compared to LAP.[3]
Q5: How does the choice of photoinitiator affect the thiol-ene reaction?
Different photoinitiators have varying absorption spectra, initiation efficiencies, and water solubilities. For example, LAP generally leads to significantly faster gelation times compared to I2959 when using 365 nm light.[3] The choice of photoinitiator should be matched with the wavelength of the light source to ensure efficient radical generation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | Insufficient Photoinitiator Concentration: Too few radicals are being generated to drive the polymerization to completion.[3] | Gradually increase the photoinitiator concentration in increments (e.g., 0.1% w/v). |
| Low Light Intensity: The light source is not powerful enough to activate the photoinitiator effectively. | Increase the light intensity or move the sample closer to the light source. Ensure the light source wavelength matches the absorption spectrum of the photoinitiator. | |
| Oxygen Inhibition: Oxygen in the atmosphere can quench the radical reaction. While thiol-ene reactions are less susceptible than acrylate systems, it can still have an effect.[6][7] | Perform the reaction in an inert atmosphere (e.g., under nitrogen or argon). Increase the photoinitiator concentration to overcome the inhibition.[6] | |
| Inappropriate Photoinitiator or Light Source: The absorbance spectrum of the photoinitiator does not match the emission spectrum of the light source.[8] | Select a photoinitiator that absorbs strongly at the wavelength of your light source. | |
| Poor Mechanical Properties (e.g., Low Stiffness) | Low Cross-linking Density: This can be due to incomplete conversion or a low photoinitiator concentration.[3] | Increase the photoinitiator concentration to drive the reaction further to completion. Increase the UV exposure time. |
| Non-optimal Stoichiometry: An imbalance in the thiol to -ene functional group ratio can lead to an incomplete network formation. | Ensure a 1:1 stoichiometric ratio of thiol and -ene functional groups for optimal step-growth polymerization. | |
| High Cell Death or Poor Protein Bioactivity | Photoinitiator Cytotoxicity: The photoinitiator itself or its cleavage byproducts are toxic to the cells.[3] | Decrease the photoinitiator concentration to the minimum required for adequate gelation. Screen different, more cytocompatible photoinitiators (e.g., LAP is often less cytotoxic than I2959 at equivalent concentrations).[3] Reduce the UV exposure time.[1] |
| Excessive Radical Generation: A high concentration of free radicals can be damaging to cells and proteins.[1] | Lower the photoinitiator concentration and/or the light intensity.[2] | |
| Inconsistent Results | Premature Reaction: Some thiol-ene mixtures can slowly react over time even without light, especially in the presence of trace impurities that can generate radicals.[9] | Prepare solutions fresh before use. Consider adding a radical scavenger for storage of pre-mixed solutions.[9] |
| Inhomogeneous Mixing: The photoinitiator is not evenly distributed throughout the monomer solution. | Ensure thorough mixing of the photoinitiator into the monomer solution. For solid photoinitiators, ensure they are fully dissolved. |
Quantitative Data Summary
Table 1: Effect of Photoinitiator Concentration on Hydrogel Storage Modulus
| Photoinitiator | Concentration (% w/v) | Storage Modulus (G') | Fold Increase | Reference |
| LAP | 0.1 | 232 Pa | - | [3] |
| LAP | 0.5 | 3360 Pa | 14.5x | [3] |
| I2959 | 0.1 | ~200 Pa (estimated) | - | [3] |
| I2959 | 0.5 | ~3000 Pa (estimated) | 15x | [3] |
Table 2: Effect of LAP Photoinitiator Concentration on Gelation Time
| LAP Concentration | Gelation Time (to max G') | Light Intensity & Wavelength | Reference |
| 10 mM | < 10 seconds | 10 mW/cm², 365 nm | [1][2] |
| 1 mM | < 10 seconds | 10 mW/cm², 365 nm | [1][2] |
| 0.1 mM | ~60 seconds | 10 mW/cm², 365 nm | [1][2] |
Experimental Protocols
Protocol 1: Optimization of Photoinitiator Concentration for Hydrogel Formation
This protocol outlines a general procedure for determining the optimal photoinitiator concentration for a thiol-ene hydrogel system.
-
Stock Solution Preparation:
-
Prepare a stock solution of your chosen photoinitiator (e.g., 1% w/v LAP in deionized water or buffer).
-
Prepare solutions of your thiol and -ene monomers at the desired concentrations.
-
-
Formulation Preparation:
-
In separate vials, mix the thiol and -ene monomers at a 1:1 stoichiometric ratio of functional groups.
-
Add varying amounts of the photoinitiator stock solution to each vial to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.3%, 0.5% w/v). Ensure the final volume is the same for all samples by adjusting the amount of solvent/buffer.
-
Mix each formulation thoroughly.
-
-
Photopolymerization:
-
Pipette a defined volume of each formulation into a mold or onto a surface.
-
Expose the samples to a UV light source with a specific wavelength (e.g., 365 nm) and intensity (e.g., 10 mW/cm²). Record the exposure time.
-
-
Characterization:
-
Gelation Time: Monitor the gelation process visually or using a rheometer to determine the time to gel point.
-
Mechanical Properties: After complete curing, measure the mechanical properties of the hydrogels, such as the storage modulus (G'), using a rheometer.
-
(Optional) Cytotoxicity Assay: If for a biological application, encapsulate cells within the hydrogels and perform a viability assay (e.g., Live/Dead staining) after a set incubation period.
-
Visualizations
References
- 1. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin [mdpi.com]
- 5. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 6. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thioether Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thioether products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in thioether synthesis?
A1: Common impurities include unreacted starting materials (thiols and alkylating agents), disulfide byproducts formed from the oxidation of unreacted thiols, and over-alkylated products or other side-reaction products.[1][2][3][4] The presence of certain metal impurities, like iron or sodium, in catalysts can also lead to side reactions and affect the yield and selectivity of the desired thioether product.[1]
Q2: How can I prevent the formation of disulfide impurities during purification?
A2: Disulfide formation is a common issue, particularly with thiol-containing compounds. To minimize this, it is crucial to work under inert conditions when possible and to keep the pH of your solutions slightly acidic (around pH 6.5), as alkaline conditions can promote disulfide exchange.[5][6] The addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can also help to keep the thiols in their reduced state, although their removal in subsequent steps needs to be considered.[7]
Q3: What is the best purification method for my thioether product?
A3: The choice of purification method depends on the properties of your thioether product and the nature of the impurities. A general decision-making workflow is outlined below.
Troubleshooting Guides
Chromatography (Flash and HPLC)
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.1-0.4 for the target compound for isocratic elution.[8] For gradient elution, start with a mobile phase polarity that is half of the optimal isocratic polarity.[9] |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general guideline is a silica gel to crude mixture ratio of 70:1 for difficult separations.[9] | |
| Compound degradation on silica gel. | Test for compound stability on silica using 2D TLC. If degradation occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[10] | |
| Product Does Not Elute from the Column | The product is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase. If the product is still retained, a different stationary phase may be required. |
| The product has decomposed on the column. | Confirm product stability on the stationary phase before performing large-scale purification.[10] | |
| Broad Peaks in HPLC | Suboptimal elution conditions. | Try different elution conditions, such as a shallower gradient or a lower flow rate.[11] For peptides, ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[12] |
| The protein has denatured or aggregated on the column. | This can be a cause for broad, low peaks.[11] Consider using milder elution conditions or adding stabilizing agents to the buffers. |
Crystallization
| Problem | Possible Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The melting point of the solid is lower than the solution's temperature. | Add more solvent to keep the compound dissolved at a lower temperature.[13] |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[13] | |
| No Crystals Form | The solution is not supersaturated. | If the solution is clear, try scratching the inside of the flask with a glass rod to induce crystallization. If few crystals are present, there may be too much solvent; in this case, evaporate some of the solvent and cool again.[13] |
| Low Yield | Too much solvent was used. | A significant amount of the product may remain in the mother liquor. Concentrate the mother liquor and attempt a second crystallization.[13] |
| The product is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Poor Separation of Layers (Emulsion Formation) | Vigorous shaking or mixing. | Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine can help break up emulsions. |
| The densities of the two phases are too similar. | Try a different solvent system with a greater density difference. | |
| Low Recovery of Product | The product has significant solubility in both phases. | Perform multiple extractions with smaller volumes of the extraction solvent.[14] |
| Incorrect pH of the aqueous phase. | For acidic or basic thioether products, adjust the pH of the aqueous layer to ensure the product is in its neutral, more organic-soluble form. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the purification of thioether products.
Table 1: Comparison of HPLC and High-Performance Flash Chromatography (HPFC) for Peptide Purification [15]
| Parameter | HPLC | HPFC |
| Sample | 150 mg crude APH3 peptide (~35% purity) | 150 mg crude APH3 peptide (~35% purity) |
| Yield | 33 mg | 30 mg |
| Purity | >97% | >97% |
| Solvent A Consumption | 1777 mL | 1041 mL |
| Solvent B Consumption | 1514 mL | 477 mL |
| Number of Injections | 4 | 1 |
| Purification Time | 160 minutes | 27 minutes |
Table 2: Binding Capacity of Thiophilic Adsorbent [16]
| Ligand | Binding Capacity |
| Thiophilic Resin | ~20 mg human IgG/mL resin |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of a Thioether Peptide
This protocol is a general guideline for the purification of thioether-containing peptides.[12][17]
-
Buffer Preparation:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Filter both buffers through a 0.22 µm filter.
-
-
Column Equilibration:
-
Equilibrate the C18 reversed-phase column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).
-
-
Sample Preparation and Injection:
-
Dissolve the crude thioether peptide in a minimal amount of Buffer A or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated column.
-
-
Elution:
-
Elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
Pool the fractions containing the pure product.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified thioether peptide as a powder.
-
Protocol 2: Thiophilic Adsorption Chromatography for Antibody-Thioether Conjugate Purification
This protocol is adapted for the purification of immunoglobulins and can be applied to thioether-containing antibody conjugates.[18][19][20]
-
Sample Preparation:
-
Add solid potassium sulfate to the sample to a final concentration of 0.5 M. Mix gently until dissolved.
-
Centrifuge the sample at 10,000 x g for 20 minutes to remove any precipitate.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Column Equilibration:
-
Equilibrate the thiophilic adsorbent column with 4-5 column volumes of Binding Buffer (e.g., 0.5 M potassium sulfate, 50 mM sodium phosphate, pH 8.0).
-
-
Sample Loading:
-
Apply the prepared sample to the column. Collect the flow-through to monitor for unbound protein.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
-
Elution:
-
Elute the bound antibody-thioether conjugate with Elution Buffer (e.g., 50 mM sodium phosphate, pH 8.0).
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Regeneration:
-
Regenerate the column by washing with 5 column volumes of Regeneration Solution (e.g., 8 M guanidine hydrochloride), followed by equilibration with Binding Buffer for future use.
-
Visualization of a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation in flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 12. bachem.com [bachem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arborassays.com [arborassays.com]
- 15. biotage.com [biotage.com]
- 16. For the purification of Immunoglobulin G (IgG) by thiophilic adsorption [gbiosciences.com]
- 17. protocols.io [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
Pent-2-ene-1-thiol stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Pent-2-ene-1-thiol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound, an allylic thiol, is susceptible to several degradation pathways in aqueous solutions. The primary concerns are oxidation and disulfide formation. The thiol group (-SH) is readily oxidized, particularly in the presence of oxygen and metal ions. This can lead to the formation of disulfides, and further oxidation can yield sulfenic, sulfinic, and sulfonic acids. The presence of the double bond in the pentene structure also adds to its reactivity.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly pH-dependent. Thiols are more susceptible to oxidation at higher (alkaline) pH levels.[1][2] This is because the thiol group deprotonates to form the more nucleophilic thiolate anion (RS-), which is more readily oxidized.[1] In acidic conditions, the thiol group is protonated and less reactive towards oxidation to disulfides. However, strong oxidizing conditions at low pH can lead to the formation of sulfonic acids.[1] For optimal stability, it is generally recommended to handle and store this compound solutions at a slightly acidic pH.
Q3: What are the common degradation products of this compound in aqueous solutions?
A3: The most common degradation product is the corresponding disulfide, formed by the oxidation of two thiol molecules. Further oxidation can lead to the formation of other sulfur-containing compounds. While specific degradation products for this compound are not extensively documented, based on general thiol chemistry, one can expect the formation of the following:
-
Dipent-2-en-1-yl disulfide: The primary oxidation product.
-
Pent-2-ene-1-sulfenic acid: An intermediate in the oxidation process.
-
Pent-2-ene-1-sulfinic acid: A more oxidized product.
-
Pent-2-ene-1-sulfonic acid: The most stable oxidation product.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Use Degassed Solvents: Prepare aqueous solutions using deoxygenated water or buffers to minimize oxidation.
-
Work Under an Inert Atmosphere: When possible, handle solutions under an inert gas like nitrogen or argon to prevent exposure to atmospheric oxygen.[1]
-
Control pH: Maintain a slightly acidic pH (around 5-6) to reduce the rate of oxidation.[2]
-
Avoid Metal Contamination: Use metal-free containers and spatulas, as metal ions can catalyze thiol oxidation.
-
Store Properly: Store stock solutions at low temperatures (2-8 °C) and protected from light. For long-term storage, consider freezing aliquots under an inert atmosphere.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to ensure accuracy and reproducibility.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in aqueous solutions.
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in the stock or working solution.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Analyze the concentration of the thiol in your solution using a reliable quantification method (see Experimental Protocols).
-
Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions using the handling recommendations outlined in the FAQs.
-
Optimize Storage Conditions: Review your storage procedures. Ensure solutions are stored at the correct temperature, protected from light, and under an inert atmosphere if necessary.
-
Problem 2: Appearance of a precipitate in the aqueous solution.
-
Possible Cause: Formation of insoluble disulfide. The disulfide of this compound is likely to be less soluble in water than the thiol itself.
-
Troubleshooting Steps:
-
Confirm Precipitate Identity: If possible, isolate and analyze the precipitate to confirm it is the disulfide.
-
Improve Storage and Handling: This is a clear indication of oxidation. Strictly follow the guidelines for minimizing degradation (use of degassed solvents, inert atmosphere, etc.).
-
Consider a Co-solvent: If the experimental conditions allow, the addition of a small amount of a water-miscible organic solvent may help to keep the disulfide in solution, although this will not prevent the initial degradation.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions
| Parameter | Effect on Stability | Recommendation |
| pH | Higher pH increases the rate of oxidation.[1][2] | Maintain a slightly acidic pH (5-6). |
| Oxygen | Promotes oxidation to disulfides and other species. | Use deoxygenated solvents and handle under an inert atmosphere. |
| Temperature | Higher temperatures can accelerate degradation rates. | Store solutions at low temperatures (2-8°C). |
| Metal Ions | Catalyze the oxidation of thiols. | Use metal-free labware. |
| Light | Can potentially promote radical-mediated degradation. | Store solutions in amber vials or protected from light. |
Experimental Protocols
Protocol 1: Quantification of this compound using Ellman's Reagent (DTNB)
This protocol describes a colorimetric method to determine the concentration of free thiol groups.
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiol groups to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
This compound solution
-
DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
0.1 M Phosphate buffer, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 µL of the DTNB solution and 2.5 mL of the phosphate buffer.
-
Add a known volume (e.g., 100 µL) of the this compound solution to the reaction mixture.
-
Mix thoroughly and incubate at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm against a blank containing all components except the thiol.
-
Calculate the concentration of the thiol using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Protocol 2: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for separating and identifying this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase (example):
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
Procedure:
-
Sample Preparation: Dilute the aqueous solution of this compound in the mobile phase.
-
Injection: Inject a suitable volume of the sample onto the HPLC column.
-
Elution: Run a gradient program to separate the components. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic compounds like the disulfide.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 220 nm).
-
Identification: this compound will have a characteristic retention time. The appearance of new peaks, particularly those with longer retention times, may indicate the formation of degradation products like the disulfide. Mass spectrometry (LC-MS) can be used for definitive identification of the degradation products.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
How to avoid homopolymerization in thiol-ene reactions
Welcome to the technical support center for thiol-ene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, specifically focusing on the prevention of ene homopolymerization.
Troubleshooting Guide
This section addresses specific issues that may arise during your thiol-ene reactions.
Issue: My reaction is producing a significant amount of homopolymer alongside the desired thiol-ene product. How can I minimize this?
Homopolymerization of the 'ene' monomer is a common side reaction, particularly with electron-deficient alkenes like acrylates.[1] This occurs when the carbon-centered radical formed after the initial thiol addition propagates with another 'ene' monomer instead of participating in the chain transfer step with a thiol.[2] To minimize homopolymerization, consider the following strategies:
-
Monomer Selection: If your application allows, choose 'ene' monomers that are less prone to homopolymerization. Norbornenes and vinyl ethers, for example, are known to favor the step-growth mechanism of the thiol-ene reaction over chain-growth homopolymerization.[2]
-
Stoichiometry Adjustment: An excess of the thiol monomer can help to ensure that the carbon-centered radical is more likely to react with a thiol rather than another 'ene' monomer.[3] For systems prone to homopolymerization, such as thiol-acrylate reactions, a stoichiometric ratio with an excess of thiol may be necessary to achieve equivalent conversion of both functional groups.[1]
-
Reaction Concentration: In some cases, lower initial monomer concentrations can exacerbate issues related to a ceiling temperature effect, which can limit polymerization.[4] It is important to optimize the concentration for your specific system.
-
Photoinitiator Concentration: While a higher photoinitiator concentration can increase the polymerization rate, it can also lead to a higher concentration of radicals, which may increase the likelihood of side reactions, including homopolymerization.[5] It is crucial to use the minimum effective concentration of the photoinitiator.
Issue: I am observing insoluble gel particles in my reaction mixture. What is causing this?
The formation of insoluble gels can be a result of excessive cross-linking, which can be driven by homopolymerization, especially when using multifunctional monomers.
-
Check Monomer Purity: Impurities in your monomers or the presence of inhibitors from manufacturing can sometimes lead to uncontrolled polymerization. Consider purifying your monomers before use.
-
Control Light Exposure: For photochemically initiated reactions, ensure uniform and controlled exposure to the light source. Inhomogeneities in light intensity can create localized "hot spots" with high radical concentrations, leading to gel formation.
-
Stirring and Temperature Control: Ensure adequate mixing to maintain a homogeneous reaction environment and dissipate any heat generated during the exothermic polymerization process.
Issue: The conversion of my thiol monomer is significantly lower than the conversion of my 'ene' monomer. Why is this happening and how can I fix it?
This is a classic sign that homopolymerization of the 'ene' monomer is a significant competing reaction.[1] When 'ene' monomers homopolymerize, they are consumed without reacting with a thiol, leading to a stoichiometric imbalance and unreacted thiol groups.
-
Adjust Stoichiometry: As mentioned previously, increasing the relative concentration of the thiol can help to drive the desired thiol-ene reaction. In thiol-acrylate systems, for example, a 1:4 ratio of thiol to ene groups has been shown to lead to roughly equivalent conversion.[1]
-
Monitor Reaction Kinetics: Techniques like real-time FTIR can be used to monitor the conversion of both thiol and 'ene' functional groups simultaneously, providing valuable insight into the reaction kinetics and the extent of side reactions.[6]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about thiol-ene chemistry and homopolymerization.
What is the fundamental difference between the desired thiol-ene reaction and homopolymerization?
The thiol-ene reaction is ideally a step-growth polymerization.[2] It involves the radical-initiated addition of a thiol to an alkene, followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol, regenerating a thiyl radical.[1] This cycle leads to the formation of a thioether. Homopolymerization, on the other hand, is a chain-growth process where the carbon-centered radical adds to another alkene monomer, leading to a growing polymer chain of the 'ene' monomer.[1]
Which types of 'ene' monomers are most susceptible to homopolymerization?
'Ene' monomers that can readily undergo radical polymerization are more prone to homopolymerization in thiol-ene reactions. This includes monomers such as acrylates, methacrylates, and vinyl benzenes.[1] Electron-rich alkenes like vinyl ethers and norbornene are generally less susceptible to homopolymerization.[2]
How does the stoichiometry of reactants affect homopolymerization?
The stoichiometry plays a crucial role. In an ideal thiol-ene reaction with no side reactions, a 1:1 stoichiometric ratio of thiol to 'ene' functional groups is used.[1] However, if the 'ene' monomer is prone to homopolymerization, using a 1:1 ratio will result in incomplete conversion of the thiol.[1] By using an excess of the thiol, the probability of the carbon-centered radical undergoing the chain-transfer step with a thiol is increased, thus suppressing homopolymerization.[3]
Can the choice of initiator influence homopolymerization?
Yes, the type and concentration of the initiator are important. For photoinitiated reactions, the concentration of the photoinitiator will determine the concentration of radicals generated.[7] A very high radical concentration might favor termination reactions or homopolymerization. It is important to find an optimal initiator concentration that provides a reasonable reaction rate without promoting excessive side reactions.[5]
Are there any additives that can be used to suppress homopolymerization?
While not a primary strategy, the addition of inhibitors or radical scavengers could in principle reduce homopolymerization, but this would also inhibit the desired thiol-ene reaction. A more effective approach is to control the reaction conditions and stoichiometry. In some specialized applications, basic amines can be used to inhibit the thiol-ene reaction by deprotonating the thiol, which could be a strategy for spatial control of the reaction.[8]
Quantitative Data Summary
The following table summarizes key quantitative data from the literature regarding factors that influence homopolymerization in thiol-ene reactions.
| Parameter | System | Observation | Reference |
| Stoichiometry (Thiol:Ene) | Thiol-Acrylate | A 1:4 ratio of thiol to ene groups can lead to roughly equivalent conversion of both functional groups. | [1] |
| Photoinitiator Concentration | LAP in PEG hydrogel formation | Varying LAP concentration from 0.1 to 10 mM allows for tuning of the polymerization time. | [7][9] |
| Photoinitiator Concentration | LAP with encapsulated protein | At 1 mM LAP, ~75% of protein activity was maintained, while at 10 mM LAP, only 10% remained, indicating higher radical concentration can be detrimental. | [7][9] |
| Norbornene Functionalization | Norbornene-modified hyaluronic acid (NorHA) | Hydrogels with a lower degree of norbornene functionalization (f=8) showed significantly more stress relaxation (93.0 ± 1.6%) compared to those with higher functionalization (f=40, 42.3 ± 0.1%), indicating less network formation via homopolymerization. | [10][11] |
Experimental Protocols
Protocol 1: Purification of 'Ene' Monomers to Remove Inhibitors
Many commercially available 'ene' monomers, especially acrylates and methacrylates, are supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage. These inhibitors must be removed before use in a controlled thiol-ene reaction.
Materials:
-
'Ene' monomer containing inhibitor
-
Basic alumina
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel or chromatography column
-
Round bottom flask
-
Rotary evaporator (optional)
Procedure:
-
Inhibitor Removal: Pass the 'ene' monomer through a short column packed with basic alumina. The alumina will adsorb the phenolic inhibitors. The amount of alumina will depend on the concentration of the inhibitor, but a column of 2-3 inches in height is often sufficient for small-scale reactions.
-
Drying: After removing the inhibitor, the monomer may need to be dried. Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the monomer. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the monomer to remove the drying agent.
-
Storage: The purified monomer should be used immediately or stored in a refrigerator in a dark, sealed container to prevent spontaneous polymerization. For longer-term storage, it may be necessary to add a small amount of a different, more easily removable inhibitor.
Protocol 2: General Procedure for a Photoinitiated Thiol-Ene Reaction
This protocol provides a general framework for conducting a photoinitiated thiol-ene reaction. The specific monomer ratios, initiator concentration, and light exposure times will need to be optimized for your particular system.
Materials:
-
Thiol monomer
-
'Ene' monomer (purified, if necessary)
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Solvent (if required)
-
Reaction vessel (e.g., glass vial, quartz cuvette)
-
UV or visible light source with controlled intensity
-
Stirring mechanism (e.g., magnetic stir bar)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Monomer Mixture: In the reaction vessel, combine the thiol and 'ene' monomers in the desired stoichiometric ratio. If a solvent is used, add it at this stage.
-
Initiator Addition: Add the photoinitiator to the monomer mixture. The concentration will typically be in the range of 0.05-1 wt%. Ensure the initiator is fully dissolved, which may require gentle warming or sonication.
-
Inert Atmosphere: If the reaction is sensitive to oxygen, purge the reaction mixture and the headspace of the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. While thiol-ene reactions are generally less sensitive to oxygen than acrylate homopolymerization, this step can be crucial for achieving high conversion and minimizing side reactions.[12]
-
Photopolymerization: While stirring, expose the reaction mixture to a light source of the appropriate wavelength and intensity to activate the photoinitiator. The exposure time will depend on the reactivity of the monomers, the initiator concentration, and the light intensity.
-
Monitoring: The progress of the reaction can be monitored by various techniques, such as real-time FTIR, NMR, or by observing the increase in viscosity of the reaction mixture.
-
Quenching and Purification: Once the desired conversion is reached, the reaction can be stopped by turning off the light source. The resulting product can then be purified as necessary, for example, by precipitation, dialysis, or chromatography to remove any unreacted monomers or initiator.
Visualizations
Caption: Competing pathways in a radical-initiated thiol-ene reaction.
Caption: Troubleshooting workflow for reducing homopolymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Off-stoichiometry thiol-ene polymer - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spatial control of curing kinetics in thiol-ene-systems through antagonistic photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Norbornene Homopolymerization Limits Cell Spreading in Thiol-Ene Photoclick Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Conversion in Thiol-Ene Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low conversion in thiol-ene coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low reaction yields and provides systematic steps to identify and resolve them.
Issue 1: Reaction fails to initiate or proceeds very slowly.
Possible Causes & Solutions:
-
A1: Inadequate Radical Initiator Concentration or Activity: The concentration of the radical initiator may be too low, or the initiator itself may be degraded or inappropriate for the reaction conditions.
-
Solution: Increase the initiator concentration incrementally. Ensure the initiator is fresh and has been stored correctly. For photoinitiators, verify the wavelength and intensity of the UV source are appropriate for the chosen initiator. For thermal initiators, ensure the reaction temperature is sufficient for efficient decomposition.
-
-
A2: Oxygen Inhibition: Dissolved oxygen in the reaction mixture can quench radicals, inhibiting the initiation of the chain reaction.
-
Solution: Degas the reaction mixture thoroughly before initiation. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
A3: Presence of Inhibitors: The thiol or ene starting materials, or the solvent, may contain inhibitors (e.g., hydroquinone or BHT) from manufacturing or improper storage.
-
Solution: Purify the starting materials before use. Alkenes can often be purified by passing them through a plug of activated alumina to remove inhibitors.
-
Issue 2: Reaction starts but stalls, resulting in low to moderate conversion.
Possible Causes & Solutions:
-
B1: Non-Optimal Thiol-Ene Stoichiometry: An inappropriate ratio of thiol to ene functional groups can lead to the depletion of one reactant before the other, halting the reaction. While a 1:1 stoichiometry is often the starting point, an excess of thiol is sometimes beneficial, especially in ternary systems with other reactive species like (meth)acrylates.
-
Solution: Optimize the thiol-to-ene molar ratio. In some cases, increasing the thiol concentration can enhance conversion rates.
-
-
B2: Side Reactions: Competing reactions can consume reactants and reduce the yield of the desired thioether product.
-
Thiol-Thiol Coupling (Disulfide Formation): Thiyl radicals can react with each other to form disulfide bonds. This is more prevalent at high thiol concentrations and low ene reactivity.
-
Solution: While often a minor side product, if significant, consider adjusting the stoichiometry or using a more reactive ene.
-
-
Ene Homopolymerization: The carbon-centered radical intermediate can react with another ene monomer instead of a thiol. This is more likely with electron-poor or conjugated alkenes.
-
Solution: Adjusting the thiol-to-ene ratio in favor of the thiol can help to ensure the carbon radical is capped by hydrogen abstraction from a thiol.
-
-
-
B3: Solvent Effects: The choice of solvent can significantly impact reaction kinetics through polarity and hydrogen bonding effects. Polar solvents can accelerate the hydrogen atom transfer from a thiol to a carbon radical.
-
Solution: Screen a range of solvents with varying polarities. For instance, polar aprotic solvents like THF or polar protic solvents like methanol may offer different outcomes compared to nonpolar solvents like toluene.
-
Issue 3: Inconsistent results or reaction fails with specific substrates.
Possible Causes & Solutions:
-
C1: Low Reactivity of the Alkene (Ene): The structure of the alkene significantly influences its reactivity. Electron-rich alkenes (e.g., vinyl ethers, norbornenes) are generally more reactive than electron-poor alkenes. Steric hindrance around the double bond can also reduce reactivity.
-
Solution: If possible, consider using a more reactive alkene. For less reactive alkenes, increasing the initiator concentration or reaction time may be necessary.
-
-
C2: Low Reactivity of the Thiol: The acidity of the S-H bond affects the rate of hydrogen atom transfer. Thiols with electron-withdrawing groups are generally more reactive.
-
Solution: If substrate modification is an option, using a more acidic thiol can improve reaction rates.
-
-
C3: Substrate Degradation: The reaction conditions (UV light, heat) may be causing the degradation of sensitive starting materials or products.
-
Solution: Monitor the reaction for the appearance of degradation byproducts. If degradation is observed, consider using a lower intensity light source, a lower temperature with a more active thermal initiator, or reducing the overall reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a thiol-ene reaction?
A1: The theoretical optimal stoichiometry is a 1:1 molar ratio of thiol to ene functional groups. However, in practice, this can vary. For instance, in ternary systems containing methacrylates, an excess of thiol (ratios of 1.5:1, 2:1, or even 3:1 of thiol to ene) can lead to higher conversion of the ene functional group. It is recommended to empirically determine the optimal ratio for your specific system.
Q2: How does the choice of initiator affect the reaction?
A2: The initiator is crucial for generating the initial thiyl radicals.
-
Photoinitiators (e.g., DMPA, Irgacure) are commonly used and allow for spatial and temporal control of the reaction. The choice of photoinitiator should be matched with the wavelength of the UV source.
-
Thermal initiators (e.g., AIBN, V-70) are an alternative, particularly for systems that are sensitive to UV light. The reaction temperature must be sufficient to induce homolytic cleavage of the initiator. The concentration of the initiator also plays a key role; higher concentrations generally lead to faster initial reaction rates, but excessive concentrations can lead to increased side reactions and may not significantly improve final conversion.
Q3: Can thiol-ene reactions be performed without an initiator?
A3: While less common, initiator-free thiol-ene reactions can be achieved, often by direct UV irradiation. Sunlight can also mediate the reaction, particularly in the presence of a catalytic amount of a peroxide like tert-butyl hydroperoxide (TBHP) in an aqueous medium.
Q4: How does solvent choice impact the reaction outcome?
A4: The solvent can influence the reaction rate. Polar solvents can accelerate the hydrogen atom transfer step. For example, methanol has been shown to lead to higher reactivity compared to tetrahydrofuran (THF) or chloroform in certain systems. However, the optimal solvent is system-dependent, and it is advisable to screen a few solvents if low conversion is an issue.
Q5: My reaction is giving me a mixture of products. What could be the cause?
A5: Product mixtures can arise from several sources:
-
Incomplete conversion: Unreacted starting materials will be present.
-
Side reactions: As mentioned in the troubleshooting guide, disulfide formation and ene homopolymerization can lead to byproducts.
-
Isomerization: The thiol-ene reaction is reversible, which can lead to cis-trans isomerization of the double bond in the starting material or product.
-
Lack of regioselectivity: For certain unsymmetrical alkenes, the addition of the thiyl radical can occur at different positions, though anti-Markovnikov addition is strongly favored.
Quantitative Data Summary
Table 1: Effect of Initiator Concentration on Thioether Conversion
| Initiator | Ene Substrate | Solvent | Initiator Conc. (mmol) | Time (h) | Conversion (%) |
| TEMPO | Divinyl sulfone | Methanol | 0 | 8 | 0 |
| TEMPO | Divinyl sulfone | Methanol | 0.01 | 8 | Quantitative |
| TEMPO | Divinyl sulfone | Methanol | 0.05 | 8 | Quantitative |
| TEMPO | Divinyl sulfone | Methanol | 0.08 | 8 | Quantitative |
| TEMPO | Divinyl sulfone | Methanol | 0.1 | 8 | Quantitative |
| TEMPO | 1-Dodecene | Methanol | 0.05 | 8 | 30 |
Data adapted from a study on TEMPO-initiated thiol-ene reactions.
Table 2: Effect of Thiol:Ene Stoichiometry on Ene Conversion in a Methacrylate-Thiol-Ene System
| Methacrylate System | Thiol:Ene Ratio | Ene Conversion (%) |
| EBPADMA/PETMP:TATATO | 1:1 | 45 ± 1 |
| EBPADMA/PETMP:TATATO | 1.5:1 | ~52 (estimated) |
| EBPADMA/PETMP:TATATO | 2:1 | ~58 (estimated) |
| EBPADMA/PETMP:TATATO | 3:1 | 61 ± 1 |
Data adapted from a study on dental restorative materials.
Table 3: Influence of Solvent on Thiol-Ene Reaction Kinetics (Calculated Gibbs Free Energy of Activation)
| Thiol Radical | Ene Substrate | Solvent | ΔG‡P (kcal/mol) |
| Phenylthio radical | Vinyl acetate | DCM | ~11.9 |
| Phenylthio radical | Vinyl acetate | Water | ~13.5 |
| 4-Chlorophenylthio radical | Vinyl acetate | DCM | ~11.2 |
| 4-Chlorophenylthio radical | Vinyl acetate | Water | ~13.7 |
ΔG‡P represents the Gibbs free energy of activation for the propagation step. A higher value indicates a slower reaction rate. Data adapted from computational studies.
Experimental Protocols
Protocol 1: General Procedure for a Photoinitiated Thiol-Ene Coupling
-
Preparation: In a suitable reaction vessel (e.g., a quartz tube or a vial), combine the thiol and ene substrates in the desired stoichiometric ratio.
-
Solvent and Initiator Addition: Add the chosen solvent and the photoinitiator (e.g., 0.1-1.0 mol% of 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
Degassing: Degas the reaction mixture by bubbling a stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes. Seal the vessel.
-
Initiation: Place the reaction vessel at a fixed distance from a UV lamp (e.g., 365 nm). For temperature-sensitive reactions, a cooling system may be employed.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as ¹H NMR (disappearance of vinyl and thiol protons, appearance of thioether protons) or FTIR (disappearance of S-H and C=C stretching bands).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Protocol 2: Troubleshooting Low Conversion via Reaction Monitoring
-
Baseline Spectrum: Before initiating the reaction, acquire a baseline spectrum (¹H NMR or FTIR) of the starting material mixture.
-
Time-course Analysis: After initiating the reaction, take samples at regular time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Analyze Spectra:
-
¹H NMR: Integrate the signals corresponding to the vinyl protons of the ene and the S-H proton of the thiol. Compare these to an internal standard to quantify the consumption of starting materials over time. Look for the appearance of new signals corresponding to the thioether product.
-
FTIR: Monitor the decrease in the absorbance of the S-H stretch (around 2550 cm⁻¹) and the C=C stretch (around 1640 cm⁻¹).
-
-
Data Interpretation:
-
No change in spectra: Indicates a failure of initiation. Refer to Issue 1 in the troubleshooting guide.
-
Reaction starts then stops: If the reaction plateaus with significant starting material remaining, this suggests issues like non-optimal stoichiometry, side reactions, or initiator depletion. Refer to Issue 2 .
-
Slow, linear conversion: This may indicate a low intrinsic reactivity of the substrates. Refer to Issue 3 .
-
Visualizations
Caption: Radical-mediated thiol-ene coupling reaction mechanism.
Caption: Troubleshooting workflow for low thiol-ene conversion.
Managing the pungent odor of Pent-2-ene-1-thiol in the lab
This guide provides technical support for researchers, scientists, and drug development professionals on managing the pungent odor of Pent-2-ene-1-thiol in a laboratory setting.
Troubleshooting and FAQs
This section addresses common issues encountered during experiments involving this compound.
Odor Control
-
Q1: The smell of this compound is noticeable in the lab despite working in a fume hood. What can I do?
-
A1: Ensure your fume hood is certified and functioning correctly. All work with this compound must be conducted deep within the hood.[1][2] To neutralize escaping vapors, set up a bleach trap for any exhaust lines from your reaction apparatus, such as from a bubbler or a vacuum pump.[1][3] A container of bleach solution open in the back of the hood can also help capture fugitive emissions.
-
-
Q2: How do I dispose of waste contaminated with this compound to prevent odors?
-
A2: All liquid and solid waste containing this compound should be segregated into clearly labeled hazardous waste containers.[4] Before final disposal, reactive waste should be quenched with an oxidizing agent like bleach.[1] Disposable materials such as gloves and paper towels should be sealed in a plastic bag before being placed in the solid waste container.[1]
-
-
Q3: My glassware still smells of thiol after washing. How can I effectively decontaminate it?
Handling and Storage
-
Q4: What are the best practices for storing this compound to minimize odor issues?
-
A4: Store this compound in its original, tightly sealed container.[1] It is advisable to use a secondary container with some absorbent material like activated charcoal.[1][5] Store in a well-ventilated area, away from heat and sources of ignition.[4] A dedicated, ventilated cabinet within a fume hood is the best practice.[1]
-
-
Q5: What Personal Protective Equipment (PPE) is required when working with this compound?
-
A5: Standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is mandatory.[1] Given that this compound causes skin irritation and may cause an allergic reaction, ensure gloves are inspected before use and changed frequently, especially after any contact with the chemical.
-
Spills and Emergencies
-
Q6: How should I handle a small spill of this compound inside a fume hood?
-
A6: For a small spill, absorb the liquid with an inert material like vermiculite, sand, or activated charcoal.[5] The contaminated absorbent should then be scooped into a designated, sealable waste container.[5] Decontaminate the spill area with a 10% bleach solution, followed by a rinse with soap and water.[6]
-
-
Q7: What is the procedure for a larger spill of this compound outside of a fume hood?
-
A7: Evacuate the immediate area and alert your lab supervisor and safety officer. If the spill is significant, it may be necessary to evacuate the entire lab and contact your institution's emergency response team.[6]
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table includes data for structurally similar compounds to provide a frame of reference.
| Property | This compound | 1-Pentanethiol (Analogue) | 3-Methyl-2-butene-1-thiol (Analogue) |
| Molecular Formula | C5H10S | C5H12S | C5H10S |
| Molecular Weight | 102.20 g/mol | 104.22 g/mol | 102.2 g/mol |
| Boiling Point | Not available | 126.6 °C | ~100 °C |
| Flash Point | Flammable liquid (Category 3) | 18 °C | Not available |
| Vapor Pressure | Not available | 11.6 mmHg @ 25 °C | Not available |
| Odor Threshold | Not available | Not available | 0.5-1 ng/L in wine |
| Hazards | Skin irritation (Category 2), Skin sensitization (Category 1), Very toxic to aquatic life | Not available | Potent "skunky" odor |
Data for analogues are provided for comparative purposes and should be used with caution.
Experimental Protocols
Protocol 1: Neutralization of this compound Odor in Reactions (Quenching)
This protocol describes the process of neutralizing the pungent odor of this compound in a reaction mixture before workup.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice bath. This will reduce the vapor pressure of the thiol.
-
Prepare Quenching Solution: In a separate flask, prepare a solution of sodium hypochlorite (household bleach) or a basic solution of hydrogen peroxide.
-
Slow Addition: Slowly add the quenching solution to the cooled reaction mixture while stirring vigorously. This should be done within a fume hood. The addition is often exothermic.
-
Stir: Allow the mixture to stir for at least 30 minutes to ensure complete oxidation of the thiol to less odorous compounds like disulfides or sulfonic acids.[1]
-
Test for Odor: Carefully check for the absence of the characteristic thiol smell before proceeding with the workup. If the odor persists, add more quenching solution and continue stirring.
-
Workup: Proceed with the standard aqueous workup.
Protocol 2: Decontamination of Glassware
-
Initial Rinse: Immediately after use, rinse the glassware with a small amount of an organic solvent compatible with your reaction, and dispose of the rinse into the appropriate thiol waste container.
-
Bleach Bath: Prepare a 1:1 (v/v) solution of household bleach and water in a designated container within a fume hood.
-
Soak: Fully immerse the contaminated glassware in the bleach bath.[4]
-
Duration: Allow the glassware to soak for a minimum of 12 hours. For heavily contaminated items, a 24-hour soak is recommended.
-
Final Wash: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory detergents.[4]
Visualizations
Caption: Workflow for handling a small spill of this compound.
Caption: Decision tree for troubleshooting this compound odor.
References
- 1. fishersci.com [fishersci.com]
- 2. Allyl mercaptan (CAS 870-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. butyl mercaptan, 109-79-5 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 3-Methyl-2-butene-1-thiol: identification, analysis, occurrence and sensory role of an uncommon thiol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Degradation of Pent-2-ene-1-thiol and its Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pent-2-ene-1-thiol and its reaction products, specifically concerning their thermal degradation.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of the thermal degradation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Peak Shape (Tailing) in GC-MS Analysis | 1. Active sites in the GC inlet liner or column interacting with the thiol group. 2. Column temperature is too low. 3. Contamination of the GC system. | 1. Use a deactivated or silanized inlet liner. Consider using a column specifically designed for sulfur compound analysis. 2. Optimize the GC temperature program to ensure the elution of all analytes. 3. Bake out the column and clean the injector port. |
| Low or No Signal for Expected Degradation Products | 1. The degradation temperature is insufficient to cause significant decomposition. 2. Adsorption of volatile sulfur compounds onto system components. 3. The mass spectrometer is not optimized for low molecular weight sulfur compounds. | 1. Increase the pyrolysis/degradation temperature in increments. 2. Ensure all transfer lines are inert and heated to prevent condensation and adsorption. Use SilcoNert® or similar treated materials where possible.[1] 3. Check the MS tuning and consider using Selected Ion Monitoring (SIM) mode for target compounds to increase sensitivity. |
| Presence of Unexpected Peaks in the Chromatogram | 1. Secondary reactions of primary degradation products. 2. Contamination from the sample matrix or handling. 3. Artifacts from the analytical instrumentation (e.g., septum bleed). | 1. Analyze samples at different degradation times and temperatures to identify primary versus secondary products. 2. Run a blank analysis of the solvent and sample matrix. 3. Use high-quality, low-bleed septa and other consumables. |
| Irreproducible TGA Results | 1. Inconsistent sample size or packing in the TGA pan. 2. Fluctuations in the purge gas flow rate. 3. Reaction of the sample with the pan material. | 1. Use a consistent sample mass and ensure it is evenly spread in the pan. 2. Verify the stability of the purge gas flow using a calibrated flow meter. 3. Use an inert pan material such as alumina or platinum. |
| Baseline Noise or Instability in Sulfur-Specific Detectors (SCD, FPD) | 1. Contaminated detector gases (air, hydrogen). 2. Column bleed at high temperatures. 3. Light leaks (for FPD). | 1. Use high-purity gases and install appropriate gas purifiers. 2. Use a low-bleed column and operate at the lowest feasible final temperature. 3. Ensure the detector is properly sealed from ambient light. |
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation pathways for this compound?
A1: While specific experimental data for this compound is limited, based on the thermal decomposition of analogous compounds like ethanethiol and other allylic sulfur compounds, the following degradation pathways are likely:
-
C-S Bond Homolysis: The primary and often most favorable pathway at higher temperatures is the cleavage of the carbon-sulfur bond to form a pent-2-enyl radical and a sulfhydryl radical (•SH).
-
β-Hydride Elimination: Similar to other primary thiols, elimination of hydrogen sulfide (H₂S) can occur, leading to the formation of a corresponding diene.[2][3]
-
C-C Bond Cleavage: Fragmentation of the pentenyl carbon chain can occur, leading to smaller volatile organic compounds.
-
Reactions of the Allyl Group: The presence of the double bond allows for various secondary reactions, including dimerization and cyclization, potentially forming compounds like diallyl sulfide and various thiophenes. The thermal degradation of allyl isothiocyanate, which also contains an allyl-sulfur moiety, yields products such as diallyl sulfide, diallyl disulfide, and various sulfur-containing heterocycles.[2][4][5]
Q2: What are the likely major products from the thermal degradation of this compound?
A2: Based on the degradation pathways of similar compounds, the major products are expected to include:
-
Hydrogen Sulfide (H₂S)
-
Various isomers of pentadiene
-
Shorter-chain alkenes and alkanes (from C-C bond cleavage)
-
Diallyl sulfide and diallyl disulfide (from secondary reactions of the allyl group)[2][4][5]
-
Sulfur-containing heterocyclic compounds (e.g., thiophenes, dithiins)[2][4][5]
Q3: At what temperature range should I expect this compound to degrade?
A3: The thermal stability of thiols can vary. For tertiary-alkyl metal thiolates, decomposition can begin as low as ~80-160°C.[6] The thermal degradation of alliin, another compound containing an allyl-sulfur group, shows significant degradation at temperatures between 60 and 89°C.[7] For primary thiols, decomposition temperatures can be higher. It is recommended to perform initial screening using Thermogravimetric Analysis (TGA) to determine the onset of decomposition for your specific experimental conditions.
Q4: What analytical techniques are best suited for studying the thermal degradation of this compound?
A4: A combination of techniques is often most effective:
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): Provides quantitative information on mass loss as a function of temperature and allows for the identification of evolved gases.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for separating and identifying the complex mixture of volatile and semi-volatile degradation products.[8][9][10][11]
Q5: How can I prevent the re-reaction of degradation products during analysis?
A5: To minimize secondary reactions, it is advisable to:
-
Use a high flow rate of an inert purge gas in TGA or a high carrier gas flow rate in Py-GC-MS to quickly remove primary degradation products from the high-temperature zone.
-
Employ a short residence time in the pyrolysis unit.
-
Analyze the degradation at various temperatures and heating rates to distinguish between primary and secondary decomposition products.
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal degradation of this compound.
Instrumentation:
-
Pyrolyzer (e.g., Frontier Lab, CDS Analytical) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform initial runs at a range of temperatures (e.g., 300°C, 500°C, 700°C) to determine the optimal temperature for decomposition.
-
Pyrolysis Time: 15-30 seconds.
-
Interface Temperature: 300°C.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).
Protocol 2: Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)
Objective: To determine the onset and temperature range of the thermal degradation of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA).
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina).
-
TGA Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp: 10°C/min to 600°C.
-
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve (the temperature at which significant mass loss begins). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Visualizations
Caption: Postulated thermal degradation pathways for this compound.
Caption: Experimental workflow for analyzing thermal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. [PDF] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solvent Effects on the Regioselectivity of Thiol-Ene Additions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvents on the regioselectivity of thiol-ene additions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the regioselectivity of radical thiol-ene additions?
A1: In radical-mediated thiol-ene reactions, the regioselectivity is primarily governed by the formation of the most stable carbon-centered radical intermediate after the initial addition of the thiyl radical to the alkene. This typically results in an anti-Markovnikov addition product.[1][2] While the solvent may not fundamentally change this preference, it can influence the reaction kinetics, particularly the chain transfer step.[3][4][5] Some studies have shown that non-polar solvents can increase the chain transfer rate constant.[3][4] In specific cases, particularly with certain substrates, a profound solvent effect on regioselectivity has been observed, even leading to a reversal from anti-Markovnikov to Markovnikov addition in polar protic solvents.
Q2: How do solvents influence the different steps of the thiol-ene reaction mechanism?
A2: The radical thiol-ene reaction proceeds via a three-step mechanism: initiation, propagation, and termination.[5] Solvents can influence the propagation and chain transfer steps. The propagation step involves the addition of the thiyl radical to the ene, while the chain transfer step involves hydrogen abstraction from the thiol by the carbon-centered radical.[5] Studies have indicated that the effect of solvents is more pronounced on the chain transfer reactions than on the propagation step.[3][5] Specifically, hydrogen atom transfer reactions are more sensitive to changes in the dielectric constant of the medium.[5]
Q3: Can the choice of solvent be used to tune the outcome of a thiol-ene reaction?
A3: Yes, the choice of solvent can be a tool to manipulate the kinetics and, in some cases, the regioselectivity of thiol-ene reactions. By influencing the rates of the propagation and chain transfer steps, the overall reaction outcome can be fine-tuned. For instance, increasing the chain transfer rate constant by using a non-polar solvent can be beneficial for obtaining the desired thioether product efficiently.[3][4] In specialized systems, such as with certain unsaturated carbohydrates, changing the solvent from toluene to methanol has been shown to increase the ratio of regioisomers.[6]
Troubleshooting Guide
Issue: Poor or unexpected regioselectivity in my thiol-ene addition.
| Possible Cause | Troubleshooting Steps |
| Solvent Polarity | The polarity of your solvent may be influencing the stability of radical intermediates or transition states in an unexpected way. Try screening a range of solvents with varying polarities (e.g., toluene, dichloromethane, methanol). For example, a reaction of an unsaturated carbohydrate with a thiol showed a regioisomeric ratio of 3.8:1 in toluene, which increased to 6.7:1 in methanol at a lower temperature.[6] |
| Substrate Effects | The electronic and steric properties of your specific thiol and ene can significantly impact regioselectivity.[5] The stability of the resulting carbon-centered radical is a key determinant.[6] If possible, modify the substrate to favor the formation of the desired radical intermediate. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance selectivity. In the aforementioned carbohydrate example, decreasing the temperature in methanol from room temperature to -40°C improved the regioselectivity.[6] |
| Initiator Concentration | While less directly related to regioselectivity, the initiator concentration can affect the overall reaction kinetics and potentially lead to side reactions if not optimized. Ensure you are using an appropriate concentration of a suitable radical initiator. |
| Oxygen Contamination | Oxygen can interfere with radical reactions. Ensure your reaction is properly degassed to minimize the impact of oxygen. |
Quantitative Data on Solvent Effects
The following table summarizes findings from the literature on the effect of solvents on thiol-ene reactions. Direct comparative studies of regioselectivity for a single reaction across a wide range of solvents are limited; however, the data provides insights into solvent-dependent outcomes.
| Thiol | Ene | Solvent(s) | Observation | Reference |
| Benzyl mercaptan | Divinyl sulfone, n-butyl acrylate, N,N-dimethylacrylamide | Chloroform, Tetrahydrofuran | Quantitative conversion to the anti-Markovnikov product. | [4] |
| Benzyl mercaptan | 1-dodecene | Methanol | 30% conversion after 8 hours. | [4] |
| Thiophenol | Methyl methacrylate | Dichloromethane (DCM), Water | The solvent effect on the transition structures was found to be negligible in this case. | |
| d-galacto configured thiol | Unsaturated carbohydrate | Toluene, Methanol | The ratio of 2-thiolated to 3-thiolated product was 3.8:1 in toluene at room temperature and increased to 6.7:1 in methanol at -40°C. | [6] |
| Thiophenol | Hexadec-1-ene | Water, Dichloromethane | Almost quantitative yields of the anti-Markovnikov product were obtained in both solvents under purple light irradiation without a photocatalyst. | [7] |
Experimental Protocols
General Protocol for a Photoinitiated Thiol-Ene Addition
This protocol describes a general procedure for conducting a photoinitiated radical thiol-ene addition reaction.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkene (1 equivalent) and the thiol (1-1.5 equivalents) in the chosen solvent. The concentration will depend on the specific reactants but is typically in the range of 0.1-1 M.
-
Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), typically at a concentration of 1-5 mol% relative to the alkene.
-
Degassing: Degas the reaction mixture to remove dissolved oxygen, which can quench the radical reaction. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm). The reaction time can vary from minutes to several hours depending on the reactivity of the substrates.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the reactant signals and the appearance of the product signals.[8][9][10]
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography, to isolate the desired thioether.
Visualizations
Caption: Radical-mediated thiol-ene addition mechanism.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ESI-MS Analysis of Thiol Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the ESI-MS analysis of thiol-containing reaction mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the most critical factors to consider when preparing thiol reaction mixtures for ESI-MS analysis?
A1: Sample preparation is paramount for successful ESI-MS analysis of thiol-containing molecules. Key considerations include:
-
Preventing Artificial Oxidation: Thiols are highly susceptible to oxidation. It is crucial to minimize exposure to air and consider immediate alkylation of free thiols to preserve the original redox state of the sample.[1][2][3]
-
Buffer and Solvent Selection: Use volatile buffers such as ammonium acetate or ammonium bicarbonate, which are readily removed during the desolvation process in the ESI source.[4] Avoid non-volatile salts (e.g., phosphates) and detergents, as they can cause ion suppression and contaminate the instrument.[4][5]
-
Desalting: High concentrations of salts (like Na+ and K+) can lead to strong ion pairing, signal fractionation, and ion suppression.[4] Ensure your samples are adequately desalted before analysis.
-
Analyte Concentration: Aim for an optimal analyte concentration, typically in the range of 10 micrograms per mL.[6] Overly concentrated samples can lead to increased chemical noise, poor mass resolution, and contamination of the mass spectrometer.[6][7]
Q2: Should I derivatize my thiol-containing molecules before analysis?
A2: Derivatization can be a highly effective strategy to enhance the stability and detection of thiols. It involves reacting the thiol group with a suitable chemical reagent.
-
Benefits: Derivatization can increase the stability of the thiol group, preventing unwanted oxidation, and can improve ionization efficiency, leading to better signal intensity in the mass spectrometer.[8][9]
-
Reagents: A variety of derivatization reagents are available, including N-substituted maleimides, active halogens, and selenium-based reagents, which offer high selectivity and rapid reaction times.[8][9][10]
-
Considerations: The choice of derivatizing agent will depend on the specific goals of your analysis, such as whether you want the tag to be easily fragmented during MS/MS analysis.[10]
Data Interpretation
Q3: I am observing multiple peaks for my target analyte, including some with +22 and +38 Da mass shifts. What are these?
A3: These additional peaks are likely due to the formation of metal adducts, a common phenomenon in ESI-MS.
-
Common Adducts: The most frequently observed adducts are with sodium ([M+Na]⁺, a +22 Da shift from the protonated molecule [M+H]⁺) and potassium ([M+K]⁺, a +38 Da shift).[11]
-
Causes: Metal ions are ubiquitous and can be introduced from glassware, solvents, or the sample matrix itself.[12][13]
-
Mitigation: To minimize adduct formation, you can lower the pH of your mobile phase with a volatile acid like formic acid to favor protonation.[11] Alternatively, in some cases, intentionally adding a high concentration of a specific metal acetate can drive the formation of a single, desired adduct, simplifying the spectrum.[11] Using plastic vials instead of glass can also help reduce metal ion contamination.[13][14]
Q4: My mass spectrum shows a peak with a mass corresponding to double my analyte's molecular weight. What could be the cause?
A4: This is likely due to the formation of a disulfide-bonded dimer. Thiols can readily oxidize to form disulfide bonds (-S-S-), especially in the presence of oxygen.[15][16] This can occur during sample handling, storage, or even within the ESI source. To confirm this, you can treat your sample with a reducing agent, like dithiothreitol (DTT), and re-analyze. The dimer peak should disappear, and the monomer peak should increase in intensity.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the ESI-MS analysis of thiol reaction mixtures.
Problem: Poor or No Signal Intensity
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | High concentrations of salts, detergents, or other non-volatile components in your sample can compete with your analyte for ionization, drastically reducing its signal.[17][18][19] Solution: Improve your sample cleanup procedure. Incorporate a desalting step using techniques like solid-phase extraction (SPE) or dialysis. Ensure you are using volatile buffers.[4] |
| Inappropriate Sample Concentration | If the sample is too dilute, the signal may be below the instrument's detection limit. If it's too concentrated, you can experience detector saturation and ion suppression.[7] Solution: Prepare a dilution series of your sample to find the optimal concentration range for your instrument. |
| Poor Ionization Efficiency | The analyte may not ionize well under the chosen ESI conditions. Solution: Optimize ESI source parameters, such as sprayer voltage and gas flows.[14] Consider changing the mobile phase composition; for instance, protic solvents like methanol or isopropanol can sometimes yield higher ion intensities for peptides than aprotic solvents like acetonitrile.[20] Derivatizing the thiol group can also significantly improve ionization.[21] |
| Unstable Spray | An inconsistent spray will lead to a fluctuating or absent signal. Solution: Check for blockages in the sample capillary. Ensure all connections are secure. Verify that the mobile phase composition is appropriate for stable electrospray; for example, highly aqueous mobile phases may require higher sprayer potentials to maintain a stable spray.[14] |
Problem: Complex and Unidentifiable Mass Spectra
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Uncontrolled Thiol Oxidation | Your sample may be undergoing oxidation during preparation or analysis, leading to a mixture of the reduced thiol, disulfide dimers, and other oxidation products (e.g., sulfenic, sulfinic, and sulfonic acids), each with a different mass.[4][22] Solution: Work quickly and at low temperatures during sample preparation. Consider adding an antioxidant or immediately alkylating the free thiols with a reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to "cap" them and prevent further reaction.[2] |
| Extensive Metal Adduct Formation | The presence of multiple alkali metal adducts ([M+Na]⁺, [M+K]⁺) in addition to the protonated molecule ([M+H]⁺) can make the spectrum difficult to interpret. Solution: Acidify your mobile phase with 0.1% formic acid to promote the formation of the [M+H]⁺ ion.[11] Use high-purity solvents and plastic labware to minimize metal ion contamination.[13][14] |
| In-source Fragmentation | The analyte may be fragmenting within the ESI source, leading to a variety of product ions. Solution: Optimize the cone voltage (or equivalent parameter on your instrument). A lower cone voltage will result in "softer" ionization and less fragmentation. |
Experimental Protocols
Protocol 1: Alkylation of Thiols to Prevent Oxidation
This protocol describes a general procedure for alkylating free thiol groups in a reaction mixture prior to ESI-MS analysis.
-
Reagent Preparation: Prepare a fresh solution of an alkylating agent, for example, 100 mM iodoacetamide (IAM) in a suitable buffer (e.g., 50 mM ammonium bicarbonate). Protect the solution from light.
-
Sample Preparation: If your reaction is complete, you may need to adjust the pH to be optimal for the alkylation reaction (typically pH 7.5-8.5).
-
Alkylation Reaction: Add the IAM solution to your sample to a final concentration of approximately 10 mM. The exact concentration may need to be optimized.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.
-
Quenching (Optional): To consume any excess IAM, you can add a small amount of a reducing agent like DTT.
-
Sample Cleanup: Proceed with desalting and sample preparation for ESI-MS analysis as usual.
Visualizations
Caption: A troubleshooting decision tree for ESI-MS analysis.
Caption: A typical sample preparation workflow for thiol analysis.
References
- 1. A Mass Spectrometry-Based Proteomics Workflow for Concurrent Profiling of Protein Thiol Oxidation and Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. gmi-inc.com [gmi-inc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry | Journal Article | PNNL [pnnl.gov]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Probing Metal Ion Adduction in the ESI Charged Residue Mechanism via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Preliminary mechanistic information on disulfide-bond formation and the role of hydrogen bonds by nanoelectrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 18. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Catalyst-Free Thiol-Ene Reaction: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for catalyst-free thiol-ene reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a catalyst-free thiol-ene reaction? A1: The catalyst-free thiol-ene reaction proceeds through a free-radical mechanism. It involves three main steps: initiation, where a thiyl radical is formed from the thiol; propagation, where the thiyl radical adds across the alkene (ene) to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to continue the chain; and termination.[1] Initiation can be achieved thermally or photochemically without the need for a dedicated photoinitiator, particularly with high-energy UV light (e.g., 254 nm).[2]
Q2: Can this reaction be performed in the presence of oxygen? A2: While thiol-ene reactions are known for their tolerance to ambient conditions, the presence of oxygen can lead to the formation of disulfide side products through oxidative coupling of thiols.[3] For optimal results and to minimize side reactions, degassing the reaction mixture or running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended, though not always strictly necessary.[4][5]
Q3: Why is my reaction showing low or no conversion? A3: Low conversion can stem from several factors:
-
Inefficient Initiation: Thermal initiation requires sufficient temperature, while photoinitiation depends on the correct wavelength and intensity of the light source.[6] Initiator-free systems may require higher energy (e.g., 254 nm UV light) to generate radicals effectively.[2]
-
Substrate Reactivity: Electron-rich alkenes generally react faster than electron-poor ones in radical additions.[7] Conversely, electron-deficient alkenes are more suited for base/nucleophile-catalyzed Michael additions.[8][9]
-
Steric Hindrance: Bulky substituents on either the thiol or the ene can significantly slow down the reaction rate.[4]
-
Side Reactions: If the alkene is prone to homopolymerization (e.g., acrylates), this can compete with the desired thiol-ene reaction.[10]
Q4: What is the ideal stoichiometric ratio of thiol to ene? A4: The optimal ratio depends heavily on the nature of the 'ene'. For simple, non-polymerizable alkenes, a 1:1 ratio is often effective. However, when using 'enes' that can undergo homopolymerization, such as acrylates, an excess of the thiol is often not sufficient. In such cases, an excess of the acrylate (e.g., a 1:4 thiol-to-ene ratio) may be needed to achieve equivalent conversion of both functional groups, as the ene is consumed by both the thiol-ene reaction and homopolymerization.[10] For off-stoichiometry applications designed to leave unreacted functional groups, the ratio is intentionally skewed.[11][12]
Q5: How does solvent choice impact the reaction? A5: Solvent polarity can influence reaction kinetics. Studies have shown that non-polar solvents can increase the rate of the chain transfer step (hydrogen abstraction from the thiol).[13] While propagation steps are less sensitive to the medium, the overall reaction rate can be manipulated by solvent choice.[7][13] Reactions have been successfully performed in various solvents, including dichloromethane (DCM) and even water, with the choice often depending on substrate solubility and desired kinetic profile.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during catalyst-free thiol-ene experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Inefficient Initiation: Insufficient heat (thermal) or incorrect wavelength/intensity (photochemical). 2. Oxygen Inhibition: Presence of O₂ can lead to side reactions like disulfide formation.[3] 3. Substrate Reactivity: Electron-deficient or sterically hindered 'enes' may react slowly.[7] 4. Vitrification: In bulk polymerizations, the system may solidify before reaching full conversion, trapping unreacted groups.[14] | 1. Optimize Initiation: Increase temperature for thermal reactions. For photochemical reactions, switch to a lower wavelength (e.g., 254 nm) or increase irradiation time/intensity.[2] 2. Degas System: Purge the reaction mixture with an inert gas (N₂ or Ar) or use freeze-pump-thaw cycles.[4][5] 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 4. Post-Curing: If vitrification occurs, a thermal post-cure can sometimes allow the reaction to proceed to completion.[14] |
| Formation of Side Products | 1. Disulfide Formation: Oxidative coupling of thiols, often promoted by oxygen.[3] 2. Alkene Homopolymerization: Common with electron-deficient alkenes like acrylates.[10][15] 3. Allylic/Benzylic Abstraction: If the 'ene' contains weak C-H bonds (allylic or benzylic), hydrogen atom transfer can compete with the chain reaction.[16] | 1. Exclude Oxygen: Ensure the reaction is performed under an inert atmosphere.[4] 2. Adjust Stoichiometry: For polymerizable alkenes, carefully adjust the thiol:ene ratio. A 1:4 ratio has been shown to be effective for some thiol-acrylate systems.[10] 3. Use Repair Mechanisms: For problematic allylic substrates, specialized additives like triethylborane and catechol have been used to "repair" the chain process.[16] |
| Slow Reaction Rate | 1. Low Temperature/Light Intensity: Initiation is too slow. 2. Solvent Choice: The solvent may not be optimal for the chain transfer step.[13] 3. Substrate Structure: Primary thiols are generally more reactive than secondary or tertiary thiols.[17] Electron-rich 'enes' are more reactive in radical additions.[7] | 1. Increase Energy Input: Increase temperature or light intensity. 2. Solvent Screening: Test a non-polar solvent to see if it improves the chain transfer rate.[13] 3. Substrate Selection: If possible, choose more reactive substrates. Ensure high purity of reagents. |
| Poor Reproducibility | 1. Inconsistent Oxygen Levels: Varying amounts of dissolved oxygen between experiments. 2. Variable Light Source: Fluctuations in lamp output or inconsistent sample positioning. 3. Reagent Purity: Impurities in thiol or ene can inhibit the reaction. | 1. Standardize Degassing: Use a consistent method (e.g., sparging for a set time) for all experiments. 2. Control Irradiation: Ensure consistent distance from the light source and monitor lamp age/output. 3. Purify Reagents: Use freshly purified or high-purity reagents. |
Experimental Protocols & Data
General Protocol for Photo-Initiated Catalyst-Free Thiol-Ene Reaction
This protocol is based on methodologies for purple-light mediated reactions.[4][5]
-
Reagent Preparation: In a suitable reaction vessel (e.g., a quartz tube for UV transparency), combine the alkene (1.0 mmol, 1.0 equiv) and the thiol (1.5-2.5 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., CH₂Cl₂ or water, to a concentration of 0.2 M).[4][5]
-
Degassing (Optional but Recommended): To minimize oxygen-related side reactions, degas the mixture by performing three freeze-pump-thaw cycles.[4][5]
-
Initiation: Place the vessel at a fixed distance from a light source (e.g., a 52 W Kessil purple LED lamp, 390 nm). Irradiate at room temperature.[5]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹H NMR, or GC-MS) until the starting material is consumed (typically several hours).[4]
-
Workup: Upon completion, remove the solvent under reduced pressure. Purify the crude product via column chromatography if necessary.
General Protocol for Thermally-Initiated Catalyst-Free Thiol-Ene Reaction
-
Reagent Preparation: Combine the thiol and ene in a reaction vessel equipped with a condenser and magnetic stirrer.
-
Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Initiation: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) in an oil bath. Thermal initiation requires higher temperatures in the absence of a dedicated thermal initiator.[6][16]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots for analysis (TLC, NMR, etc.).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Purify by distillation or column chromatography as required.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Thiol-Ene Coupling Data synthesized from multiple sources for comparison.
| Parameter | Condition A | Condition B | Outcome & Remarks | Citation(s) |
| Initiation | Photochemical (UV, 365 nm) | Thermal (AIBN, 80°C) | Photochemical initiation was found to be more efficient, requiring shorter reaction times for complete conversion. | [6][18] |
| Solvent | Dichloromethane (DCM) | Water | Gibbs free energy activation barriers for the propagation step were found to be slightly higher in water for most reactant pairs. Non-polar solvents may increase the chain transfer rate constant. | [7][13] |
| Stoichiometry (Thiol:Acrylate) | 1:1 | 1:4 | A 1:1 ratio often results in incomplete conversion of the thiol due to competing acrylate homopolymerization. The 1:4 ratio can lead to roughly equivalent conversion of both functional groups. | [10] |
| Atmosphere | Ambient Air | Degassed (Inert) | Reactions in air are prone to disulfide formation from thiol oxidation. Degassing improves product purity and yield. | [3][4] |
Visualized Guides and Workflows
Reaction Mechanism
The catalyst-free thiol-ene reaction proceeds via a radical chain mechanism.
Caption: Radical mechanism of the catalyst-free thiol-ene reaction.
Experimental Workflow
A typical workflow for setting up and analyzing a catalyst-free thiol-ene reaction.
Caption: A standard workflow for thiol-ene reaction experiments.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common experimental problems.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Off-stoichiometry thiol-ene polymer - Wikipedia [en.wikipedia.org]
- 12. Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 15. Induction Curing of Thiol-acrylate and Thiolene Composite Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Quantitative Analysis of Pent-2-ene-1-thiol Conversion: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of Pent-2-ene-1-thiol conversion is critical for monitoring reaction kinetics, optimizing process parameters, and ensuring product quality in various applications, including pharmaceutical synthesis and materials science. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, experimental protocols, and performance are detailed to aid in selecting the most suitable approach for your research needs.
Comparison of Analytical Methods
The choice of analytical technique for monitoring the conversion of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC with Fluorescence Detection, and NMR Spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio. | Separation of compounds based on their affinity to a stationary phase, with highly sensitive detection of fluorescently labeled analytes. | Non-destructive analysis based on the magnetic properties of atomic nuclei, providing detailed structural information and quantitative data on all proton-bearing molecules in the sample. |
| Sample Preparation | Derivatization may be required to improve volatility and thermal stability. Headspace solid-phase microextraction (HS-SPME) for pre-concentration. | Pre-column derivatization with a fluorescent reagent is necessary for sensitive detection of thiols. | Minimal sample preparation is required; dissolution in a deuterated solvent is typically sufficient. |
| Sensitivity | High (ng/L to µg/L), especially with selective detectors or in selected ion monitoring (SIM) mode. | Very high (pmol to fmol), ideal for trace analysis. | Lower sensitivity compared to GC-MS and HPLC, typically requiring µg to mg of sample. |
| Selectivity | High, especially with a mass spectrometer for identification. Sulfur-specific detectors (SCD, FPD) offer excellent selectivity for thiols. | High, due to the specificity of the derivatization reaction and the fluorescence detection. | High, provides detailed structural information for unambiguous identification of reactants and products. |
| Quantitative Analysis | Requires calibration with standards. Internal standards are recommended to compensate for variations in injection volume and sample preparation. | Requires calibration with derivatized standards. An internal standard is crucial for accurate quantification. | Can provide absolute quantification without a calibration curve (qNMR) by using an internal standard of known concentration. |
| Speed | Relatively fast, with typical run times of 10-30 minutes per sample. | Moderate, with run times of 15-40 minutes per sample, plus time for derivatization. | Fast for simple spectra, but can be longer for complex mixtures or when 2D NMR is required. In-situ monitoring allows for real-time kinetic data. |
| Advantages | - High resolving power for complex mixtures.- Provides structural information from mass spectra.- Established libraries for compound identification. | - Exceptional sensitivity.- Robust and widely available instrumentation. | - Non-destructive.- Provides detailed structural information.- Can be used for in-situ reaction monitoring.- Absolute quantification possible. |
| Disadvantages | - Potential for thermal degradation of labile compounds.- Derivatization can add complexity.- Thiols can be reactive in the GC system. | - Derivatization is an extra step that can introduce errors.- Does not provide direct structural information of the analyte. | - Lower sensitivity.- Higher instrument cost.- Can be challenging for complex mixtures with overlapping signals. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific reaction conditions and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile thiols and their conversion products. Derivatization with a reagent like pentafluorobenzyl bromide (PFBBr) can improve chromatographic performance and sensitivity.
1. Sample Preparation (Derivatization with PFBBr): a. To 1 mL of the reaction mixture (in an appropriate solvent), add 100 µL of a PFBBr solution (10 mg/mL in acetone) and 50 µL of a catalyst solution (e.g., triethylamine, 1% in acetone). b. Vortex the mixture and heat at 60°C for 30 minutes. c. After cooling to room temperature, add 1 mL of hexane and 1 mL of water. d. Vortex and centrifuge to separate the layers. e. Transfer the upper hexane layer containing the derivatized analytes to a new vial for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
3. Data Analysis:
-
Identify the peaks corresponding to derivatized this compound and its conversion product based on their retention times and mass spectra.
-
Quantify the conversion by comparing the peak areas of the reactant and product. The use of an internal standard is recommended for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers excellent sensitivity for the quantification of thiols after derivatization with a fluorescent probe, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[1]
1. Sample Preparation (Derivatization with SBD-F): [1] a. To 100 µL of the reaction mixture, add 100 µL of a reducing agent solution (e.g., 10 mM TCEP in buffer) to ensure all thiols are in their reduced form. Incubate for 10 minutes at room temperature. b. Add 100 µL of a borate buffer (0.1 M, pH 9.5). c. Add 100 µL of SBD-F solution (1 mg/mL in borate buffer). d. Heat the mixture at 60°C for 30 minutes in the dark.[2] e. Cool the mixture and add 100 µL of 1 M HCl to stop the reaction. f. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions: [1]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Excitation at 385 nm, Emission at 515 nm.[3]
3. Data Analysis:
-
Identify the fluorescent peak corresponding to the SBD-derivatized this compound.
-
Monitor the decrease in the peak area of the derivatized thiol over the course of the reaction to quantify the conversion. A calibration curve prepared with derivatized standards is necessary for accurate concentration determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ monitoring of chemical reactions, providing real-time kinetic data without the need for sample workup or derivatization.[4][5]
1. Sample Preparation: a. In an NMR tube, dissolve a known amount of the starting materials (this compound and the other reactant) in a deuterated solvent (e.g., CDCl₃, D₂O). b. Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane) for quantitative analysis (qNMR).
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Parameters:
- Sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T₁).
- Acquisition time of 2-4 seconds.
- Number of scans can be adjusted to achieve a good signal-to-noise ratio.
-
For in-situ monitoring, acquire spectra at regular time intervals after initiating the reaction (e.g., by photo-irradiation within the NMR spectrometer).[4][5]
3. Data Analysis: [6]
-
Identify the characteristic proton signals for this compound (e.g., protons on the double bond at ~5.4-5.6 ppm, protons adjacent to the sulfur atom) and the reaction product.
-
Integrate the signals corresponding to a specific proton in the reactant and the product.
-
The conversion can be calculated from the relative integrals of the reactant and product signals. For example: Conversion (%) = [Integral(product) / (Integral(reactant) + Integral(product))] * 100
Visualizations
The following diagrams illustrate the experimental workflows and a representative signaling pathway for the thiol-ene reaction.
Caption: Workflow for GC-MS analysis of this compound conversion.
Caption: Workflow for HPLC analysis of this compound conversion.
References
- 1. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Isomers: A Comparative Guide to the Reaction Products of Pent-1-ene and Pent-2-ene
For Researchers, Scientists, and Drug Development Professionals
The subtle difference in the location of the carbon-carbon double bond between pent-1-ene and pent-2-ene gives rise to distinct reaction products under various common synthetic transformations. Understanding these differences is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. This guide provides a comprehensive comparison of the reaction products of these two isomers when subjected to ozonolysis, hydroboration-oxidation, acid-catalyzed hydration, and bromination, supported by experimental data and detailed protocols.
Key Reactions and Product Differentiation
The terminal double bond of pent-1-ene versus the internal double bond of pent-2-ene dictates the regioselectivity and, in some cases, the stereoselectivity of addition reactions. This fundamental structural variance is the basis for the differing product profiles outlined below.
Ozonolysis
Ozonolysis cleaves the carbon-carbon double bond, and subsequent workup determines the final products. Reductive workup (typically with zinc and water or dimethyl sulfide) yields aldehydes and ketones.
-
Pent-1-ene , upon ozonolysis followed by reductive workup, yields formaldehyde and butanal . The terminal =CH₂ group is converted to formaldehyde.
-
Pent-2-ene , under the same conditions, produces a mixture of ethanal (acetaldehyde) and propanal (propionaldehyde) .[1]
| Reactant | Ozonolysis Products (Reductive Workup) | Molar Ratio |
| Pent-1-ene | Formaldehyde and Butanal | 1:1 |
| Pent-2-ene | Ethanal and Propanal | 1:1 |
Experimental Protocols
Ozonolysis of Pent-1-ene and Pent-2-ene (Reductive Workup)
Objective: To cleave the double bond of pent-1-ene or pent-2-ene to form corresponding aldehydes.
Materials:
-
Pent-1-ene or Pent-2-ene
-
Methanol (CH₃OH), anhydrous
-
Ozone (O₃) generator
-
Oxygen (O₂) source
-
Zinc dust (Zn)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alkene (e.g., 5 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction is monitored by the appearance of a blue color, indicating the presence of unreacted ozone.
-
Once the reaction is complete, purge the solution with a stream of pure oxygen for 10-15 minutes to remove any excess ozone.
-
To the cold solution, add zinc dust (1.5 g, 23 mmol) and water (5 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture to remove the zinc oxide.
-
Extract the filtrate with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude aldehyde products.
-
The products can be purified by distillation or chromatography and characterized by spectroscopic methods (e.g., NMR, IR).
Hydroboration-Oxidation
This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond.
-
Pent-1-ene undergoes hydroboration-oxidation to yield primarily pentan-1-ol . The hydroxyl group adds to the less substituted carbon of the double bond.
-
Pent-2-ene , being an internal and unsymmetrical alkene, yields a mixture of pentan-2-ol and pentan-3-ol . The regioselectivity is not as pronounced as with a terminal alkene, but a slight preference for the less sterically hindered position is often observed.
| Reactant | Hydroboration-Oxidation Products | Product Ratio (approximate) |
| Pent-1-ene | Pentan-1-ol | >95% |
| Pent-2-ene | Pentan-2-ol and Pentan-3-ol | ~1:1 |
Experimental Protocols
Hydroboration-Oxidation of Pent-1-ene and Pent-2-ene
Objective: To achieve anti-Markovnikov hydration of the alkene.
Materials:
-
Pent-1-ene or Pent-2-ene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask with a septum
-
Syringes and needles
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
Via syringe, add the alkene (e.g., 10 mmol) to anhydrous THF (20 mL).
-
Cool the flask in an ice bath.
-
Slowly add the 1 M BH₃·THF solution (e.g., 3.7 mL, 3.7 mmol) dropwise via syringe while maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath and slowly add 3 M aqueous NaOH (5 mL).
-
Carefully add 30% H₂O₂ (5 mL) dropwise, ensuring the temperature does not rise excessively.
-
After the addition, warm the mixture to room temperature and then heat at 50 °C for 1 hour.
-
Cool the mixture, add diethyl ether (30 mL), and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting alcohol product(s) can be purified by distillation or column chromatography.
Expected Yields: Hydroboration-oxidation is known for its high yields, typically in the range of 80-95%.
Acid-Catalyzed Hydration
This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, proceeding through a carbocation intermediate.
-
Pent-1-ene reacts to form pentan-2-ol as the major product. The initial protonation of the double bond forms a more stable secondary carbocation at the C2 position.
-
Pent-2-ene will produce a mixture of pentan-2-ol and pentan-3-ol . Protonation can occur at either C2 or C3, leading to two different secondary carbocations of similar stability.
| Reactant | Acid-Catalyzed Hydration Products | Product Ratio (approximate) |
| Pent-1-ene | Pentan-2-ol | Major product (>90%) |
| Pent-2-ene | Pentan-2-ol and Pentan-3-ol | ~1:1 |
Experimental Protocols
Acid-Catalyzed Hydration of Pent-1-ene and Pent-2-ene
Objective: To achieve Markovnikov hydration of the alkene.
Materials:
-
Pent-1-ene or Pent-2-ene
-
Sulfuric acid (H₂SO₄), concentrated
-
Water (H₂O)
-
Diethyl ether for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare a dilute solution of sulfuric acid by carefully adding concentrated H₂SO₄ (e.g., 5 mL) to water (50 mL) with cooling.
-
Add the alkene (e.g., 20 mmol) to the acidic solution.
-
Attach a reflux condenser and heat the mixture with stirring for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic extracts with saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid, followed by washing with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The product alcohols can be purified by distillation.
Expected Yields: Yields for acid-catalyzed hydration can be variable and are often lower than for hydroboration-oxidation due to the possibility of side reactions and the equilibrium nature of the reaction. Yields typically range from 50-70%.
Bromination
The addition of bromine (Br₂) to an alkene results in the formation of a vicinal dibromide.
-
Pent-1-ene reacts with bromine to form 1,2-dibromopentane .
-
Pent-2-ene reacts with bromine to form 2,3-dibromopentane .
| Reactant | Bromination Product |
| Pent-1-ene | 1,2-dibromopentane |
| Pent-2-ene | 2,3-dibromopentane |
Experimental Protocols
Bromination of Pent-1-ene and Pent-2-ene
Objective: To synthesize a vicinal dibromide from an alkene.
Materials:
-
Pent-1-ene or Pent-2-ene
-
Bromine (Br₂) or a solution of bromine in a non-reactive solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
Dissolve the alkene (e.g., 10 mmol) in a suitable solvent (e.g., 20 mL of CH₂Cl₂) in a round-bottom flask cooled in an ice bath.
-
Prepare a solution of bromine (10 mmol) in the same solvent (10 mL).
-
Add the bromine solution dropwise to the stirred alkene solution via an addition funnel. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.
-
Allow the reaction mixture to warm to room temperature.
-
If necessary, wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any excess bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the dibrominated product.
Expected Yields: Bromination of alkenes is typically a high-yielding reaction, often with yields exceeding 90%.
Visualizing the Reaction Pathways
The following diagrams illustrate the distinct reaction pathways for pent-1-ene and pent-2-ene.
Caption: Ozonolysis products of pent-1-ene vs. pent-2-ene.
Caption: Hydroboration-oxidation products of the isomers.
Caption: Acid-catalyzed hydration products of the isomers.
Caption: Bromination products of pent-1-ene and pent-2-ene.
Conclusion
The reactivity of pent-1-ene and pent-2-ene, while both being pentene isomers, is markedly different due to the placement of the double bond. These differences are predictable and can be exploited for specific synthetic outcomes. For instance, ozonolysis provides a clear method for distinguishing between the two isomers based on the aldehyde products. Hydroboration-oxidation and acid-catalyzed hydration also yield distinct product profiles, with the former providing anti-Markovnikov alcohols and the latter Markovnikov alcohols. Bromination, while proceeding via a similar mechanism for both, results in products with different substitution patterns. This guide provides a foundational understanding for researchers to rationally select the appropriate isomer and reaction conditions to achieve their desired synthetic targets.
References
Comparative Reactivity of Pent-2-ene-1-thiol and Other Allylic Thiols: A Guide for Researchers
For Immediate Publication
Rehovot, Israel – November 3, 2025 – In the dynamic landscape of drug discovery and development, the nuanced reactivity of thiol-containing molecules is of paramount importance. Allylic thiols, a class of organosulfur compounds characterized by a thiol group attached to an allylic carbon, are of particular interest due to their unique reactivity profile, which makes them valuable intermediates in organic synthesis and potential pharmacophores. This guide provides a comparative analysis of the reactivity of Pent-2-ene-1-thiol and other structurally related allylic thiols, supported by established principles of chemical reactivity and a proposed experimental framework for their direct comparison.
The reactivity of allylic thiols is primarily governed by the accessibility and nucleophilicity of the sulfur atom, as well as the stability of the corresponding thiyl radical intermediate in radical-mediated processes. Factors such as steric hindrance around the thiol group and the electronic properties of substituents on the alkyl chain can significantly influence the rate of their reactions.
Predicted Comparative Reactivity of Allylic Thiols in Thiol-Ene Reactions
| Thiol | Structure | Expected Relative Reactivity | Rationale |
| Allyl thiol | CH₂=CHCH₂SH | High | Minimal steric hindrance around the thiol group. |
| Methallyl thiol | CH₂=C(CH₃)CH₂SH | High | Minor steric hindrance from the methyl group, but the tertiary carbon of the double bond can stabilize a radical intermediate. |
| This compound | CH₃CH=CHCH₂CH₂SH | Moderate to High | The double bond is internal, which may slightly reduce its reactivity compared to a terminal alkene. The primary thiol group is relatively unhindered. |
| Cinnamyl thiol | C₆H₅CH=CHCH₂SH | Moderate | The phenyl group can influence the electronic properties and may introduce some steric bulk. |
| 3-Methylbut-2-ene-1-thiol (Prenyl thiol) | (CH₃)₂C=CHCH₂SH | Moderate to Low | Increased steric hindrance at the double bond due to the two methyl groups. |
| 1-Propenethiol | CH₃CH=CHSH | Low | The thiol group is directly attached to the double bond (a vinylic thiol), which generally exhibits lower reactivity in radical additions compared to allylic thiols. |
Note: This table presents a qualitative prediction based on general principles of chemical reactivity. Experimental validation is crucial for quantitative comparison.
Experimental Protocol for Comparative Kinetic Analysis of Allylic Thiol Reactivity
To quantitatively assess the comparative reactivity of this compound and other allylic thiols, a robust experimental protocol is required. The following outlines a general procedure for a competitive kinetic study of the photo-initiated thiol-ene reaction, which can be monitored using techniques like ¹H NMR or GC-MS.[4][5][6]
Objective: To determine the relative rate constants for the reaction of a series of allylic thiols with a standard alkene.
Materials:
-
Allylic thiols (e.g., Allyl thiol, Methallyl thiol, this compound, Cinnamyl thiol, Prenyl thiol)
-
A standard alkene (e.g., 1-octene, N-phenylmaleimide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, deuterated solvent (e.g., CDCl₃ for NMR studies)
-
Internal standard for quantification (e.g., mesitylene for ¹H NMR)
-
UV reactor (e.g., with a 365 nm lamp)
-
NMR spectrometer or GC-MS instrument
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of each allylic thiol in the chosen deuterated solvent.
-
Prepare a stock solution of the standard alkene.
-
Prepare a stock solution of the photoinitiator.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup (for each competitive reaction):
-
In an NMR tube or a suitable reaction vial, combine equimolar amounts of two different allylic thiols (e.g., this compound and Allyl thiol).
-
Add a defined amount of the standard alkene (typically in slight excess).
-
Add a known concentration of the internal standard.
-
Add a catalytic amount of the photoinitiator.
-
Dilute with the solvent to the final desired concentration.
-
-
Reaction Monitoring:
-
Acquire an initial spectrum or chromatogram (t=0) before UV irradiation to determine the initial concentrations of all reactants.
-
Place the reaction vessel in the UV reactor at a controlled temperature.
-
Irradiate the sample with UV light to initiate the reaction.
-
At regular time intervals, stop the irradiation and acquire a spectrum or chromatogram.
-
Monitor the disappearance of the thiol protons (for NMR) or the thiol peaks (for GC-MS) and the appearance of the thioether product peaks.
-
-
Data Analysis:
-
Integrate the relevant peaks in the NMR spectra or the peak areas in the chromatograms relative to the internal standard to determine the concentration of each thiol at each time point.
-
Plot the concentration of each thiol versus time.
-
Determine the initial reaction rates for the consumption of each thiol.
-
The ratio of the initial rates will provide the relative reactivity of the two thiols.
-
By competing each thiol against a common reference (e.g., Allyl thiol), a quantitative ranking of reactivity can be established.
-
Visualizing the Thiol-Ene Reaction and Experimental Workflow
To better understand the underlying mechanism and the experimental design, the following diagrams are provided.
Caption: General mechanism of the photo-initiated radical thiol-ene reaction.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 5. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Pent-2-ene-1-thiol and 3-Methyl-2-butene-1-thiol in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor chemistry, volatile sulfur compounds, particularly thiols, play a pivotal role in the characteristic aromas of a vast array of foods and beverages. Despite their often minute concentrations, their potent odors and low detection thresholds grant them significant influence on sensory perception. This guide provides a detailed comparative analysis of two isomeric C5 thiols: pent-2-ene-1-thiol and 3-methyl-2-butene-1-thiol, offering insights into their chemical properties, flavor profiles, natural occurrences, and the analytical methodologies used for their evaluation.
Chemical and Physical Properties
Both this compound and 3-methyl-2-butene-1-thiol are unsaturated aliphatic thiols with the same molecular formula (C₅H₁₀S) and molecular weight. Their structural differences, however, give rise to distinct chemical and sensory properties.
| Property | This compound | 3-Methyl-2-butene-1-thiol |
| IUPAC Name | This compound | 3-methylbut-2-ene-1-thiol |
| Synonyms | - | Prenyl mercaptan, Prenylthiol |
| CAS Number | 89222-68-4 | 5287-45-6 |
| Molecular Formula | C₅H₁₀S | C₅H₁₀S |
| Molecular Weight | 102.20 g/mol | 102.20 g/mol |
| Boiling Point | Not readily available | 128-135 °C |
| Structure | CH₃CH₂CH=CHCH₂SH | (CH₃)₂C=CHCH₂SH |
Flavor Profile and Sensory Evaluation
The sensory characteristics of these two thiols are markedly different, with 3-methyl-2-butene-1-thiol being extensively studied due to its significant impact on the flavor of various commercial products.
3-Methyl-2-butene-1-thiol is well-known for its potent and often skunky aroma.[1][2] Its flavor profile is complex and concentration-dependent, with descriptors including:
-
Skunky or Lightstruck: This is the most notorious characteristic, primarily associated with beer exposed to light.[1]
-
Sulfurous, Onion, and Leek: At different concentrations, it can impart savory, alliaceous notes.[3][4]
-
Coffee-like: In the context of coffee, it is described as having a freshly-brewed coffee aroma.[5]
-
Amine and Meaty: Some sources also describe amine-like and beefy, meaty notes.[3][4]
The odor threshold of 3-methyl-2-butene-1-thiol is extremely low, varying depending on the food matrix:
Natural Occurrence and Formation Pathways
3-Methyl-2-butene-1-thiol has been identified as a key aroma compound in a variety of foods and beverages:
-
Beer: It is famously known as the "lightstruck" or "skunky" off-flavor that develops when beer is exposed to light.[1]
-
Coffee: It is a volatile aroma compound found in coffee.[3][8]
-
Wine: It has been identified in certain red wines, contributing to their aroma profile.[6][7]
-
Cannabis: It is a significant contributor to the characteristic "skunky" aroma of some cannabis strains.
-
Durian: This thiol has also been reported in the notoriously pungent durian fruit.
The formation of 3-methyl-2-butene-1-thiol in beer is a well-understood photochemical process. Isohumulones from hops, in the presence of a photosensitizer like riboflavin (vitamin B2) and light, degrade to form a dimethylallyl radical. This radical then reacts with sulfur-containing compounds, such as hydrogen sulfide or cysteine, to produce 3-methyl-2-butene-1-thiol.
The formation of This compound in food has not been specifically documented. However, thiols in food are generally formed through various pathways, including the Maillard reaction and Strecker degradation of sulfur-containing amino acids like cysteine and methionine. It is plausible that this compound could be formed through similar mechanisms involving the reaction of sulfur donors with C5 aldehydes or other reactive carbonyl species generated during the thermal processing of food.
Experimental Protocols
Sensory Evaluation: Odor Threshold Determination
The determination of the odor detection threshold is a critical step in understanding the flavor impact of a volatile compound. A common method is the ascending forced-choice method (ASTM E679-04).
Protocol:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected and trained to recognize the specific aroma of the thiol. Panelists are screened for anosmia to the target compound.
-
Sample Preparation: A stock solution of the purified thiol is prepared in a suitable solvent (e.g., ethanol or deodorized water). A series of dilutions in ascending order of concentration are prepared in the desired matrix (e.g., water, beer, or a sugar solution).
-
Presentation: Panelists are presented with three samples in a triangular test format: two are blanks (matrix only), and one contains the diluted thiol. The order of presentation is randomized for each panelist.
-
Evaluation: Panelists are asked to identify the odd sample. The lowest concentration at which a panelist can correctly identify the odd sample in two out of three trials is considered their individual threshold.
-
Data Analysis: The group's best estimate threshold is calculated as the geometric mean of the individual thresholds.
Instrumental Analysis: GC-MS and GC-O
Gas chromatography coupled with mass spectrometry (GC-MS) is used for the identification and quantification of volatile thiols, while gas chromatography-olfactometry (GC-O) is employed to determine their odor activity.
Sample Preparation (SPME for Beverages):
-
A 10 mL beverage sample is placed in a 20 mL headspace vial.
-
A saturated salt solution (e.g., NaCl) may be added to increase the volatility of the analytes.
-
The vial is equilibrated at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.
-
A solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
The fiber is then retracted and introduced into the GC injector for thermal desorption.
GC-MS/O Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur or equivalent).
-
Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
Olfactometry Port: The column effluent is split between the MS detector and a heated sniffing port. A trained panelist sniffs the effluent and records the time and description of any detected odors.
Conclusion
This compound and 3-methyl-2-butene-1-thiol, while isomeric, exhibit distinct characteristics that are of great interest to flavor chemists. 3-Methyl-2-butene-1-thiol is a well-documented, potent aroma compound with a complex, concentration-dependent flavor profile that can be both desirable (in coffee) and undesirable (the "lightstruck" flavor in beer). Its low odor threshold makes it a significant contributor to the overall sensory experience of various products.
In contrast, the sensory properties of this compound remain largely unexplored in scientific literature. Based on the characteristics of structurally similar compounds, it is likely to possess a strong, sulfurous, and potentially alliaceous aroma. Further research, including sensory panel evaluations and odor threshold determinations, is necessary to fully elucidate its role and potential applications in flavor chemistry. The analytical techniques outlined in this guide provide a robust framework for such future investigations, enabling the precise identification, quantification, and sensory characterization of these and other important volatile sulfur compounds.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. アリルメルカプタン ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chembk.com [chembk.com]
- 5. Buy Allyl mercaptan | 870-23-5 [smolecule.com]
- 6. allyl mercaptan, 870-23-5 [thegoodscentscompany.com]
- 7. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Radical vs. Base-Initiated Thiol-Ene Reaction Outcomes
For researchers, scientists, and drug development professionals, the thiol-ene reaction has emerged as a powerful tool for covalent ligation due to its efficiency, selectivity, and mild reaction conditions. This "click" chemistry reaction, which forms a stable thioether bond from a thiol and an alkene, can be initiated through two primary pathways: a radical-mediated process and a base-initiated Michael addition. The choice of initiation method significantly impacts the reaction's scope, kinetics, and outcome. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed protocols, to aid in the selection of the optimal conditions for specific research applications.
At a Glance: Key Differences
| Feature | Radical-Initiated Thiol-Ene | Base-Initiated Thiol-Ene (Thiol-Michael Addition) |
| Reaction Mechanism | Free-radical chain reaction | Nucleophilic conjugate addition (Michael Addition) |
| "Ene" Substrate | Wide range, including electron-rich and unactivated alkenes (e.g., allyl ethers, norbornenes) | Electron-deficient alkenes (e.g., acrylates, maleimides, vinyl sulfones)[1] |
| Initiation | UV light (with photoinitiator), thermal initiators, or redox systems | Basic catalysts (e.g., amines, phosphines) or nucleophiles[2][3] |
| Regioselectivity | Primarily anti-Markovnikov addition[2] | Anti-Markovnikov-type 1,4-addition |
| Reaction Rate | Generally very fast, can be completed in seconds to minutes[4] | Can be rapid, but often slower than photo-initiated radical reactions |
| Oxygen Sensitivity | Less sensitive than many other radical polymerizations, but oxygen can still have an inhibitory effect | Generally insensitive to oxygen |
| Side Reactions | Potential for homopolymerization of the alkene, especially with (meth)acrylates; disulfide formation | Potential for disulfide formation under aerobic conditions with prolonged exposure to base |
| Common Applications | Polymer synthesis and modification, bioconjugation, surface patterning | Bioconjugation, hydrogel formation, synthesis of well-defined polymers |
Reaction Mechanisms
The fundamental difference between the two pathways lies in their reaction intermediates.
Radical-Initiated Thiol-Ene Reaction
This process is a chain reaction involving radical intermediates. It is typically initiated by the generation of radicals from a photoinitiator upon UV irradiation or a thermal initiator with heat. The reaction proceeds via an anti-Markovnikov addition.[2]
Caption: Radical-initiated thiol-ene reaction mechanism.
Base-Initiated Thiol-Ene (Thiol-Michael) Reaction
This reaction proceeds through a nucleophilic Michael addition mechanism. A base is used to deprotonate the thiol, forming a nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene in a conjugate 1,4-addition.[2]
Caption: Base-initiated thiol-ene (Thiol-Michael) reaction mechanism.
Experimental Protocols
Below are representative experimental protocols for both reaction types. These should be adapted based on the specific substrates and desired scale.
Radical-Initiated Thiol-Ene Reaction (Photo-initiated)
Materials:
-
Allyl ether-functionalized molecule (1.0 eq)
-
Thiol-containing molecule (1.1 eq)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) (0.05 eq)
-
Anhydrous, degassed solvent (e.g., THF or acetonitrile)
Procedure:
-
In a quartz reaction vessel, dissolve the allyl ether-functionalized molecule and the thiol-containing molecule in the solvent.
-
Add the photoinitiator to the solution.
-
Seal the vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to minimize oxygen inhibition.
-
Place the reaction vessel under a UV lamp (e.g., 365 nm).
-
Irradiate the mixture for the desired time (typically 5-60 minutes), monitoring the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Base-Initiated Thiol-Ene (Thiol-Michael) Reaction
Materials:
-
Acrylate-functionalized molecule (1.0 eq)
-
Thiol-containing molecule (1.1 eq)
-
Base catalyst (e.g., triethylamine, TEA) (0.1 eq)
-
Solvent (e.g., dichloromethane or THF)
Procedure:
-
In a round-bottom flask, dissolve the acrylate-functionalized molecule and the thiol-containing molecule in the solvent.
-
Add the base catalyst to the solution with stirring.
-
Stir the reaction mixture at room temperature. The reaction is typically slower than the photo-initiated radical reaction and may require several hours to overnight for completion.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, the reaction mixture can be washed with a mild acid (e.g., dilute HCl) to remove the amine catalyst, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Comparative Experimental Workflow
The following diagram illustrates the general workflow for both reaction types, highlighting the key differences in setup and execution.
Caption: Comparative experimental workflow for radical vs. base-initiated thiol-ene reactions.
Concluding Remarks
The choice between radical and base-initiated thiol-ene reactions is primarily dictated by the nature of the alkene substrate. Radical-initiated pathways offer broad substrate scope, particularly for electron-rich and unactivated alkenes, and are often characterized by very rapid reaction rates under photo-initiation. Base-initiated thiol-Michael additions are ideal for reactions involving electron-deficient alkenes and have the advantage of being insensitive to oxygen. For applications in drug development and bioconjugation, the orthogonality and mild conditions of both pathways are highly advantageous. By understanding the fundamental differences in their mechanisms and experimental requirements, researchers can effectively leverage the thiol-ene reaction for a wide range of molecular synthesis and modification challenges.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Thiol-Ene Reaction Products by ¹H NMR Spectroscopy
The thiol-ene reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, stereoselectivity, and mild reaction conditions, making it a favored method in polymer synthesis, surface modification, and bioconjugation.[1][2] Accurate validation of the resulting thioether product is crucial for ensuring reaction completion and purity. Among the analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool, providing both qualitative and quantitative insights into the reaction's progress.
This guide offers a comparative overview of using ¹H NMR for the validation of thiol-ene reaction products, supported by experimental data and protocols. It also contrasts this method with other common analytical techniques.
¹H NMR Spectroscopy for Thiol-Ene Reaction Monitoring
The fundamental principle behind using ¹H NMR to validate a thiol-ene reaction is the monitoring of specific proton signals corresponding to the reactants and products. A successful reaction is confirmed by the disappearance of signals from the alkene ('ene') and thiol functional groups and the concurrent appearance of new signals characteristic of the thioether product.[3]
The conversion of the reaction can be quantitatively determined by integrating the characteristic peaks of the reactants and products. The progress is typically evaluated by observing the decrease in the signal intensity of the double bond protons of the allyl or vinyl group.[4] For instance, the conversion can be calculated by normalizing the integral areas of the vinyl proton signals against a stable reference peak within the system, such as protons on an aromatic ring or in an alkoxy group that are not involved in the reaction.[5]
Key Spectral Changes to Monitor:
-
Disappearance of Alkene Protons: The signals for vinyl or allyl protons, typically found in the range of 5.0-6.5 ppm, will decrease in intensity as the reaction proceeds.[6]
-
Appearance of Thioether Protons: New signals will emerge in the aliphatic region, usually between 2.5 and 3.5 ppm. These correspond to the protons on the carbons adjacent to the newly formed sulfur bridge (-S-CH₂-CH₂-).[6][7]
-
Disappearance of Thiol Protons: The thiol proton (-SH) signal can be observed, but its chemical shift is often variable and the peak can be broad. It is generally less reliable for quantification than the alkene signals.
Below is a diagram illustrating the typical workflow for validating a thiol-ene reaction.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]
A Comparative Guide to Markovnikov and Anti-Markovnikov Addition Reactions of Pent-2-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of addition reactions to unsymmetrical alkenes is a cornerstone of synthetic organic chemistry, enabling the targeted synthesis of specific isomers. This guide provides a comparative analysis of Markovnikov and anti-Markovnikov additions to Pent-2-ene-1-thiol, a molecule of interest due to the presence of both a nucleophilic thiol group and a reactive double bond. Understanding the factors that govern the regiochemical outcome of these reactions is crucial for the strategic design of synthetic routes in drug development and materials science.
Introduction to Regioselectivity in Alkene Reactions
The addition of an unsymmetrical reagent to an unsymmetrical alkene can theoretically yield two different constitutional isomers. However, in practice, one isomer is often formed in preference to the other. This phenomenon is known as regioselectivity. The two primary modes of regioselective addition are Markovnikov and anti-Markovnikov addition, which are dictated by the reaction mechanism.
Markovnikov's Rule generally states that in the electrophilic addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.[1][2] The underlying principle is the formation of the more stable carbocation intermediate during the reaction.[1]
Anti-Markovnikov Addition , conversely, describes the addition of a reagent to an unsymmetrical alkene where the hydrogen atom adds to the more substituted carbon of the double bond, and the other group adds to the less substituted carbon. This outcome is typically observed in free-radical addition reactions.[3][4]
Comparative Analysis of Addition Reactions to this compound
The presence of the allylic thiol group in this compound introduces interesting electronic and potential neighboring group participation effects that can influence the regioselectivity of addition reactions.
| Feature | Markovnikov Addition | Anti-Markovnikov Addition |
| Reagents | HBr (in the absence of peroxides) | HBr (in the presence of peroxides, e.g., ROOR) |
| Mechanism | Electrophilic Addition | Free-Radical Chain Reaction |
| Key Intermediate | Secondary Carbocation (potentially stabilized by sulfur) | Secondary Radical |
| Predicted Major Product | 3-Bromopentane-1-thiol | 2-Bromopentane-1-thiol |
| Regioselectivity | Halogen adds to the more substituted carbon (C3) | Halogen adds to the less substituted carbon (C2) |
Markovnikov Addition: Electrophilic Addition of HBr
In the absence of radical initiators, the reaction of this compound with hydrogen bromide (HBr) is expected to proceed via an electrophilic addition mechanism.
Mechanism
The reaction is initiated by the attack of the electron-rich double bond on the electrophilic proton of HBr. This can lead to the formation of two possible carbocation intermediates. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. In the case of this compound, protonation at C2 would lead to a secondary carbocation at C3, while protonation at C3 would result in a secondary carbocation at C2. The carbocation at C3 is expected to be more stable due to hyperconjugation. Subsequently, the bromide ion acts as a nucleophile, attacking the carbocation to yield the final product. There is also the possibility of the neighboring sulfur atom participating to form a bridged sulfonium ion intermediate, which would also lead to the Markovnikov product upon nucleophilic attack by the bromide ion.
Caption: Proposed mechanism for Markovnikov addition of HBr to this compound.
Experimental Protocol: Synthesis of 3-Bromopentane-1-thiol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 20 mL of a non-polar, aprotic solvent such as dichloromethane. The reaction should be carried out in the dark to avoid initiation of any radical reactions.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble dry HBr gas through the solution for 30 minutes, or add a solution of HBr in acetic acid (12 mmol) dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into 50 mL of cold saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromopentane-1-thiol.
Anti-Markovnikov Addition: Free-Radical Addition of HBr
In the presence of a radical initiator, such as an organic peroxide (ROOR), the addition of HBr to this compound is expected to follow a free-radical chain mechanism, leading to the anti-Markovnikov product.[3][4]
Mechanism
The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the double bond of this compound. This addition occurs at the less substituted carbon (C2) to form the more stable secondary radical at C3. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, thus propagating the chain reaction.
Caption: Proposed mechanism for anti-Markovnikov addition of HBr to this compound.
Experimental Protocol: Synthesis of 2-Bromopentane-1-thiol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 20 mL of a non-polar solvent like cyclohexane. Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.2 mmol).
-
Reagent Addition: Slowly bubble dry HBr gas through the solution or add a solution of HBr in a non-polar solvent. The reaction can be initiated by gentle heating or exposure to UV light.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash with a 10% aqueous solution of sodium sulfite to remove any unreacted peroxides. Then, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography on silica gel to yield 2-Bromopentane-1-thiol.
Conclusion
The addition of HBr to this compound can be controlled to selectively produce either the Markovnikov or anti-Markovnikov product by the choice of reaction conditions. The absence of peroxides favors the electrophilic addition mechanism, leading to 3-Bromopentane-1-thiol, while the presence of a radical initiator directs the reaction through a free-radical pathway to yield 2-Bromopentane-1-thiol. This regiochemical control is a powerful tool for synthetic chemists, allowing for the precise installation of functional groups in the synthesis of complex molecules for pharmaceutical and other applications.
References
- 1. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
Selectivity of Thiol-Ene Reactions with Diene Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol-ene reaction, a cornerstone of click chemistry, offers a highly efficient and versatile method for carbon-sulfur bond formation. Its applications are widespread, from polymer synthesis and surface modification to bioconjugation and the development of novel therapeutics. When the substrate is a diene, the reaction presents intriguing questions of selectivity. This guide provides an objective comparison of the selectivity of thiol-ene reactions with conjugated and non-conjugated diene substrates, supported by experimental data, to aid researchers in predicting and controlling reaction outcomes.
Executive Summary
The selectivity of the radical-mediated thiol-ene reaction with dienes is primarily governed by the nature of the diene system—conjugated or non-conjugated—and the substitution pattern of the double bonds.
-
Non-conjugated Dienes: The reaction exhibits high selectivity for the most reactive double bond. Generally, terminal and less sterically hindered double bonds are significantly more reactive than internal and more substituted ones. This allows for the selective functionalization of one double bond in the presence of another.
-
Conjugated Dienes: The reaction proceeds via an allylic radical intermediate, which can lead to a mixture of 1,2- and 1,4-addition products. While direct quantitative comparisons for simple dienes are not extensively documented in the literature, the product distribution is expected to be influenced by kinetic and thermodynamic factors, analogous to other radical additions to conjugated systems. The formation of the more stable radical intermediate and the more stable final product will be competing factors.
Comparison of Selectivity with Diene Substrates
The following sections provide a detailed comparison of the thiol-ene reaction with non-conjugated and conjugated dienes, including quantitative data where available.
Non-Conjugated Dienes: High Selectivity Based on Double Bond Reactivity
In non-conjugated dienes, the double bonds react largely independently of one another. The selectivity of the thiol-ene reaction is therefore primarily dictated by the inherent reactivity of each double bond, which is influenced by steric accessibility and electronic factors.
Case Study 1: D-Limonene
D-Limonene is a naturally occurring non-conjugated diene with two distinct double bonds: a trisubstituted endocyclic double bond and a disubstituted exocyclic double bond. Studies on the photoinitiated thiol-ene reaction with D-limonene have demonstrated a significant preference for the exocyclic double bond.
| Substrate | Thiol | Product(s) | Selectivity (Relative Reaction Rate) | Reference |
| D-Limonene | iso-tridecyl 3-mercaptopropionate | Mono-adduct at exocyclic double bond, Mono-adduct at endocyclic double bond, Di-adduct | Exocyclic double bond reacts ~6.5 times faster than the endocyclic double bond. | [1] |
This selectivity is attributed to a combination of lower steric hindrance at the exocyclic double bond and the relative stability of the tertiary radical intermediates formed upon thiyl radical addition.[1]
Case Study 2: Poly(isoprene)
Poly(isoprene) is a polymer with a backbone containing different types of double bonds arising from 1,4-, 1,2-, and 3,4-addition during polymerization. The photoinitiated thiol-ene reaction with 1-thioglycerol shows remarkable selectivity for the vinyl groups of the 1,2-addition units.
| Substrate | Thiol | Reactive Site | Unreactive Sites | Selectivity | Reference |
| Poly(isoprene) | 1-thioglycerol | Double bonds of 1,2-addition units (vinyl groups) | Double bonds of 1,4- and 3,4-addition units | Reaction occurs exclusively at the 1,2-addition units. | [2][3] |
The high selectivity is due to the greater accessibility and reactivity of the terminal vinyl groups compared to the more substituted double bonds within the polymer chain.[2][3]
Conjugated Dienes: A Competition Between 1,2- and 1,4-Addition
The thiol-ene reaction with conjugated dienes, such as 1,3-butadiene or isoprene, proceeds through a resonance-stabilized allylic radical intermediate. This allows for the formation of two possible products: the 1,2-adduct and the 1,4-adduct. The product ratio is influenced by a balance of kinetic and thermodynamic control.[4]
While extensive quantitative data directly comparing the 1,2- versus 1,4-thiol-ene addition product ratios under various conditions is limited in the reviewed literature, the principles of radical addition to conjugated systems suggest the following:
-
Kinetic Control (Lower Temperatures): The reaction is likely to favor the product that is formed fastest, which often corresponds to the addition at the terminal carbon of the conjugated system (1,2-addition), as this can lead to a more stable initial radical intermediate.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, where the initial addition may be reversible, the reaction will favor the most stable product. The thermodynamic product is often the 1,4-adduct, as it typically results in a more substituted (and thus more stable) double bond.[4]
A recent study on the difunctionalization of 1,3-butadiene using a combination of photoredox and titanium catalysis demonstrated that the initial thiol radical addition generates an allyl radical, which then reacts with high regio- and diastereoselectivity. This suggests that under specific catalytic conditions, high selectivity can be achieved.[5]
| Substrate | Thiol | Expected Products | Factors Influencing Selectivity |
| 1,3-Butadiene | R-SH | 1,2-adduct and 1,4-adduct | Temperature, reaction time, solvent, catalyst, stability of the intermediate allylic radical, and stability of the final product. |
| Isoprene | R-SH | Multiple adducts possible due to the unsymmetrical nature of the diene. | Similar to butadiene, with the added complexity of regioselectivity in the initial radical attack. |
Further research is needed to provide precise quantitative data on the product distribution for the thiol-ene reaction with simple conjugated dienes under various experimental conditions.
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for a photoinitiated thiol-ene reaction.
References
- 1. Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d -limonene and polyfunctional thiols - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47922F [pubs.rsc.org]
- 2. polymer.cn [polymer.cn]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
A Comparative Guide to Thiol-Reactive Chemistries: Maleimides vs. Thiol-Ene Reactions in Bioconjugation
A Note on Pent-2-ene-1-thiol: Initial searches for the efficacy of this compound in bioconjugation did not yield specific, relevant data for its use as a standalone conjugation agent. The IUPAC name for this compound is prop-2-ene-1-thiol, more commonly known as allyl mercaptan. Literature primarily discusses allyl mercaptan in the context of its natural occurrence and biological activities, rather than as a specific reagent for bioconjugation. Therefore, this guide will focus on a broader, more pertinent comparison for researchers in the field: the well-established maleimide-based thiol addition versus the increasingly popular radical-mediated thiol-ene reaction. This comparison will provide valuable insights into the advantages and limitations of two distinct and widely used thiol-reactive bioconjugation strategies.
Introduction
The precise and stable covalent linkage of biomolecules is fundamental to the development of a wide range of research tools and therapeutics, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles. The unique reactivity of the thiol group on cysteine residues has made it a popular target for site-specific modification. Among the various chemical strategies developed to target thiols, the Michael addition reaction with maleimides has long been a dominant methodology. However, the stability of the resulting thioether bond has been a subject of investigation, leading to the exploration of alternative strategies. One such alternative is the radical-mediated thiol-ene reaction, which offers a different mechanism and distinct properties for the resulting conjugate.
This guide provides a comprehensive comparison of the efficacy of maleimides and thiol-ene reactions in bioconjugation, supported by experimental data and protocols to aid researchers in selecting the optimal chemistry for their specific application.
Reaction Mechanisms and Specificity
The fundamental difference between maleimide and thiol-ene chemistries lies in their reaction mechanisms, which in turn dictates their specificity and reaction conditions.
Maleimide-Thiol Michael Addition: This reaction involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1][2] The reaction is highly chemoselective for thiols at a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the reactivity with amines becomes more competitive.[3]
Radical-Mediated Thiol-Ene Reaction: This reaction proceeds via a radical chain mechanism.[4] It is typically initiated by light in the presence of a photoinitiator, which generates a thiyl radical from a thiol.[5][6] This radical then adds across an alkene ('ene') to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to yield the thioether product and propagate the radical chain.[4] This reaction is highly specific for thiols and alkenes and is orthogonal to most other functional groups found in biomolecules, making it suitable for complex biological environments.[4][7]
Comparative Performance Data
The choice between maleimide and thiol-ene chemistry often depends on the desired balance of reaction speed, conjugate stability, and compatibility with the biomolecule of interest. The following tables summarize key performance data for each chemistry.
| Parameter | Maleimide-Thiol Addition | Radical-Mediated Thiol-Ene | Citation |
| Reaction Mechanism | Michael Addition | Radical Chain Reaction | [1][4] |
| Specificity | Highly selective for thiols at pH 6.5-7.5 | Highly selective for thiols and alkenes | [2][7] |
| Reaction Conditions | pH 6.5-7.5, room temperature | Photoinitiator and UV/visible light | [2][5] |
| Reaction Speed | Generally fast (minutes to hours) | Very fast upon photoinitiation (seconds to minutes) | [1][8] |
| Byproducts | None | None | [6] |
| Parameter | Maleimide-Thiol Adduct | Thiol-Ene Adduct | Citation |
| Bond Type | Thioether (in a succinimide ring) | Thioether | [1][4] |
| Stability | Susceptible to retro-Michael reaction (reversibility) and hydrolysis of the succinimide ring. | Highly stable thioether bond. | [7][9][10] |
| Reversibility | Yes, through retro-Michael reaction, especially in the presence of other thiols. | No, the thioether bond is considered irreversible under physiological conditions. | [7][10] |
| Factors Affecting Stability | pH, temperature, presence of other thiols, N-substituent on maleimide. | Generally stable under a wide range of conditions. | [7] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for both maleimide and thiol-ene reactions.
Protocol 1: Maleimide Labeling of a Thiol-Containing Protein
Materials:
-
Protein with accessible cysteine residues (e.g., antibody, enzyme)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein's cysteine residues are oxidized (forming disulfide bonds), add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides. Remove excess TCEP using a desalting column.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Quenching: Add a free thiol-containing molecule like cysteine to a final concentration of 1 mM to quench any unreacted maleimide.
-
Purification: Purify the protein conjugate from excess reagents using size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Thiol-Ene Bioconjugation of a Thiolated Protein to an Alkene-Modified Surface
Materials:
-
Thiolated protein
-
Alkene-functionalized surface (e.g., hydrogel, nanoparticle)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Reaction Buffer: PBS, pH 7.4
-
UV or visible light source (e.g., 365 nm UV lamp)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the photoinitiator in the reaction buffer. For example, a 10 mM stock solution of Irgacure 2959 in PBS.
-
Conjugation Solution: In the reaction buffer, mix the thiolated protein and the alkene-modified surface. Add the photoinitiator to a final concentration of 0.5-1 mM.
-
Photo-Initiation: Expose the reaction mixture to a UV or visible light source for a defined period (e.g., 1-5 minutes). The exposure time and light intensity may require optimization.
-
Washing: Thoroughly wash the surface with the reaction buffer to remove any unreacted protein and photoinitiator.
-
Characterization: Characterize the functionalized surface to confirm the successful conjugation of the protein, for example, using fluorescence microscopy if a fluorescently labeled protein was used.
Visualizing the Chemistries
Diagrams illustrating the reaction mechanisms and experimental workflows can aid in understanding the key differences between these two bioconjugation strategies.
Conclusion
Both maleimide-thiol and radical-mediated thiol-ene chemistries are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.
Maleimide chemistry is a well-understood and widely used method that proceeds efficiently under mild, catalyst-free conditions. However, the potential for the retro-Michael reaction leading to conjugate instability is a significant consideration, particularly for in vivo applications where the conjugate is exposed to high concentrations of endogenous thiols like glutathione.[10] Strategies to mitigate this instability, such as the use of self-hydrolyzing maleimides, have been developed.[9][11]
The thiol-ene reaction , on the other hand, forms a highly stable and irreversible thioether linkage.[7] Its rapid, light-triggered nature allows for spatial and temporal control over the conjugation process.[5][6] The main consideration for this chemistry is the requirement for a photoinitiator and a light source, which may not be suitable for all applications or biomolecules.
Ultimately, the choice between these two powerful techniques will depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the experimental setup available. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and achieve their bioconjugation goals.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competing and simultaneous click reactions at the interface and in solution - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08880E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prolynxinc.com [prolynxinc.com]
A Head-to-Head Battle of Clicks: Unveiling the Efficiency of Thiol-Ene vs. Thiol-Yne Reactions
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and material science, "click" chemistry offers a powerful toolkit for efficient and specific molecular transformations. Among the most prominent of these reactions are the thiol-ene and thiol-yne couplings. This guide provides an in-depth, data-driven comparison of their reaction efficiencies, offering insights to inform your selection for specific research and development applications.
The thiol-ene reaction involves the addition of a thiol to an alkene (ene), while the thiol-yne reaction sees a thiol adding across an alkyne (yne). A key distinction is that each alkyne functional group can react with two thiol molecules, whereas an alkene reacts with only one.[1] Both reactions can be initiated by radicals (e.g., through photoinitiation) or by nucleophilic catalysis (Michael addition), and are celebrated for their high yields and tolerance of a wide range of functional groups.[2][3][4]
At a Glance: Key Differences in Reaction Efficiency
| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction | Key Takeaway |
| Stoichiometry | 1:1 (Thiol:Ene) | 2:1 (Thiol:Yne) | Thiol-yne offers higher cross-linking density or the introduction of two functionalities per alkyne. |
| Reaction Steps | Single addition | Two sequential additions | The two-step nature of the thiol-yne reaction can influence overall kinetics and product distribution. |
| Reaction Rate | Generally very fast | The second addition is faster than the first | The rate of the second thiol addition in the thiol-yne reaction is approximately three times faster than the initial addition.[1][5] |
| Side Products | Generally minimal | Higher potential for side products | Radical-mediated thiol-yne reactions can potentially yield up to six different products.[3] |
| Applications | Surface modification, bioconjugation, polymer synthesis | Polymer synthesis, dendrimer formation, creating highly cross-linked networks | The choice of reaction often depends on the desired final product and its architecture. |
Delving into the Kinetics: A Quantitative Comparison
The efficiency of a chemical reaction is fundamentally governed by its kinetics. Below is a summary of reported kinetic parameters for both thiol-ene and thiol-yne reactions.
Thiol-Yne Reaction Kinetics
The thiol-yne reaction proceeds in two steps. The first is the addition of a thiyl radical to the alkyne to form a vinyl sulfide radical, which then abstracts a hydrogen from another thiol to create a vinyl sulfide. The second step involves the addition of another thiyl radical to this newly formed vinyl sulfide. A critical finding is that the second addition is significantly faster than the first.
Table 1: Propagation Rate Constants for Radical Thiol-Yne Reaction
| Reaction Step | Description | Rate Constant Ratio (kP,2/kP,1) | Reference |
| Step 1 (kP,1) | Thiyl radical addition to alkyne | - | [1] |
| Step 2 (kP,2) | Thiyl radical addition to vinyl sulfide | ~ 3 | [1][5] |
This threefold increase in the rate constant for the second addition implies that once the initial thiol-yne reaction occurs, the subsequent reaction to form the dithioether is highly favorable and proceeds rapidly.
Thiol-Ene Reaction Kinetics
The kinetics of the thiol-ene reaction are influenced by the structure of both the thiol and the alkene. The overall rate is determined by the interplay between the propagation rate (kP), where the thiyl radical adds to the ene, and the chain-transfer rate (kCT), where the resulting carbon-centered radical abstracts a hydrogen from a thiol. The ratio of these two rate constants (kP/kCT) dictates the reaction order.[6]
Table 2: Propagation (kP) and Chain Transfer (kCT) Rate Constants for Various Thiol-Ene Reactions in Dichloromethane (DCM) and Water
| Reaction No. | Thiol Radical | Alkene | kP (M-1s-1) in DCM | kCT (M-1s-1) in DCM | kP/kCT in DCM | kP (M-1s-1) in Water | kCT (M-1s-1) in Water | kP/kCT in Water |
| 1 | PhS• | CH2=C(Me)CO2Me | 2.0 x 106 | 2.4 x 104 | 83.6 | 1.8 x 106 | 1.2 x 104 | 145.4 |
| 2 | p-ClC6H4S• | CH2=C(Me)CO2Me | 2.0 x 106 | 2.4 x 104 | 83.6 | 1.8 x 106 | 1.2 x 104 | 145.4 |
| 3 | p-MeOC6H4S• | CH2=C(Me)CO2Me | 1.9 x 104 | 9.1 x 105 | 0.02 | 1.4 x 104 | 6.2 x 105 | 0.02 |
| 4 | p-NO2C6H4S• | CH2=C(Me)CO2Me | 6.8 x 107 | 2.1 x 103 | 31988.6 | 9.6 x 107 | 2.8 x 103 | 33567.2 |
| 5 | p-ClC6H4S• | p-MeO-PhCH=CH2 | 9.7 x 108 | 1.9 x 107 | 52.2 | 9.9 x 108 | 1.3 x 107 | 77.8 |
| 6 | p-ClC6H4S• | CH2=CH(OC(O)Me) | 2.0 x 106 | 9.6 x 107 | 0.02 | 3.4 x 104 | 8.4 x 107 | 0.0004 |
| 7 | p-ClC6H4S• | CH2=CH(CN) | 6.1 x 104 | 5.7 x 103 | 10.7 | 4.8 x 104 | 5.5 x 103 | 8.7 |
Data extracted from a computational study by Yagci et al. Please refer to the original publication for detailed methodology.
This data highlights the significant impact of substituents on both the thiol and the ene on the reaction kinetics. For instance, electron-withdrawing groups on the thiophenol (e.g., p-NO2) can dramatically increase the kP/kCT ratio, indicating a shift towards a chain-transfer limited reaction.
Product Yield and Side Reactions: A Critical Consideration
Both thiol-ene and thiol-yne reactions are known for their high product yields, often approaching quantitative conversion.[4] However, the potential for side reactions, particularly in the radical-mediated thiol-yne reaction, is a crucial point of differentiation. Due to the two-step addition and the potential for different regio- and stereochemical outcomes, a single radical-mediated thiol-yne reaction can theoretically produce up to six distinct products.[3] This complexity can be a significant drawback when a single, well-defined product is desired.
In contrast, the thiol-ene reaction is generally more straightforward, with fewer potential side products. However, in the context of surface modification, one study found that thiol-ene Michael addition (TEMA) resulted in a higher surface density of immobilized biotin compared to thiol-yne coupling (TYC), suggesting a higher efficiency for the thiol-ene reaction in this specific application.[2]
Experimental Protocols for Comparative Analysis
To directly compare the efficiency of thiol-ene and thiol-yne reactions, a well-designed experimental protocol is essential. Real-time monitoring techniques are invaluable for obtaining accurate kinetic data.
In-Situ UV Irradiation NMR Spectroscopy for Kinetic Monitoring
A powerful technique for monitoring these reactions is in-situ UV irradiation Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] This method allows for the direct observation of the consumption of reactants and the formation of products in real-time.
Objective: To determine and compare the reaction kinetics of a representative thiol-ene and thiol-yne reaction under identical conditions.
Materials:
-
Thiol: 1-dodecanethiol
-
Ene: 1-dodecene
-
Yne: 1-dodecyne
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Solvent: Deuterated chloroform (CDCl3)
-
NMR tubes equipped with a fiber optic cable for UV irradiation
Procedure:
-
Sample Preparation: Prepare two separate NMR tubes.
-
Thiol-Ene Sample: Equimolar amounts of 1-dodecanethiol and 1-dodecene with a catalytic amount of DMPA in CDCl3.
-
Thiol-Yne Sample: A 2:1 molar ratio of 1-dodecanethiol to 1-dodecyne with a catalytic amount of DMPA in CDCl3.
-
-
NMR Setup: Place the NMR tube in the spectrometer. Insert the fiber optic cable to allow for in-situ UV irradiation.
-
Reaction Initiation and Monitoring:
-
Acquire an initial 1H NMR spectrum before irradiation (t=0).
-
Initiate the reaction by turning on the UV lamp (e.g., 365 nm).
-
Acquire 1H NMR spectra at regular intervals during the irradiation.
-
-
Data Analysis:
-
Integrate the signals corresponding to the disappearance of the alkene/alkyne protons and the appearance of the thioether product protons.
-
Plot the concentration of reactants and products as a function of time to determine the reaction rates and rate constants.
-
This experimental setup allows for a direct and quantitative comparison of the reaction kinetics under controlled and identical conditions.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Radical-mediated thiol-yne reaction mechanism.
Caption: Workflow for comparative kinetic analysis.
Conclusion: Making the Right "Click"
Both thiol-ene and thiol-yne reactions are exceptionally powerful tools in the chemist's arsenal, offering high efficiency and versatility. The choice between them hinges on the specific requirements of the application.
-
For applications demanding high cross-linking density or the introduction of multiple functionalities at a single site, the thiol-yne reaction is a superior choice. Its ability to react with two thiol equivalents per alkyne is a distinct advantage in creating complex, three-dimensional structures.
-
When a simple, clean 1:1 conjugation is required with minimal risk of side products, the thiol-ene reaction is often the more prudent option. Its straightforward mechanism and lower potential for product heterogeneity make it ideal for applications like bioconjugation and surface functionalization where precise control is paramount.
The quantitative data presented in this guide underscores the nuances of each reaction's efficiency. By understanding the kinetic profiles and potential for side reactions, researchers can make a more informed decision, ensuring they select the optimal "click" chemistry for their specific scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Characterizing Disulfide Impurities in Thiol Reactions
For researchers, scientists, and drug development professionals, the accurate characterization of disulfide impurities is a critical aspect of ensuring the quality, stability, and efficacy of therapeutic proteins and other thiol-containing molecules. The formation of non-native or scrambled disulfide bonds can lead to a heterogeneous product with altered biological activity and potential immunogenicity. This guide provides a comprehensive comparison of key analytical techniques used for the identification and quantification of disulfide impurities, supported by experimental data and detailed protocols.
The choice of analytical method for characterizing disulfide impurities depends on several factors, including the nature of the sample, the type of information required (qualitative vs. quantitative), the desired sensitivity, and the available instrumentation. This guide will delve into the principles, performance, and practical considerations of five major techniques: Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, Capillary Electrophoresis (CE), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. The values provided are indicative and can vary depending on the specific instrumentation, experimental conditions, and the nature of the analyte.
| Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%Recovery) | Analysis Time | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Separation of peptides by liquid chromatography followed by mass-to-charge ratio analysis to identify and quantify disulfide-linked peptides. | pmol to fmol range | < 15% | Typically 80-120% | 30-90 min per sample | High sensitivity and specificity, provides detailed structural information (connectivity). | Complex sample preparation, potential for disulfide scrambling, requires sophisticated instrumentation and data analysis. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and conformation in solution. | µM to mM range | < 5% | High | Hours to days | Non-destructive, provides detailed 3D structural information, can study dynamics. | Low sensitivity, requires high sample concentration and purity, complex data interpretation. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to provide information about molecular vibrations, including the S-S bond. | mg/mL range | 5-15% | High | Minutes per sample | Non-destructive, requires minimal sample preparation, can be used for in-situ analysis. | Lower sensitivity compared to MS, potential for fluorescence interference, indirect quantification. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a narrow capillary, allowing for the resolution of isoforms with different disulfide linkages. | 0.02 mg/mL (LOQ)[1] | < 5% (migration time), < 10% (peak area) | 98-105%[2] | 15-60 min per sample | High resolution for isoform separation, low sample consumption, automated.[3][4] | Lower loading capacity, can be less robust than HPLC.[3] |
| HPLC (Reversed-Phase/Ion-Exchange) | Separates molecules based on their partitioning between a stationary phase and a mobile phase. | 7.5-15 pmol (LOD)[5][6][7][8] | < 5%[5][6][7][8] | 95-105%[5][6][7][8] | 20-60 min per sample | Robust and reproducible, widely available, good for quantification. | Lower resolution for complex isoforms compared to CE, may require derivatization. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key techniques.
Mass Spectrometry: Non-Reduced Peptide Mapping by LC-MS/MS
This protocol is a cornerstone for identifying disulfide linkages.[9]
1. Sample Preparation (Denaturation, Alkylation, and Digestion):
-
Objective: To denature the protein, block free thiols to prevent scrambling, and digest the protein into peptides while keeping native disulfide bonds intact.[1][10]
-
Procedure:
-
Denature the protein sample (e.g., 1 mg/mL) in a denaturing buffer (e.g., 8 M Guanidine-HCl, 50 mM Tris-HCl, pH 7.5).
-
Alkylate free cysteine residues by adding an alkylating agent such as N-ethylmaleimide (NEM) and incubate in the dark. This step is critical to prevent disulfide scrambling.[1][10]
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a protease (e.g., trypsin, Lys-C) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for 4-16 hours.
-
Quench the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).
-
2. LC-MS/MS Analysis:
-
Objective: To separate the resulting peptides and acquire mass spectra to identify disulfide-linked peptides.
-
Procedure:
-
Inject the digested sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% formic acid).
-
The eluent is introduced into the mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS fragmentation of the most abundant precursor ions.
-
3. Data Analysis:
-
Objective: To identify the peptide sequences and the cysteine residues involved in disulfide bonds.
-
Procedure:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database.
-
The software identifies disulfide-linked peptides based on their unique fragmentation patterns and mass shifts upon reduction.
-
NMR Spectroscopy: Disulfide Bond Connectivity Analysis
NMR is a powerful tool for determining the three-dimensional structure of proteins in solution, including the precise connectivity of disulfide bonds.[11][12]
1. Sample Preparation:
-
Objective: To prepare a highly concentrated and pure protein sample in a suitable buffer for NMR analysis.
-
Procedure:
-
Express and purify the protein of interest. Isotopic labeling (e.g., with ¹⁵N and ¹³C) is often necessary for larger proteins.[13]
-
Buffer exchange the protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.
-
Concentrate the protein to a final concentration of 0.5-2 mM.
-
2. NMR Data Acquisition:
-
Objective: To acquire a series of NMR experiments to assign the protein's resonances and identify through-space correlations between cysteine residues.
-
Procedure:
-
Acquire a set of standard multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone and sidechain resonance assignment.
-
Acquire a ³D ¹⁵N-edited NOESY-HSQC experiment to identify Nuclear Overhauser Effects (NOEs) between protons that are close in space.
-
3. Data Analysis:
-
Objective: To assign the NMR spectra and identify NOEs between cysteine residues that are indicative of a disulfide bond.
-
Procedure:
-
Process and analyze the NMR spectra using specialized software.
-
Assign the chemical shifts of the backbone and sidechain atoms.
-
Identify characteristic NOE cross-peaks between the CαH and CβH protons of different cysteine residues, which provides direct evidence of their spatial proximity due to a disulfide bond.
-
Raman Spectroscopy: Analysis of Disulfide Conformation
Raman spectroscopy provides information about the vibrational modes of molecules, and the frequency of the S-S stretching band can be used to infer the conformation of disulfide bonds.[14]
1. Sample Preparation:
-
Objective: To prepare a sample in a format suitable for Raman analysis.
-
Procedure:
-
For liquid samples, simply place the solution in a quartz cuvette or capillary tube.
-
For solid samples, the powder can be packed into a sample holder.
-
2. Raman Data Acquisition:
-
Objective: To acquire a Raman spectrum of the sample, focusing on the region of the disulfide stretch.
-
Procedure:
-
Place the sample in the Raman spectrometer.
-
Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).
-
Collect the scattered light and generate a Raman spectrum.
-
Focus on the spectral region between 500 and 550 cm⁻¹, which corresponds to the S-S stretching vibration.
-
3. Data Analysis:
-
Objective: To analyze the position and intensity of the S-S stretching band to determine the conformation of the disulfide bonds.
-
Procedure:
-
The frequency of the S-S stretching band is correlated with the dihedral angle of the C-S-S-C bond. Different conformations (gauche-gauche-gauche, gauche-gauche-trans, etc.) have characteristic Raman frequencies.
-
By analyzing the peak position, the predominant conformation of the disulfide bonds can be determined.
-
Capillary Electrophoresis: Separation of Disulfide Isomers
CE offers high-resolution separation of protein isoforms, including those that differ in their disulfide bond structure.[15]
1. Sample Preparation:
-
Objective: To prepare the protein sample in a buffer compatible with CE analysis.
-
Procedure:
-
Dilute the protein sample to a suitable concentration (e.g., 1 mg/mL) in the CE running buffer.
-
For non-reduced analysis, the sample is typically denatured with SDS. For reduced analysis, a reducing agent like dithiothreitol (DTT) is added.
-
2. CE Analysis:
-
Objective: To separate the different protein isoforms based on their charge and size.
-
Procedure:
-
Fill the capillary with the appropriate running buffer (e.g., a sieving gel buffer for SDS-CGE).
-
Inject a small plug of the sample into the capillary.
-
Apply a high voltage across the capillary to drive the separation.
-
Detect the migrating proteins as they pass a detector (e.g., a UV detector).
-
3. Data Analysis:
-
Objective: To identify and quantify the different isoforms present in the sample.
-
Procedure:
-
The resulting electropherogram will show peaks corresponding to the different protein isoforms.
-
The migration time can be used to identify the isoforms, and the peak area can be used for quantification.
-
HPLC: Quantification of Thiols and Disulfides
HPLC is a robust and widely used technique for the separation and quantification of small molecules, and it can be adapted for the analysis of thiols and disulfides.[5][6][7][8]
1. Sample Preparation:
-
Objective: To derivatize the thiols and disulfides to make them detectable by UV or fluorescence.
-
Procedure:
-
To quantify free thiols, react the sample with a thiol-specific derivatizing agent such as Ellman's reagent (DTNB).
-
To quantify total thiols (free and disulfide-bonded), first reduce the disulfide bonds with a reducing agent (e.g., TCEP), then derivatize all thiols.
-
The concentration of disulfide bonds can be calculated by the difference between the total thiol and free thiol concentrations.
-
2. HPLC Analysis:
-
Objective: To separate and quantify the derivatized thiol compounds.
-
Procedure:
-
Inject the derivatized sample onto a reversed-phase HPLC column.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect the eluting compounds using a UV or fluorescence detector.
-
3. Data Analysis:
-
Objective: To determine the concentration of thiols and disulfides in the original sample.
-
Procedure:
-
Create a calibration curve using standards of known concentration.
-
Quantify the amount of derivatized thiol in the sample by comparing its peak area to the calibration curve.
-
Visualization of Workflows and Key Concepts
To further aid in understanding the characterization of disulfide impurities, the following diagrams illustrate a typical analytical workflow and the critical issue of disulfide scrambling.
References
- 1. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 4. Comparison of transferrin isoform analysis by capillary electrophoresis and HPLC for screening congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA3232400A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 10. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR methods for determining disulfide-bond connectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Raman – Proteins, Structure and Methods [bio-structure.com]
- 15. ibisscientific.com [ibisscientific.com]
Assessing the Functional Group Tolerance of Pent-2-ene-1-thiol Reactions
A comparative guide for researchers in organic synthesis and drug development.
Pent-2-ene-1-thiol is a valuable reagent in organic chemistry, notable for the dual reactivity of its thiol and alkene components. Its participation in reactions like radical-mediated thiol-ene additions and base-catalyzed Michael additions makes it a versatile building block.[1] This guide provides an objective comparison of the functional group tolerance of this compound in its primary reactions, supported by experimental data and protocols to aid in reaction design and optimization.
Key Reactions and Mechanisms
The two predominant reactions involving unsaturated thiols like this compound are the thiol-ene reaction and the Michael addition.
-
Thiol-Ene Reaction (Radical Addition): This reaction proceeds via a free-radical chain mechanism, often initiated by light or a radical initiator. A thiyl radical adds across the double bond in an anti-Markovnikov fashion to form a thioether.[1] This "click" reaction is known for its high efficiency, rapid reaction rates, and high functional group tolerance.[2][3]
-
Thiol-Michael Addition (Nucleophilic Addition): Catalyzed by a base or nucleophile, the thiol is deprotonated to a more nucleophilic thiolate anion. This anion then attacks an electron-poor alkene (a Michael acceptor) in a conjugate addition to form a thioether.[4][5] The efficiency of this reaction depends on the nature of the Michael acceptor and the pKa of the thiol.[6]
Comparative Functional Group Tolerance
The compatibility of a reaction with various functional groups is critical for complex molecule synthesis, as it minimizes the need for protecting groups. The thiol-ene reaction is particularly lauded for its broad functional group tolerance.[2][7]
The following table summarizes the tolerance of key functional groups in reactions involving this compound compared to alternative thiol reagents.
| Functional Group | This compound Compatibility | Saturated Aliphatic Thiol (e.g., 1-Dodecanethiol) | Aromatic Thiol (e.g., Thiophenol) | Reaction Conditions & Notes |
| Alcohols, Ethers | High | High | High | Generally inert in both radical and nucleophilic pathways. |
| Esters, Amides | High | High | High | Well-tolerated; non-reactive under typical thiol-ene and Michael addition conditions.[2] |
| Carboxylic Acids | Moderate to High | Moderate to High | Moderate to High | Generally tolerated, but acidic protons can interfere with base-catalyzed Michael additions. |
| Amines (Primary, Secondary) | Moderate | Moderate | Moderate | Can compete as nucleophiles in Michael additions.[8] Less problematic in radical thiol-ene reactions. |
| Aldehydes, Ketones | Moderate | High | High | Aldehydes can be susceptible to side reactions under radical conditions. Ketones are generally stable. |
| Alkenes, Alkynes | Reactive | High (as substrate) | High (as substrate) | The ene component of this compound is designed to react. Other C=C or C≡C bonds in the substrate will also react.[1] |
| Halides (Alkyl, Aryl) | High | High | High | Generally stable, though very activated halides could undergo substitution with the thiolate. |
| Epoxides | Moderate to High | Moderate to High | Moderate to High | Thiols can act as nucleophiles to open epoxides, typically under basic or acidic conditions.[9] |
| Nitro Groups | High | High | High | Generally non-reactive in these pathways. |
| Other Thiols | Reactive | Reactive | Reactive | Thiol-disulfide exchange is a potential side reaction, especially in the presence of oxidants or base. |
Experimental Protocols
General Protocol for Photoinitiated Thiol-Ene Reaction
This protocol describes a general method for the radical addition of a thiol to an alkene, initiated by UV light.
Materials:
-
Alkene substrate (1.0 eq)
-
This compound (1.1 eq)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%)[10]
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
-
UV reactor or lamp (e.g., 365 nm)
-
Standard glassware, magnetic stirrer
Procedure:
-
In a quartz reaction vessel, dissolve the alkene substrate and the photoinitiator in the chosen solvent.
-
Add this compound to the mixture.
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.[11]
-
Place the vessel in the UV reactor and irradiate while stirring at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) by observing the disappearance of the alkene signals. Reactions are often complete within minutes to a few hours.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting thioether product using flash column chromatography.
Visualizations
Diagrams of Workflows and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for a thiol-ene reaction and the compatibility logic for this compound.
Caption: Experimental workflow for a typical photoinitiated thiol-ene reaction.
Caption: Functional group compatibility profile for this compound reactions.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 10. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Benchchem [benchchem.com]
Benchmarking Pent-2-ene-1-thiol Reaction Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of Pent-2-ene-1-thiol, a key building block in synthetic and medicinal chemistry. Due to the limited availability of direct experimental kinetic data for this compound in publicly accessible literature, this guide utilizes computational data for a closely related model system: the radical addition of methyl mercaptan to propene. This comparison offers valuable insights into the expected reactivity of this compound in similar thiol-ene reactions and provides a framework for experimental design.
Data Presentation: Comparative Reaction Kinetics
The following table summarizes calculated kinetic parameters for the radical-initiated thiol-ene reaction between methyl mercaptan and propene. This reaction serves as a fundamental model for understanding the reactivity of primary thiols with internal alkenes like this compound. The data is derived from computational studies, which provide valuable estimates of reaction energetics and rate constants.[1][2][3]
| Reaction Step | Parameter | Value | Unit | Significance |
| Propagation | Activation Energy (ΔEa) | 3.2 | kcal/mol | Energy barrier for the addition of the thiyl radical to the double bond. |
| Rate Constant (k_prop) | 1.8 x 10^7 | L mol⁻¹ s⁻¹ | Rate of the initial carbon-sulfur bond formation. | |
| Chain Transfer | Activation Energy (ΔEa) | 5.1 | kcal/mol | Energy barrier for hydrogen abstraction from another thiol molecule. |
| Rate Constant (k_ct) | 2.5 x 10^6 | L mol⁻¹ s⁻¹ | Rate of regeneration of the thiyl radical, completing the catalytic cycle. |
Note: Data represents computationally derived values for the reaction of methyl mercaptan with propene at 298 K and may serve as an approximation for the reactivity of this compound.
Experimental Protocols: Monitoring Thiol-Ene Reaction Kinetics
The kinetics of thiol-ene reactions, such as those involving this compound, can be effectively monitored using in-situ spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose, allowing for the direct observation of the consumption of reactants and the formation of products over time.[4][5]
Protocol: Kinetic Analysis of Thiol-Ene Reaction using ¹H NMR Spectroscopy
1. Materials and Reagents:
-
This compound
-
Alkene of interest (e.g., a vinyl ether, acrylate, or other unsaturated compound)
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile, or a photoinitiator like DMPA - 2,2-dimethoxy-2-phenylacetophenone)
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
Internal standard (e.g., TMS - tetramethylsilane, or another inert compound with a distinct NMR signal)
2. Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
-
UV lamp (if using a photoinitiator)
3. Procedure: a. Sample Preparation: i. In an NMR tube, dissolve a known concentration of this compound, the alkene, and the internal standard in the deuterated solvent. ii. Prepare a separate stock solution of the radical initiator in the same deuterated solvent. b. Data Acquisition: i. Acquire an initial ¹H NMR spectrum of the mixture before the addition of the initiator to establish the initial concentrations (t=0). ii. To initiate the reaction, add a precise amount of the initiator stock solution to the NMR tube. If using a photoinitiator, position the NMR tube under the UV lamp. iii. Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate. c. Data Analysis: i. Integrate the signals corresponding to the protons of the disappearing reactants (e.g., the vinyl protons of the alkene and the thiol proton of this compound) and the appearing product (e.g., protons adjacent to the newly formed thioether linkage). ii. Normalize the integrals against the integral of the internal standard to account for any variations in sample concentration or spectrometer performance. iii. Plot the concentration of reactants and/or products as a function of time. iv. From these plots, determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law.
Mandatory Visualization: Reaction Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of a radical-initiated thiol-ene reaction and a typical experimental workflow for kinetic analysis.
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: Workflow for kinetic analysis using NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pent-2-ene-1-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pent-2-ene-1-thiol, a volatile and odorous organosulfur compound, requires specific procedures for its safe management and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the challenges associated with this chemical.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 89222-68-4) was not publicly available at the time of this writing. The following procedures are based on best practices for handling similar thiol compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling this chemical.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate: Non-essential personnel should evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: The spill area should be decontaminated with a suitable oxidizing agent, such as a fresh 10% sodium hypochlorite (bleach) solution. Allow for a contact time of at least one hour.
-
Rinse: Thoroughly rinse the area with water. Collect the rinse water for disposal as hazardous waste.
Proper Disposal Procedures
All waste containing this compound, including contaminated materials and rinse water, must be treated as hazardous waste.
Waste Streams:
-
Liquid Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. This container should be stored in a well-ventilated, secondary containment area away from incompatible materials such as oxidizing agents.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips must be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol) to remove the bulk of the thiol. The solvent rinse should be collected as hazardous waste. Subsequently, the glassware should be soaked in a 10% bleach solution for at least 24 hours to oxidize any residual thiol before routine cleaning.
Disposal Method: The primary recommended method for the disposal of this compound and associated waste is through a licensed hazardous waste disposal company, typically via incineration. Do not dispose of this chemical down the drain.
Summary of General Thiol Hazards (Based on Similar Compounds)
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Thiols are often flammable liquids and vapors. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Avoid breathing vapors. Work in a well-ventilated area. Wash hands thoroughly after handling. |
| Skin and Eye Irritation | Can cause skin and serious eye irritation. | Wear appropriate personal protective equipment, including gloves and safety goggles. |
| Stench | Thiols have a strong, unpleasant odor. | Handle in a chemical fume hood to contain odors. |
Experimental Protocol: Decontamination of Glassware
This protocol outlines a general procedure for the decontamination of glassware contaminated with thiols.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., ethanol)
-
Household bleach (sodium hypochlorite solution, ~5-6%)
-
Water
-
Appropriate waste containers
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of an appropriate organic solvent to remove the bulk of the thiol. Collect this solvent rinse in a designated liquid hazardous waste container.
-
Bleach Bath Preparation: Prepare a 10% bleach solution by diluting one part household bleach with nine parts water in a suitable container (e.g., a plastic tub).
-
Soaking: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.
-
Contact Time: Allow the glassware to soak for a minimum of 24 hours to ensure complete oxidation of the residual thiol.
-
Final Rinse: After soaking, remove the glassware from the bleach bath and rinse it thoroughly with water.
-
Final Cleaning: The glassware can now be washed using standard laboratory cleaning procedures.
-
Bleach Bath Disposal: The used bleach solution should be collected and disposed of as hazardous waste, following your institution's guidelines.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant laboratory setting.
Personal protective equipment for handling Pent-2-ene-1-thiol
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling Pent-2-ene-1-thiol. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing | Chemical splash goggles or face shield.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | Laboratory coat. | Use in a certified chemical fume hood.[3] |
| Chemical Reactions | Chemical splash goggles and face shield.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | Flame-retardant laboratory coat. | Operations must be conducted in a certified chemical fume hood.[3] |
| Spill Cleanup | Chemical splash goggles and face shield.[1] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls.[2] | Air-purifying respirator with appropriate cartridges for organic vapors.[2] |
| Waste Disposal | Chemical splash goggles.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | Laboratory coat. | Work in a well-ventilated area or chemical fume hood. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Spill Kit: Verify that a spill kit containing appropriate absorbent materials (e.g., sand, non-combustible material) is readily accessible.[1]
-
Emergency Equipment: Locate and ensure accessibility to the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Inspection: Inspect all PPE for damage before use.
2. Handling Procedure:
-
Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[1]
-
Controlled Dispensing: Use only non-sparking tools for transfers.[1] Dispense the smallest quantity necessary for the experiment.
-
Containment: Work within a secondary containment tray to control any potential spills.
-
Avoid Inhalation: Keep the container tightly closed when not in use and avoid breathing vapors.[1]
-
No Ignition Sources: Prohibit open flames, hot surfaces, and other potential ignition sources in the handling area.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated, labeled, and sealed container.[1]
2. Container Management:
-
Use a chemically resistant container that is in good condition and compatible with the waste.
-
Ensure the container is tightly sealed to prevent the release of flammable vapors.[1] Vapors from the residual product may create a flammable or explosive atmosphere inside the container.[1]
3. Storage of Waste:
-
Store the waste container in a cool, well-ventilated area, away from ignition sources and incompatible materials.[1]
4. Final Disposal:
-
Dispose of the chemical waste through a licensed waste disposal contractor.[1] Do not empty into drains or release into the environment.[1][3]
Safe Handling and Emergency Workflow
Caption: Workflow for the safe handling and emergency response procedures for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
